molecular formula C7H12Cl2N2 B6337691 (4-Methylpyridin-3-yl)methanamine dihydrochloride CAS No. 56635-11-1

(4-Methylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6337691
CAS No.: 56635-11-1
M. Wt: 195.09 g/mol
InChI Key: BNCPHUGCVZGYCY-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 56635-11-1) is a high-purity chemical compound supplied for laboratory research use. With a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol , this amine-functionalized pyridine derivative is a valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a methyl-substituted pyridine ring, is similar to scaffolds investigated for targeted therapeutic applications . As a research chemical, it serves as a key synthetic intermediate for the development and exploration of novel compounds . Researchers are advised to handle this material with care; it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding inhalation of dust or mist . For product stability, it should be stored in a dry place, under an inert atmosphere, and at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-2-3-9-5-7(6)4-8;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPHUGCVZGYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Methylpyridin-3-yl)methanamine dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these properties. We will explore the compound's fundamental identifiers, detailed methodologies for characterizing its melting point and solubility, and an analysis of its expected spectroscopic features. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical research.

Compound Identification and Core Properties

This compound is a stable, crystalline salt form of the parent amine, (4-Methylpyridin-3-yl)methanamine. The conversion to a dihydrochloride salt significantly enhances the compound's stability and handling characteristics, making it suitable for various applications in research and development.[1] It is widely utilized in the synthesis of more complex organic molecules and serves as a valuable intermediate for pharmaceutical research.[1]

The fundamental identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 56635-11-1[2]
Molecular Formula C₇H₁₂Cl₂N₂[1][2]
Molecular Weight 195.09 g/mol [1][2]
Canonical SMILES CC1=C(C=NC=C1)CN.Cl.Cl[1]
Appearance White to off-white solid (Typical)Assumed based on common amine salts
Storage Conditions Store in a cool, dry place under an inert atmosphere.[1][2]

Experimental Characterization: Methodologies and Scientific Rationale

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity. For a pure compound, the melting range is typically sharp, often within a 0.5-1.0°C range. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4] Therefore, the accurate determination of the melting point is a self-validating method for assessing sample purity.

This protocol outlines the standard method for determining the melting point range using a digital melting point apparatus, a technique widely adopted in pharmaceutical quality control.[5]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound powder onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Sample Packing: Invert the capillary tube and tap its sealed bottom on a hard surface to tightly pack the solid into a column approximately 2.5-3.5 mm high.[5] This ensures uniform heat transfer.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute ramp rate) to get a preliminary estimate.[4]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new sample and set the heating rate to a slow ramp, typically 1-2°C per minute.[5] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Record two temperatures:

    • T₁ (Onset): The temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.[5]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

MeltingPointWorkflow A Prepare & Pack Capillary Tube B Place in Apparatus A->B C Fast Ramp (10-20°C/min) to Estimate MP B->C D Cool Apparatus (20°C below est. MP) C->D E Slow Ramp (1-2°C/min) for Accurate MP D->E F Record T1 (Onset of Melt) E->F G Record T2 (Clear Point) F->G H Report Melting Range (T1 - T2) G->H SolubilityWorkflow A Add Excess Solid to Known Volume of Solvent B Agitate at Constant Temp (24-72h to reach equilibrium) A->B C Separate Phases (Centrifuge or Filter) B->C D Collect Saturated Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL or M) F->G

References

The Strategic Synthesis and Application of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanamine dihydrochloride has emerged as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique combination of a substituted pyridine core and a primary aminomethyl group provides a valuable scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and detailed synthetic routes to its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. As a key intermediate, understanding its synthesis and chemical behavior is paramount for researchers aiming to innovate in the field of drug discovery.

Physicochemical Properties and Structural Elucidation

This compound is a stable, water-soluble salt that is amenable to a wide range of chemical transformations. A thorough understanding of its physical and spectral properties is essential for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening.

PropertyValueSource
CAS Number 56635-11-1[1]
Molecular Formula C₇H₁₂Cl₂N₂[1]
Molecular Weight 195.09 g/mol [1]
SMILES CC1=C(C=NC=C1)CN.Cl.Cl[1]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and methanolGeneral chemical knowledge
Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. While specific spectral data can vary slightly based on the solvent and instrument parameters, the following table outlines the expected chemical shifts and multiplicities for the key protons and carbons.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Pyridine-H~8.5-8.7dH adjacent to N
Pyridine-H~7.5-7.7dH ortho to methyl
Methylene (-CH₂-)~4.0-4.2s-CH₂-NH₂
Methyl (-CH₃)~2.3-2.5s-CH₃
Amine (-NH₂)Broads-NH₂
¹³C NMR Chemical Shift (ppm) Assignment
Pyridine-C~145-155C adjacent to N
Pyridine-C~140-150C with methyl group
Pyridine-C~125-135C with methanamine
Pyridine-C~120-130CH
Methylene (-CH₂-)~40-45-CH₂-NH₂
Methyl (-CH₃)~15-20-CH₃

Note: The chemical shifts are approximate and can be influenced by the solvent and the concentration of the sample. The amine protons may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, each with its own advantages in terms of starting material availability, scalability, and reaction conditions. Two of the most common and effective methods are detailed below.

Route 1: Reduction of 4-Methyl-3-cyanopyridine

This is a direct and efficient method that involves the reduction of a commercially available nitrile to the corresponding primary amine.

Synthesis_Route_1 start 4-Methyl-3-cyanopyridine reagents Reducing Agent (e.g., LiAlH₄, H₂/Pd-C) start->reagents Reduction intermediate (4-Methylpyridin-3-yl)methanamine (Free Base) reagents->intermediate acid HCl in Ether/Dioxane intermediate->acid Salt Formation product (4-Methylpyridin-3-yl)methanamine dihydrochloride acid->product

Caption: Synthetic workflow for the preparation of this compound via the reduction of 4-methyl-3-cyanopyridine.

Step 1: Reduction of 4-Methyl-3-cyanopyridine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methyl-3-cyanopyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (4-Methylpyridin-3-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.

  • To this solution, add a solution of hydrochloric acid (2.2 eq.) in diethyl ether or dioxane dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Route 2: Catalytic Amination of 4-Methylpyridine-3-carbaldehyde

This route involves the reductive amination of the corresponding aldehyde, which can be prepared from the commercially available 4-methyl-3-pyridinemethanol.

Synthesis_Route_2 start 4-Methylpyridine-3-carbaldehyde reagents Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) start->reagents Reductive Amination intermediate (4-Methylpyridin-3-yl)methanamine (Free Base) reagents->intermediate acid HCl in Ether/Dioxane intermediate->acid Salt Formation product (4-Methylpyridin-3-yl)methanamine dihydrochloride acid->product

Caption: Synthetic workflow for the preparation of this compound via reductive amination of 4-methylpyridine-3-carbaldehyde.

Step 1: Reductive Amination of 4-Methylpyridine-3-carbaldehyde

  • Dissolve 4-methylpyridine-3-carbaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Methylpyridin-3-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

  • Follow the same procedure as described in Route 1, Step 2.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The (4-Methylpyridin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the aminomethyl group provides a versatile handle for introducing various substituents to achieve potency and selectivity.

Role as a Key Building Block for Janus Kinase (JAK) Inhibitors

A prominent application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the dimerization of the receptor and the activation of associated JAKs.[4] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[6][7]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment p_jak P-JAK jak->p_jak Autophosphorylation p_jak->receptor Phosphorylation p_jak->stat Phosphorylation p_stat P-STAT p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene Regulation inhibitor (4-Methylpyridin-3-yl)methanamine -based JAK Inhibitor inhibitor->p_jak Inhibition

Caption: A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors derived from the (4-Methylpyridin-3-yl)methanamine scaffold.

Representative Biological Assay: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of novel compounds derived from (4-Methylpyridin-3-yl)methanamine as kinase inhibitors, a robust in vitro assay is essential.

  • Reagents and Materials: Recombinant human JAK enzyme, appropriate peptide substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the JAK enzyme, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

This compound stands as a testament to the power of well-designed chemical scaffolds in advancing drug discovery. Its straightforward synthesis, coupled with its inherent structural features that are conducive to potent and selective kinase inhibition, makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from detailed synthetic protocols to its application in targeting critical signaling pathways like JAK-STAT, are intended to empower researchers to leverage this versatile building block in the creation of next-generation therapeutics. As our understanding of disease biology deepens, the strategic application of such key intermediates will undoubtedly continue to fuel the engine of pharmaceutical innovation.

References

A Technical Guide to (4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a seemingly unassuming molecule, holds significant importance as a versatile building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a substituted pyridine ring, provides a valuable scaffold for the synthesis of complex therapeutic agents. This technical guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its critical role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of (4-Methylpyridin-3-yl)methanamine. The presence of the two chloride ions enhances its stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 56635-11-1--INVALID-LINK--
Molecular Formula C₇H₁₂Cl₂N₂--INVALID-LINK--
Molecular Weight 195.09 g/mol --INVALID-LINK--
Free Base CAS Number 1443-42-1--INVALID-LINK--
Free Base Molecular Formula C₇H₁₀N₂--INVALID-LINK--
Free Base Molecular Weight 122.17 g/mol --INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two common approaches are highlighted below.

Method 1: From 4-Methyl-3-cyanopyridine

A prevalent method involves the reduction of the nitrile group of 4-methyl-3-cyanopyridine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-3-cyanopyridine

  • Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 4-methyl-3-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is carefully added to the solution.

  • Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred vigorously at a controlled temperature and pressure until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Salt Formation: The resulting crude (4-Methylpyridin-3-yl)methanamine (free base) is dissolved in a suitable solvent, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) is added to precipitate the dihydrochloride salt.

  • Isolation: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Method 2: From 4-Picoline

An alternative route commences with the more readily available starting material, 4-picoline. This multi-step synthesis involves the introduction of a functional group at the 3-position, which is then converted to the aminomethyl group. A potential pathway involves the bromination of 4-picoline, followed by amination to yield 3-amino-4-methylpyridine, and subsequent conversion to the target molecule. A patented process describes the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine by reaction with ammonia in the presence of a copper catalyst[1].

Conceptual Synthesis Workflow from 4-Picoline

G start 4-Picoline step1 Bromination start->step1 intermediate1 3-Bromo-4-methylpyridine step1->intermediate1 step2 Amination (Ammonia, Cu catalyst) intermediate1->step2 intermediate2 3-Amino-4-methylpyridine step2->intermediate2 step3 Further Functionalization intermediate2->step3 intermediate3 (4-Methylpyridin-3-yl)methanol or 4-Methyl-3-cyanopyridine step3->intermediate3 step4 Reduction/Amination intermediate3->step4 product (4-Methylpyridin-3-yl)methanamine step4->product step5 Salt Formation (HCl) product->step5 final_product (4-Methylpyridin-3-yl)methanamine dihydrochloride step5->final_product

Caption: Synthesis pathway from 4-Picoline.

Role in Medicinal Chemistry: A Cornerstone for Janus Kinase (JAK) Inhibitors

The significance of this compound in drug discovery is prominently illustrated by its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in the immune response and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

A notable example of a drug synthesized using a derivative of (4-Methylpyridin-3-yl)methanamine is Tofacitinib .[4][5][6] Tofacitinib is an FDA-approved medication for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib involves the construction of a substituted piperidine ring, for which (4-Methylpyridin-3-yl)methanamine serves as a precursor to a key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2]

The JAK/STAT Signaling Pathway and Inhibition

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.

JAK inhibitors, like Tofacitinib, function by competing with ATP for the binding site on the JAK enzymes, thereby preventing their phosphorylation and activation. This blockade of the JAK/STAT pathway effectively dampens the inflammatory response.

The JAK/STAT Signaling Pathway and the Role of Inhibitors

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Docking jak->receptor 3. Receptor Phosphorylation jak->stat 5. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Translocation gene Gene Transcription nucleus->gene 8. Gene Regulation jak_inhibitor JAK Inhibitor (e.g., Tofacitinib) jak_inhibitor->jak Inhibition

Caption: Simplified JAK/STAT signaling pathway.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns provide valuable information for structural elucidation.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the methylene group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the target compound from any impurities. Detection is typically performed using a UV detector.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid contact with skin, eyes, and clothing.

  • Use in a chemical fume hood.

  • Wash hands thoroughly after handling.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal chemical intermediate with demonstrable value in the synthesis of pharmaceutically active compounds. Its role as a precursor to the piperidine core of the JAK inhibitor Tofacitinib underscores its importance in the development of targeted therapies for autoimmune diseases. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for researchers and scientists working at the forefront of drug discovery and development.

References

(4-Methylpyridin-3-yl)methanamine dihydrochloride synthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Abstract

(4-Methylpyridin-3-yl)methanamine is a pivotal heterocyclic building block in modern medicinal and materials chemistry.[1][2] Its structural motif, featuring a pyridine ring substituted at the 3- and 4-positions, is prevalent in a variety of pharmacologically active agents and functional materials.[1] The dihydrochloride salt form enhances the compound's stability and solubility, making it highly suitable for research and development applications.[2][3] This guide provides a comprehensive overview of robust and scalable synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental causality, and practical implementation for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of (4-Methylpyridin-3-yl)methanamine presents a classic challenge in regioselective functionalization of a pyridine ring. The core task is the introduction of an aminomethyl group (-CH₂NH₂) ortho to a methyl group. A logical retrosynthetic analysis points to two primary precursor functionalities: a nitrile or a carboxylic acid derivative at the C3 position, which can be reduced, or a C-N bond formation at the C3 position.

This guide will focus on the most prevalent and reliable strategy: the reduction of a nitrile precursor, 4-methyl-3-pyridinecarbonitrile . This pathway is favored for its high yields, reliable transformations, and the relative accessibility of starting materials. An alternative, more modern approach involving catalytic amination will also be discussed to provide a comparative perspective.

Primary Synthetic Pathway: From 4-Methyl-3-Pyridinecarbonitrile

This synthetic route is a robust, multi-step process that offers high fidelity and scalability. It begins with the synthesis of the key nitrile intermediate, followed by its reduction and subsequent salt formation.

Logical Flow of the Primary Synthesis Pathway

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Amine Formation cluster_2 Step 3: Salt Formation A 2,6-Dichloro-3-cyano-4-methylpyridine B 4-Methyl-3-pyridinecarbonitrile (3-Cyano-4-methylpyridine) A->B  H₂, Pd(II)Cl₂  Sodium Acetate, MeOH  (Dechlorinative Hydrogenation) C (4-Methylpyridin-3-yl)methanamine (Free Base) B->C  H₂, Raney-Ni  Ammonia in EtOH  (Nitrile Reduction) D (4-Methylpyridin-3-yl)methanamine dihydrochloride (Final Product) C->D  HCl in Ether or IPA  (Acidification)

References

(4-Methylpyridin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Introduction

(4-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its structural analogue, 3-aminomethyl-4-methylpyridine, highlights its utility in creating more complex molecules with potential biological activity.[2] The compound is typically handled as its dihydrochloride salt to improve stability and solubility in polar solvents. For researchers in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the causality behind the experimental choices and interpretation, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively. The presence of two hydrochloride moieties results in protonation of both the pyridine ring nitrogen and the primary amine, significantly influencing the electronic environment and, consequently, the chemical shifts observed.[3][4]

Expertise in Action: Causality Behind Experimental Choices
  • Solvent Selection: The dihydrochloride salt is insoluble in nonpolar solvents like chloroform-d (CDCl₃). Therefore, polar, protic deuterated solvents such as Deuterium Oxide (D₂O) or polar aprotic solvents like DMSO-d₆ are required. D₂O is an excellent choice for solubilizing the salt; however, the acidic N-H and N⁺-H protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆, on the other hand, will typically allow for the observation of these exchangeable protons, providing a more complete picture of the structure.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR but is insoluble in D₂O. In such cases, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (TSP) is used.

Experimental Protocol: NMR Analysis
  • Sample Preparation (DMSO-d₆):

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may aid dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

Data Interpretation and Predicted Spectra

The protonation of both nitrogen atoms causes a significant downfield shift of all proton and carbon signals compared to the free base, due to the deshielding effect of the positive charges.[3][5]

¹H NMR Predicted Data (in DMSO-d₆):

  • Aromatic Protons: The pyridine ring protons are expected to be significantly deshielded. The proton at C2 will likely appear as a singlet or a narrow doublet, while the protons at C5 and C6 will appear as doublets due to coupling.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing -NH₃⁺ group and the pyridinium ring, causing them to appear as a singlet around 4.0-4.5 ppm.

  • Methyl Protons (-CH₃): This group will appear as a sharp singlet, shifted slightly downfield compared to neutral picolines.

  • Exchangeable Protons (-NH₃⁺ and N⁺-H): These will appear as broad singlets. Their chemical shifts can be highly variable and dependent on concentration and residual water in the solvent.

¹³C NMR Predicted Data (in DMSO-d₆):

  • The molecule is asymmetric, so seven distinct carbon signals are expected.

  • Aromatic Carbons: Pyridine ring carbons typically appear between 120-150 ppm. The positive charge on the nitrogen will shift these signals downfield.

  • Methylene Carbon (-CH₂-): Expected in the 35-45 ppm region.

  • Methyl Carbon (-CH₃): Expected in the 15-25 ppm region.

Data Summary Table
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-2~8.8 - 9.0s~148 - 152
H-5~8.0 - 8.2d~125 - 128
H-6~8.6 - 8.8d~145 - 148
-CH₂-~4.1 - 4.3s~38 - 42
-CH₃~2.5 - 2.7s~18 - 22
Py-N⁺-HBroads (exchangeable)C-3: ~135-138, C-4: ~155-158
-NH₃⁺Broads (exchangeable)

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample (4-Methylpyridin-3-yl)methanamine dihydrochloride (5-10 mg) Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent DMSO-d6 (~0.7 mL) Solvent->Dissolve H1_NMR 1H NMR (400 MHz) Dissolve->H1_NMR Acquire Spectrum C13_NMR 13C NMR (101 MHz) Dissolve->C13_NMR Acquire Spectrum Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Integrate Integration & Peak Picking Process->Integrate Assign Structure Assignment Integrate->Assign

Caption: Workflow for NMR analysis of the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the ammonium (-NH₃⁺) and pyridinium (N⁺-H) groups, as well as the aromatic ring and alkyl moieties.

Expertise in Action: Causality Behind Experimental Choices
  • Sample Preparation: As a solid, hygroscopic salt, the sample must be prepared carefully to avoid moisture, which can obscure the N-H stretching region.[6][7]

    • KBr Pellet: This is the preferred method for high-quality spectra of solid samples.[6][8] The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. This minimizes light scattering and produces sharp, well-defined peaks.

    • Nujol Mull: An alternative where the finely ground solid is mixed with mineral oil (Nujol) to form a paste.[8] This is faster but the Nujol itself has C-H absorption bands that can interfere with the spectrum.

    • Attenuated Total Reflectance (ATR): ATR is a modern, rapid technique requiring minimal sample preparation. The solid is simply pressed against a high-refractive-index crystal (like diamond or ZnSe).[8] This is excellent for hygroscopic samples.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Work quickly to minimize moisture absorption.[7]

  • Pressing: Transfer the fine powder to a pellet press die.

  • Evacuation: Briefly apply a vacuum to the die to remove trapped air.

  • Compression: Apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be collected first.

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the charged amine and pyridinium groups.

  • N-H Stretching: A very broad and strong absorption band is expected between 2500-3200 cm⁻¹. This is characteristic of the N⁺-H stretches in both the pyridinium ring and the ammonium group (-NH₃⁺). The broadness is due to extensive hydrogen bonding in the solid state.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -CH₃) will be just below 3000 cm⁻¹.

  • N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1620-1450 cm⁻¹ region.

Data Summary Table
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch (Ammonium & Pyridinium)2500 - 3200Strong, Very Broad
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
N-H Asymmetric Bend (-NH₃⁺)~1610Medium-Strong
Aromatic C=C, C=N Stretch1620, 1580, 1500, 1450Medium-Strong, Sharp
N-H Symmetric Bend (-NH₃⁺)~1500Medium

Visualization: Key IR Vibrational Modes

IR_Modes Molecule (4-Methylpyridin-3-yl)methanamine dihydrochloride NH_Stretch N+-H Stretch (2500-3200 cm-1) Molecule->NH_Stretch CH_Stretch C-H Stretch (2850-3100 cm-1) Molecule->CH_Stretch NH_Bend N-H Bend (1500-1610 cm-1) Molecule->NH_Bend Aromatic_Stretch Aromatic Ring Stretch (1450-1620 cm-1) Molecule->Aromatic_Stretch

Caption: Key vibrational modes for the title compound.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a final confirmation of its identity. For a pre-charged, non-volatile salt like this compound, electrospray ionization (ESI) is the ideal technique.

Expertise in Action: Causality Behind Experimental Choices
  • Ionization Technique: ESI is a soft ionization method perfect for polar and ionic compounds.[9][10] It transfers ions from a solution phase into the gas phase with minimal fragmentation. When the dihydrochloride salt is dissolved, the cationic species is already present. In the positive ion mode ESI (+ESI), the mass spectrometer will detect the cation corresponding to the protonated free base [C₇H₁₀N₂ + H]⁺. The two chloride counter-ions will not be observed in the positive ion spectrum.

  • Solvent System: A typical solvent system for ESI is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure complete protonation and improve signal intensity.[11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (+ESI Mode):

    • Capillary Voltage: +3 to +5 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300.

Data Interpretation and Predicted Spectrum
  • Molecular Ion: The free base, (4-Methylpyridin-3-yl)methanamine (C₇H₁₀N₂), has a monoisotopic mass of 122.0844 g/mol . The primary ion observed in +ESI-MS will be the protonated molecule, [M+H]⁺.

    • Expected m/z: 122.0844 + 1.0078 (mass of H⁺) = 123.0922

  • Other Ions: Depending on the concentration and source conditions, sodium adducts [M+Na]⁺ (m/z ~145.07) or proton-bound dimers [2M+H]⁺ (m/z ~245.18) may also be observed at lower intensities.[9]

  • Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ ion (m/z 123.1) can be isolated and fragmented. A characteristic fragmentation would be the loss of ammonia (NH₃), leading to a fragment ion at m/z ~106.1.

Data Summary Table
Ion Species Formula Charge Calculated Monoisotopic m/z
Protonated Molecule[C₇H₁₁N₂]⁺+1123.0922
Sodium Adduct[C₇H₁₀N₂Na]⁺+1145.0741

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Sample Dilute Solution of Compound ESI Electrospray Ionization (+ESI) Sample->ESI Infuse Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Transfer Gas- Phase Ions Detector Detector Analyzer->Detector Separate by m/z Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Generate Signal

Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. Each protocol acts as a self-validating system when combined.

  • MS confirms the molecular formula (via accurate mass of the [M+H]⁺ ion).

  • IR confirms the presence of key functional groups (ammonium, pyridinium, aromatic ring).

  • NMR provides the detailed atomic connectivity , showing exactly how the atoms are arranged to form the molecular skeleton.

This integrated approach ensures the highest level of trustworthiness and scientific rigor in compound characterization.

Visualization: Overall Characterization Strategy

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound (4-Methylpyridin-3-yl)methanamine dihydrochloride MS Mass Spectrometry (ESI-MS) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS_Info Molecular Formula (C7H10N2) MS->MS_Info IR_Info Functional Groups (-NH3+, N+-H, Ring) IR->IR_Info NMR_Info Atomic Connectivity (Molecular Skeleton) NMR->NMR_Info Structure Final Validated Structure MS_Info->Structure IR_Info->Structure NMR_Info->Structure

Caption: Integrated workflow for structural validation.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. Through the strategic application of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural profile can be established. This guide outlines the theoretical basis, practical protocols, and expert interpretation required for each technique. By integrating the data from these orthogonal methods, researchers can ensure the identity, purity, and structural integrity of this important chemical building block with the highest degree of confidence.

References

Navigating the Safety Profile of (4-Methylpyridin-3-yl)methanamine dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery, facilitating the synthesis of novel molecular entities.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and safe handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 56635-11-1), drawing upon available data for the compound and its structural analogs to offer a robust framework for its safe utilization.

Chemical Identity and Physical Properties

This compound is a dihydrochloride salt form of the parent compound, (4-Methylpyridin-3-yl)methanamine. The salt form generally confers greater stability and water solubility compared to the free base.

Identifier Value Source
Chemical Name This compoundSynblock
CAS Number 56635-11-1[2]
Molecular Formula C₇H₁₂Cl₂N₂[2][3]
Molecular Weight 195.09 g/mol [2][3]
SMILES CC1=C(C=NC=C1)CN.Cl.Cl[3]

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not consistently reported. However, based on the known hazards of structurally similar aminopyridines and pyridine hydrochlorides, a conservative hazard assessment is warranted. The following GHS classifications are inferred from available data on related compounds and should be considered provisional in the absence of definitive testing.

Hazard Class Hazard Category Hazard Statement Rationale/Supporting Evidence
Acute Toxicity, OralCategory 4H302: Harmful if swallowedData for a related compound, (3-Methylpyridin-2-yl)methanamine hydrochloride, suggests this classification.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis is a common hazard for amine hydrochlorides and is listed for related compounds.[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationSimilar to skin irritation, this is a common hazard for this class of compounds.[4][5]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationInhalation of the dust may irritate the respiratory tract.[4][5]

GHS Pictograms:

Signal Word: Warning [5]

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: A Data-Driven Assessment

Aminopyridines are known to be neurotoxic. They can be readily absorbed through the skin and gastrointestinal tract. Their mechanism of toxicity often involves the blockage of potassium channels, which can lead to neuronal hyperexcitability and, in severe cases, convulsions.

Given the potential for neurotoxicity and the inferred GHS classifications, it is crucial to handle this compound with a high degree of caution. All routes of exposure—inhalation, ingestion, and skin contact—should be strictly avoided.

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential for minimizing the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is recommended, prioritizing engineering controls and supplementing with appropriate PPE.

Caption: Recommended hierarchy of controls for handling this compound.

Step-by-Step Handling Protocol:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a suitable option for incidental contact), and safety goggles.[5] If there is a risk of splashing, a face shield should also be worn.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is crucial for maintaining the stability and integrity of this compound.

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[5]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Workflow:

Emergency_Response Exposure Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Decontaminate Decontaminate the Area Exposure->Decontaminate First_Aid Administer Appropriate First Aid Assess->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical SDS Provide SDS to Medical Personnel Seek_Medical->SDS Report Report the Incident Seek_Medical->Report

Caption: A logical workflow for responding to an exposure incident.

Stability and Reactivity

This compound is expected to be stable under recommended storage conditions.[3] However, certain conditions and materials should be avoided to prevent hazardous reactions.

  • Conditions to Avoid: Excessive heat, moisture, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases. The free amine can be liberated from the dihydrochloride salt upon reaction with a base.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: As with many organic compounds, combustion may produce toxic gases. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills of this compound, the following procedures should be followed:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: Carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), and then wipe it dry.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Ecological Information

Specific ecotoxicological data for this compound is not available. However, given its chemical structure, it should be handled in a manner that prevents its release into the environment. Do not allow the material to enter drains, sewers, or waterways.

Disposal Considerations

All waste materials, including unused product and contaminated items, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

References

Unlocking the Therapeutic Potential of (4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative with a molecular structure suggestive of significant, yet largely unexplored, biological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to systematically investigate the therapeutic potential of this compound. We will delve into its chemical characteristics, postulate a primary mechanism of action based on structural analogs, and outline a robust, multi-tiered experimental workflow to elucidate its pharmacological profile. This guide is designed to be a self-validating system, with each experimental phase building upon the last to provide a clear, data-driven path toward understanding the compound's potential as a novel therapeutic agent.

Introduction: The Chemical and Biological Landscape

This compound, with the chemical formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol , is a small molecule featuring a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position[1]. The presence of the nitrogen-containing heterocyclic pyridine ring, a common scaffold in medicinal chemistry, and a primary amine group suggests the potential for diverse biological interactions[2]. While extensive peer-reviewed studies on this specific molecule are not abundant in the public domain, its structural motifs provide a strong basis for hypothesizing its biological targets.

Notably, the substitution pattern on the pyridine ring is critical. Research on similar compounds has shown that the 4-methyl substitution on the pyridine ring can significantly enhance potency towards certain biological targets. For instance, one study indicated that a 4-methyl substitution resulted in potent inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 value of 0.055 µM, a significant improvement over other positional isomers[2]. This provides a compelling, albeit preliminary, starting point for our investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number56635-11-1[1]
Molecular FormulaC₇H₁₂Cl₂N₂[1]
Molecular Weight195.09 g/mol [1]
SMILESCC1=C(C=NC=C1)CN.Cl.Cl[3]

Postulated Mechanism of Action: A Focus on CYP2A6 Inhibition

Based on the available information for structurally related compounds, we hypothesize that this compound acts as a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. CYP2A6 is primarily known for its role in the metabolism of nicotine and various procarcinogens. Inhibition of this enzyme has significant therapeutic implications, including applications in smoking cessation and as a potential chemopreventive agent.

The proposed binding mode involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme. The pyridine nitrogen is postulated to act as a hydrogen bond acceptor, while the methanamine group can serve as both a hydrogen bond donor and acceptor[2]. The 4-methyl group likely contributes to favorable hydrophobic interactions, enhancing binding affinity and inhibitory potency[2].

A Phased Experimental Approach to Validation

To systematically evaluate the biological activity of this compound, we propose a multi-phased research plan. This plan is designed to be a self-validating system, where the results of each phase inform the decision to proceed to the next, ensuring a cost-effective and scientifically rigorous investigation.

Phase 1: In Silico and In Vitro Characterization

The initial phase focuses on computational modeling and biochemical assays to validate our primary hypothesis and assess the compound's fundamental properties.

Workflow for Phase 1

cluster_0 Phase 1: In Silico & In Vitro A Molecular Docking (CYP2A6 Active Site) B CYP Enzyme Profiling (CYP2A6, 2B6, 2C9, 2D6, 3A4) A->B Validate Target C In Vitro ADMET Profiling (Solubility, Permeability, Stability) B->C Assess Drug-like Properties D Initial Cytotoxicity Screening (e.g., HepG2, A549 cell lines) C->D Evaluate Safety Profile

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

  • Molecular Docking:

    • Obtain the crystal structure of human CYP2A6 from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of (4-Methylpyridin-3-yl)methanamine.

    • Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and orientation of the compound within the CYP2A6 active site.

    • Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts).

  • CYP Enzyme Inhibition Assay:

    • Utilize commercially available fluorescent-based CYP inhibition assay kits for a panel of major human CYP isoforms (e.g., CYP2A6, 2B6, 2C9, 2D6, 3A4).

    • Prepare a dilution series of this compound.

    • Incubate the compound with human liver microsomes and a specific fluorescent substrate for each CYP isoform.

    • Measure the fluorescence intensity to determine the rate of substrate metabolism.

    • Calculate the IC50 value for each isoform to assess the compound's potency and selectivity for CYP2A6.

  • In Vitro ADMET Profiling:

    • Solubility: Determine the thermodynamic and kinetic solubility using methods such as nephelometry.

    • Permeability: Assess cell permeability using the Caco-2 cell monolayer assay.

    • Metabolic Stability: Evaluate the compound's stability in human liver microsomes over time, measuring the rate of parent compound depletion using LC-MS/MS. Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for successful drug development[4][5][6][7].

  • Initial Cytotoxicity Screening:

    • Culture relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung cancer).

    • Treat cells with a range of concentrations of the compound for 24-72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo assay[8].

    • Determine the CC50 (cytotoxic concentration 50) to establish a preliminary therapeutic window.

Phase 2: Cellular and Mechanistic Studies

Assuming favorable results from Phase 1 (i.e., potent and selective CYP2A6 inhibition, acceptable ADMET properties, and low cytotoxicity), Phase 2 will focus on validating the mechanism of action in a cellular context.

Workflow for Phase 2

cluster_1 Phase 2: Cellular & Mechanistic Validation E Cell-Based Nicotine Metabolism Assay (e.g., in CYP2A6-expressing cells) F Western Blot Analysis (Downstream signaling pathways) E->F Confirm Cellular Activity G Reactive Metabolite Screening F->G Investigate Potential Liabilities

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

  • Cell-Based Nicotine Metabolism Assay:

    • Use a cell line engineered to overexpress human CYP2A6.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Introduce a known concentration of nicotine to the cell culture.

    • After a set incubation period, collect the cell culture medium.

    • Quantify the levels of nicotine and its primary metabolite, cotinine, using LC-MS/MS.

    • Determine the extent to which the compound inhibits nicotine metabolism in a cellular environment.

  • Reactive Metabolite Screening:

    • Incubate the compound with human liver microsomes in the presence of trapping agents like glutathione.

    • Analyze the reaction mixture by LC-MS/MS to detect the formation of glutathione adducts, which can indicate the generation of reactive metabolites[9]. This is a critical step to identify potential idiosyncratic toxicity.

Phase 3: In Vivo Pharmacokinetics and Efficacy

With a confirmed cellular mechanism of action and a clean safety profile, the final preclinical phase involves evaluating the compound's behavior and efficacy in a living organism.

Workflow for Phase 3

cluster_2 Phase 3: In Vivo Evaluation H Pharmacokinetic (PK) Studies in Rodents (IV and Oral Dosing) I In Vivo Nicotine Metabolism Model (e.g., AAV-CYP2A6 mice) H->I Establish Exposure-Efficacy Relationship J Preliminary Toxicology Studies (e.g., 7-day dose-ranging) I->J Assess In Vivo Safety

Caption: Phase 3 Experimental Workflow.

Detailed Protocols:

  • Pharmacokinetic (PK) Studies:

    • Administer a single dose of the compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood samples at multiple time points.

    • Quantify the concentration of the compound in plasma using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • In Vivo Efficacy Model:

    • Utilize a rodent model with humanized CYP2A6 expression (e.g., mice treated with an AAV vector expressing human CYP2A6).

    • Administer the compound followed by a dose of nicotine.

    • Measure plasma levels of nicotine and cotinine to assess the in vivo inhibition of CYP2A6.

    • For neuroactive compounds, behavioral models in organisms like zebrafish can offer high-throughput screening to identify potential CNS effects[10][11][12][13].

  • Preliminary Toxicology:

    • Conduct a 7-day dose-ranging study in rodents.

    • Administer the compound daily at multiple dose levels.

    • Monitor for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, perform gross necropsy and histopathological examination of key organs.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a novel therapeutic agent, potentially targeting CYP2A6. The structured, multi-phased approach outlined in this guide provides a clear and logical pathway for its preclinical evaluation. By systematically progressing from in silico and in vitro studies to in vivo models, researchers can efficiently and rigorously assess its biological activity, mechanism of action, and safety profile. The successful completion of this comprehensive evaluation will be pivotal in determining the future trajectory of this compound in the drug development pipeline.

References

The Strategic Sourcing and Application of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a key building block in the synthesis of complex molecular architectures, has emerged as a valuable intermediate in the landscape of modern drug discovery. Its unique structural features, combining a substituted pyridine core with a reactive aminomethyl group, offer medicinal chemists a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial sourcing, synthesis, quality control, and strategic application of this compound, tailored for researchers, scientists, and drug development professionals.

The Pivotal Role of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its inherent aqueous solubility, and its chemical stability make it a cornerstone for the design of new therapeutics.[1] Specifically, 3-substituted pyridine derivatives have garnered significant attention due to their broad spectrum of biological activities, finding applications in the development of treatments for cancer, infectious diseases, and neurological disorders.[1] this compound serves as a prime example of a functionalized pyridine building block that enables the exploration of chemical space and the optimization of drug candidates.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research and development. This compound (CAS No: 56635-11-1) is available from a range of commercial suppliers. The following table provides a comparative overview of some of the key suppliers, highlighting typical purities and available documentation.

SupplierProduct NameCAS NumberPurityAvailable Documentation
Synblock This compound56635-11-1≥98%MSDS, NMR, HPLC, LC-MS
BLD Pharm (4-Methylpyridin-3-yl)methanamine hydrochloride3246-57-9Not specifiedNMR, HPLC, LC-MS, UPLC
ChemicalBook (4-methylpyridin-3-yl)methanamine1443-42-1Not specifiedVaries by supplier
AK Sci 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride (related compound)2173091-65-9≥95%SDS, CoA

It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ensure the material meets the required specifications for their intended application.

Synthesis Strategies: From Precursors to the Final Product

One common strategy is the chlorination-amidation-amination sequence . This multi-step process typically begins with the chlorination of a pyridine intermediate, followed by the introduction of an amide group, and subsequent reduction to the desired amine.[1] Another viable approach is catalytic amination , which can offer a more direct route. For instance, the use of metal oxide catalysts to facilitate the reaction of a boronic acid precursor with an ammonia source represents a modern and efficient method.[1]

A plausible, albeit general, synthetic workflow is depicted below:

G cluster_0 Synthetic Pathway A 4-Methylpyridine Precursor B Functionalization (e.g., Chlorination/Nitration) A->B Step 1 C Introduction of Cyano or Amide Group B->C Step 2 D Reduction to Aminomethyl Group C->D Step 3 E (4-Methylpyridin-3-yl)methanamine D->E F Salt Formation (with HCl) E->F Step 4 G (4-Methylpyridin-3-yl)methanamine dihydrochloride F->G

Caption: Generalized synthetic workflow for this compound.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity and identity of this compound are critical for its successful application in drug discovery, where impurities can lead to misleading biological data and side reactions. A robust quality control (QC) program for this intermediate should include a battery of analytical techniques to confirm its structure and assess its purity.

Key QC Parameters and Analytical Methods:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the target compound from any impurities, allowing for their quantification. A purity of ≥98% is often required for research-grade material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, enabling the detection and tentative identification of impurities.

  • Physical Properties:

    • Appearance: Visual inspection for color and form (e.g., white to off-white solid).

    • Solubility: Determination of solubility in relevant solvents for reaction setup and biological assays.

A typical Certificate of Analysis will report the results of these tests, providing the end-user with the necessary data to confidently use the compound in their experiments.

Application in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The aminomethyl group provides a convenient handle for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.

A representative application is in the synthesis of inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the rest of the molecule can be elaborated to occupy specific binding pockets within the kinase active site.

Below is a hypothetical experimental protocol for the coupling of (4-Methylpyridin-3-yl)methanamine with a carboxylic acid to form an amide, a common reaction in the synthesis of drug candidates.

Experimental Protocol: Amide Coupling Reaction

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and free the amine.

    • In a separate flask, dissolve the carboxylic acid (1.1 eq) in the same solvent.

    • Add a coupling agent (e.g., HATU or HBTU, 1.2 eq) and an additional equivalent of the non-nucleophilic base to the carboxylic acid solution and stir for 15 minutes to activate the acid.

  • Reaction Execution:

    • Slowly add the activated carboxylic acid solution to the solution of the free amine at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Allow the reaction to stir at room temperature for 4-16 hours, or until completion.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_1 Amide Coupling Workflow A Dissolve Amine Dihydrochloride and add Base C Combine Amine and Activated Acid Solutions A->C B Activate Carboxylic Acid with Coupling Agent B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up D->E F Extraction and Drying E->F G Purification (Column Chromatography) F->G H Pure Amide Product G->H

Caption: A typical workflow for the synthesis of an amide using (4-Methylpyridin-3-yl)methanamine.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of novel and complex bioactive molecules. A thorough understanding of its sourcing, synthesis, and quality control is essential for researchers aiming to leverage its potential in the quest for new medicines. As the demand for innovative therapeutics continues to grow, the importance of such well-characterized and readily available chemical intermediates will undoubtedly increase.

References

(4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Guide to Purity and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a heterocyclic amine that has garnered significant interest as a key building block in modern organic synthesis and pharmaceutical research.[1][2] Its unique molecular architecture, featuring a substituted pyridine ring, makes it a valuable precursor for the development of complex molecules, including novel drug candidates and functional materials.[2]

This guide provides a deep dive into the methodologies required to verify the purity and identity of this compound. As any seasoned researcher knows, the success of a synthesis, the reproducibility of an experiment, and the ultimate safety and efficacy of a pharmaceutical compound are inextricably linked to the quality of the starting materials. An impurity, even in trace amounts, can lead to unforeseen side reactions, lower yields, and ambiguous biological data. Therefore, a robust, multi-modal analytical strategy is not just a quality control measure; it is a fundamental component of sound scientific practice.

PropertyValueSource
CAS Number 56635-11-1[1][3][4]
Molecular Formula C₇H₁₂Cl₂N₂[1][3]
Molecular Weight 195.09 g/mol [1][3]
Common Purity ≥ 98%[3]
Primary Applications Organic Synthesis, Pharmaceutical Intermediate[1][2]

Chapter 1: Understanding the Impurity Landscape

The potential impurity profile of this compound is intrinsically tied to its synthetic pathway. A common and efficient route involves the reduction of the corresponding alcohol, (4-Methylpyridin-3-yl)methanol.[2] Understanding this process allows us to anticipate and specifically search for potential contaminants.

Causality in Impurity Formation: The choice of reducing agent, solvent, and reaction conditions directly influences the types and levels of impurities. For instance, an incomplete reduction will leave residual starting material, while overly harsh conditions could lead to degradation or by-product formation.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Injection Points A 4-Picoline (Starting Material) B (4-Methylpyridin-3-yl)methanol (Intermediate) A->B Oxidation I2 Unreacted Starting Material A->I2 Carry-over C (4-Methylpyridin-3-yl)methanamine (Free Base) B->C Reductive Amination I1 Residual Methanol Intermediate B->I1 Incomplete Reaction D (4-Methylpyridin-3-yl)methanamine dihydrochloride (Final Product) C->D HCl Salt Formation I3 Process Solvents D->I3 Purification Residue

Caption: Simplified synthesis pathway and potential impurity origins.

Commonly Encountered Impurities:

Impurity ClassSpecific ExampleRationale for Presence
Starting Material (4-Methylpyridin-3-yl)methanolIncomplete reduction during the amination step.
By-products Dimeric or polymeric speciesSide reactions occurring under specific pH or temperature conditions.
Reagents Triethylamine (or other bases)Used during synthesis or workup; may be carried through.
Residual Solvents Methanol, Ethanol, DichloromethaneCommon solvents used in synthesis and purification steps.

Chapter 2: A Self-Validating, Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. This creates a self-validating system, significantly increasing confidence in the final purity value.

start Sample Batch Received identity Identity Confirmation start->identity Step 1 purity Chromatographic Purity & Related Substances identity->purity Step 2 sub_identity ¹H NMR, LC-MS residual Residual Solvents purity->residual Step 3 (Parallel) salt Salt Form & Stoichiometry purity->salt Step 4 (Parallel) sub_purity HPLC-UV (Area %) decision Purity Specification Met? residual->decision Step 5 sub_residual Headspace GC-FID salt->decision Step 5 sub_salt Potentiometric Titration pass Release for Use decision->pass Yes fail Reject / Repurify decision->fail No

Caption: Orthogonal analytical workflow for purity assessment.

Chapter 3: High-Performance Liquid Chromatography (HPLC) - The Quantitative Core

For quantifying the purity of non-volatile organic molecules like our target compound, reverse-phase HPLC with UV detection is the gold standard. It excels at separating the main component from closely related impurities, providing a precise percentage of purity.

Expertise in Method Development: The choice of a C18 column is logical due to the compound's polar, amine nature. A gradient elution is selected to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and resolved within a reasonable runtime. The acidic mobile phase (using formic acid) serves a dual purpose: it ensures the amine is protonated for good peak shape and provides a suitable pH for silica-based column stability.

Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 20 minutes, hold for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection (UV) 260 nm

    | Injection Vol. | 10 µL |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Water:Acetonitrile. Final concentration: ~1 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5. This validates that the system is performing consistently.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 4: Definitive Structural & Identity Verification

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

A. ¹H NMR Spectroscopy – The Molecular Fingerprint

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) provides unequivocal structural information by probing the chemical environment of each hydrogen atom in the molecule. It serves as a definitive identity test and can detect and help identify impurities that have unique proton signals.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for the exchange and suppression of the broad amine and water protons.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Expected ¹H NMR Data Interpretation (in D₂O):

  • ~8.5-8.7 ppm: Two protons on the pyridine ring, likely appearing as doublets or singlets depending on coupling.

  • ~4.2 ppm: A singlet corresponding to the two protons of the methylene group (-CH₂-NH₂).

  • ~2.5 ppm: A singlet corresponding to the three protons of the methyl group (-CH₃).

Note: The amine protons (-NH₂) will exchange with D₂O and will not be visible.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) – Confirming Mass

Principle: LC-MS couples the separation power of HPLC with the mass-detection capability of a mass spectrometer. It provides a powerful tool for confirming the molecular weight of the main component and assigning molecular weights to unknown impurity peaks, which is the first step in their identification.

Protocol:

  • Utilize the HPLC method described in Chapter 3.

  • Divert the column eluent into an Electrospray Ionization (ESI) source of a mass spectrometer.

  • Scan for positive ions.

Data Interpretation:

  • The primary peak in the chromatogram should produce a mass spectrum with a dominant ion at an m/z (mass-to-charge ratio) of 123.1 . This corresponds to the protonated free base [M+H]⁺ of the molecule (C₇H₁₀N₂), confirming its identity. The dihydrochloride salt itself (MW 195.09) will dissociate in the ESI source.

Conclusion: An Integrated Approach to Assured Quality

The purity and identity of this compound cannot be assumed; they must be proven. This guide has outlined a robust, multi-technique strategy that forms a self-validating system for quality assessment. By integrating the quantitative power of HPLC , the definitive structural confirmation of NMR , and the molecular weight verification of LC-MS , researchers and developers can proceed with confidence. This rigorous analytical approach is indispensable for ensuring the integrity of research data and the successful development of next-generation chemical and pharmaceutical products.

References

A Comprehensive Technical Guide to the Storage and Stability of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of (4-Methylpyridin-3-yl)methanamine dihydrochloride. As a key building block in pharmaceutical synthesis, understanding its physicochemical properties is paramount to ensuring the integrity, purity, and performance of this compound in research and development. This document moves beyond generic recommendations to provide a framework for establishing robust handling and storage protocols based on scientific principles and industry best practices.

Compound Overview and Significance

(4-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative with significant utility in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyridine ring and a primary aminomethyl group, make it a valuable synthon for introducing a basic nitrogen center and a specific geometric arrangement into target molecules. The dihydrochloride salt form is commonly supplied to enhance stability and improve handling characteristics compared to the free base. However, as with all amine salts, specific environmental conditions can impact its long-term viability.

Recommended Storage Conditions: A Data-Driven Approach

Based on information from various chemical suppliers, the general recommendation for storing this compound is in a cool, dry, and well-ventilated place in a tightly sealed container .[1][2][3][4][5] Some sources specify "Room Temperature" as an acceptable storage temperature.[4] To provide more granular and scientifically robust recommendations, we can establish a set of tiered storage conditions suitable for different laboratory and manufacturing environments.

Parameter Condition Rationale and In-Depth Considerations
Temperature Long-term: 2-8°C (Refrigerator)While room temperature storage is often cited for short-term use, long-term storage at refrigerated conditions is a best practice to minimize the rate of any potential degradation reactions. This is particularly crucial for maintaining the purity of a reference standard or a critical intermediate over extended periods.
Short-term: 15-25°C (Controlled Room Temperature)For routine laboratory use, storage in a temperature-controlled environment is sufficient. Fluctuations in temperature should be avoided as they can lead to changes in the physical state of the solid and potentially accelerate degradation.
Humidity < 40% Relative Humidity (RH) As a dihydrochloride salt of a primary amine, the compound is expected to be hygroscopic.[6][7][8][9][10] Moisture absorption can lead to deliquescence, hydrolysis of the salt, and can act as a medium for degradative reactions. Storage in a desiccator or a controlled humidity environment is strongly advised.
Light Protected from Light (Amber Vial/Container) Pyridine-containing compounds can be susceptible to photolytic degradation. While specific photostability data for this compound is not readily available, it is a prudent and standard practice to protect it from light to prevent the formation of photolytic impurities.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) For highly sensitive applications or very long-term storage, backfilling the container with an inert gas can displace oxygen and moisture, further preventing oxidative degradation and hydrolysis.

Understanding the Stability Profile: Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. Awareness of these pathways is essential for developing stability-indicating analytical methods.

Hygroscopicity and Hydrolysis

The primary stability concern for amine hydrochloride salts is their propensity to absorb atmospheric moisture. This can lead to:

  • Physical Changes: Caking, clumping, and eventually deliquescence of the solid material.

  • Chemical Instability: The presence of water can facilitate hydrolytic reactions, although the C-N bond is generally stable under neutral pH conditions. The primary concern is the creation of an environment conducive to other degradation mechanisms.

Oxidation

The aminomethyl group and the pyridine ring can be susceptible to oxidation, particularly in the presence of light, heat, and trace metal ions. Potential oxidation products could include the corresponding imine, aldehyde, or N-oxide derivatives.

Thermal Degradation

At elevated temperatures, decomposition can occur. The specific degradation products would need to be identified through forced degradation studies.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Formal Stability Studies (ICH Q1A) cluster_3 Data Analysis and Reporting Initial_Purity Determine Initial Purity and Physical Properties Develop_Method Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Initial_Purity->Develop_Method Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Develop_Method->Acid_Hydrolysis Identify_Degradants Identify Major Degradation Products Acid_Hydrolysis->Identify_Degradants Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base_Hydrolysis->Identify_Degradants Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Identify_Degradants Thermal_Stress Thermal Stress (e.g., 80°C) Thermal_Stress->Identify_Degradants Photostability Photostability (ICH Q1B) Photostability->Identify_Degradants Long_Term Long-Term Storage (e.g., 25°C/60% RH or 30°C/65% RH) Identify_Degradants->Long_Term Analyze_Samples Analyze Samples at Pre-defined Time Points Long_Term->Analyze_Samples Accelerated Accelerated Storage (e.g., 40°C/75% RH) Accelerated->Analyze_Samples Intermediate Intermediate Storage (if needed, e.g., 30°C/65% RH) Intermediate->Analyze_Samples Evaluate_Data Evaluate Stability Data and Degradation Trends Analyze_Samples->Evaluate_Data Establish_Retest Establish Re-test Period or Shelf Life Evaluate_Data->Establish_Retest Define_Storage Define Recommended Storage Conditions Establish_Retest->Define_Storage

Caption: Workflow for Stability Assessment of this compound.

Experimental Protocols for Stability Assessment

To ensure the long-term stability and define an appropriate re-test period or shelf life, a formal stability study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products.

Protocol for a Formal (ICH) Stability Study

Objective: To determine the re-test period and recommend storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of the compound.

  • Container Closure System: Store the compound in a container that is representative of the proposed long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions and Time Points:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[15]

  • Tests to be Performed: At each time point, the following tests should be conducted:

    • Appearance (visual inspection)

    • Assay (by a validated HPLC method)

    • Purity/Impurity profile (by a validated HPLC method)

    • Water content (by Karl Fischer titration)

  • Data Analysis: Evaluate the data for any significant changes over time. The re-test period is determined by the time at which the compound no longer meets its pre-defined acceptance criteria.

The logical relationship between key stability factors is depicted in the diagram below.

Stability_Factors cluster_compound Compound Properties cluster_factors Environmental Factors cluster_degradation Degradation Pathways Compound (4-Methylpyridin-3-yl)methanamine dihydrochloride Thermal_Deg Thermal Degradation Hydrolysis Hydrolysis/Hygroscopicity Photolysis Photolysis Oxidation Oxidation Temperature Temperature Temperature->Thermal_Deg Humidity Humidity Humidity->Hydrolysis Light Light Light->Photolysis Oxygen Oxygen Oxygen->Oxidation

Caption: Key Environmental Factors and Corresponding Degradation Pathways.

Handling and Safety Precautions

When handling this compound, standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][16]

  • Spill and Disposal: In case of a spill, sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[1] Dispose of the compound in accordance with local, state, and federal regulations.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. While general storage recommendations provide a starting point, a comprehensive understanding of its potential degradation pathways and the implementation of a systematic stability testing program based on ICH guidelines are essential for ensuring its long-term integrity. By controlling temperature, humidity, and light exposure, and by understanding its inherent chemical properties, researchers can be confident in the quality and reliability of this important chemical building block.

References

The Architectural Versatility of Substituted Pyridinylmethanamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents.[1][2] Among these, substituted pyridinylmethanamine compounds have emerged as a particularly fruitful scaffold, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth exploration of this chemical class, from fundamental synthetic strategies to their diverse pharmacological applications and the critical structure-activity relationships that govern their efficacy.

The Strategic Importance of the Pyridinylmethanamine Core

The pyridinylmethanamine moiety serves as a versatile pharmacophore due to several key features. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The methanamine linker provides a flexible yet defined spacer, allowing for the precise positioning of substituent groups to optimize target engagement. This architectural flexibility has enabled the development of compounds with a wide range of biological activities.[1]

Synthetic Avenues to Substituted Pyridinylmethanamines

The synthesis of substituted pyridinylmethanamines can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern on the pyridine ring and the nature of the amine component.

Reductive Amination of Pyridine Aldehydes

A common and efficient method for the synthesis of pyridinylmethanamines is the reductive amination of a corresponding pyridine aldehyde. This two-step, one-pot reaction involves the initial formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the desired amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Schiff Base Formation: Dissolve the substituted pyridine-2-carboxaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is a foundational method that can be adapted based on the specific reactivity of the starting materials.

Nucleophilic Substitution on Halomethylpyridines

Another versatile approach involves the nucleophilic substitution of a halomethylpyridine with a suitable amine. This method is particularly useful when the desired amine is readily available.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of the selected halomethylpyridine (e.g., 2-(chloromethyl)pyridine hydrochloride) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the target pyridinylmethanamine.

Multi-component Reactions

For the rapid generation of diverse libraries of substituted pyridinylmethanamines, multi-component reactions (MCRs) offer a highly efficient strategy. While specific MCRs for this scaffold are less common, variations of the Ugi or Passerini reactions can be envisioned and adapted.

Pharmacological Landscape of Substituted Pyridinylmethanamines

The versatility of the pyridinylmethanamine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.

Serotonin 5-HT1A Receptor Agonists for Antidepressant Activity

A significant area of research has focused on the development of substituted pyridinylmethanamine derivatives as selective agonists for the serotonin 5-HT1A receptor. These compounds have shown promise as potent and orally active antidepressant agents.[3] The substitution pattern on both the pyridine ring and the terminal amine is crucial for achieving high affinity and selectivity. For instance, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring has been shown to synergistically enhance 5-HT1A agonist properties.[3]

Anti-Mycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Substituted pyridinylmethanamines have been investigated as potent inhibitors of mycobacterial growth.[4] Specifically, pyrazolo[1,5-a]pyrimidin-7-amines bearing a 2-pyridinylmethanamine side chain have demonstrated significant in vitro activity against M. tuberculosis.[4]

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Analgesia

TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of this receptor are being actively pursued as potential analgesics. Pyridine derivatives of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been identified as potent hTRPV1 antagonists.[5] Structure-activity relationship (SAR) studies have revealed that modifications in the pyridine C-region significantly impact their antagonist activity.[5]

Structure-Activity Relationships (SAR): A Key to Optimization

The biological activity of substituted pyridinylmethanamines is highly dependent on the nature and position of substituents on the pyridine ring and the amine moiety. A systematic exploration of SAR is therefore critical for lead optimization.

TargetKey Structural FeaturesImpact on ActivityReference
5-HT1A Receptor 5-methyl and 6-methylamino substitution on the pyridine ring.Synergistically enhances agonist properties.[3]
Mycobacterium tuberculosis 2-pyridinylmethanamine side chain on a pyrazolo[1,5-a]pyrimidine core.Optimal for anti-mycobacterial activity.[4]
TRPV1 6-difluorochloromethyl pyridine derivatives in the C-region.Potent antagonism of hTRPV1.[5]

Logical Relationship of SAR in Drug Discovery

SAR_Workflow cluster_0 Iterative Optimization Cycle A Initial Hit Compound (Pyridinylmethanamine Scaffold) B Systematic Chemical Modification (Substitution Pattern Variation) A->B Design C In Vitro Biological Screening (Target Affinity & Potency) B->C Synthesize & Test D SAR Data Analysis (Identify Key Structural Features) C->D Generate Data D->B Inform Next Iteration E Lead Optimization (Improved Potency & Selectivity) D->E Guide

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis in the optimization of pyridinylmethanamine-based drug candidates.

Future Directions and Opportunities

The field of substituted pyridinylmethanamines continues to be a vibrant area of research. Future efforts will likely focus on:

  • Expansion of Therapeutic Applications: Exploring the potential of this scaffold against a wider range of biological targets, including kinases, proteases, and other receptors.

  • Development of Novel Synthetic Methodologies: Devising more efficient and sustainable synthetic routes, including the use of flow chemistry and biocatalysis.

  • Computational Modeling and Drug Design: Employing in silico methods to rationalize existing SAR data and to predict the activity of novel derivatives, thereby accelerating the drug discovery process.

The inherent versatility and proven track record of the substituted pyridinylmethanamine scaffold ensure its continued importance in the quest for novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a readily accessible primary amine that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds.[1][2] The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The presence of the methyl group at the 4-position and the aminomethyl group at the 3-position of the pyridine ring provides a unique substitution pattern that can be exploited to fine-tune the steric and electronic properties of target molecules. This fine-tuning is critical in the development of selective kinase inhibitors and other therapeutic agents.[4]

The dihydrochloride salt form ensures stability and ease of handling.[1] However, for most synthetic applications, the free base must be generated in situ or in a separate step by treatment with a suitable base. This is a critical consideration for reaction design and optimization.

Core Applications in Medicinal Chemistry: Synthesis of Urea and Sulfonamide Derivatives

A significant application of (4-methylpyridin-3-yl)methanamine lies in the synthesis of urea and sulfonamide derivatives, which are prominent motifs in a wide range of biologically active compounds, including kinase inhibitors.[2][5] The primary amine functionality provides a nucleophilic center for reactions with isocyanates and sulfonyl chlorides to furnish the corresponding ureas and sulfonamides.

Synthesis of Substituted Ureas

The reaction of (4-methylpyridin-3-yl)methanamine with various isocyanates provides a straightforward route to a library of N,N'-disubstituted ureas. These compounds are of particular interest as potential kinase inhibitors.[2]

The synthesis of ureas from primary amines and isocyanates is a classic example of nucleophilic addition.[6] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a stable urea linkage. When starting with the dihydrochloride salt, a base is required to neutralize the ammonium salt and generate the free amine, which is the active nucleophile.

Diagram 1: General Workflow for the Synthesis of Urea Derivatives

A (4-Methylpyridin-3-yl)methanamine dihydrochloride B Addition of Base (e.g., Triethylamine, DIPEA) A->B Step 1 C In situ generation of (4-Methylpyridin-3-yl)methanamine (free base) B->C D Addition of Isocyanate (R-N=C=O) C->D Step 2 E Nucleophilic Addition D->E F N-((4-Methylpyridin-3-yl)methyl)-N'-substituted urea E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G Step 3 H Pure Product G->H

Caption: Workflow for the synthesis of urea derivatives.

This protocol describes the synthesis of a representative urea derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound56635-11-1195.091.01.0
Triethylamine121-44-8101.192.22.2
Phenyl isocyanate103-71-9119.121.11.1
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 195.1 mg).

  • Add anhydrous dichloromethane (10 mL) to the flask, followed by triethylamine (2.2 mmol, 0.31 mL).

  • Stir the suspension at room temperature for 30 minutes to ensure the complete formation of the free amine.

  • In a separate vial, dissolve phenyl isocyanate (1.1 mmol, 131.0 mg) in anhydrous dichloromethane (2 mL).

  • Add the solution of phenyl isocyanate dropwise to the stirred amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((4-methylpyridin-3-yl)methyl)-N'-phenylurea.

Expected Outcome:

The protocol is expected to yield the target urea in good to excellent yields (typically 70-95%), depending on the purity of the starting materials and the efficiency of the purification. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Sulfonamides

The reaction of (4-methylpyridin-3-yl)methanamine with various sulfonyl chlorides provides access to a diverse range of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities.

The formation of sulfonamides proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[2] Similar to urea synthesis, a base is required to deprotonate the dihydrochloride salt and generate the nucleophilic free amine.

Diagram 2: General Reaction Scheme for Sulfonamide Synthesis

reagents This compound + R-SO₂Cl + Base (e.g., Pyridine, DIPEA) product N-((4-Methylpyridin-3-yl)methyl)sulfonamide reagents->product Nucleophilic Substitution

References

Application Notes and Protocols for (4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the (4-Methylpyridin-3-yl)methanamine Scaffold

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a primary aminomethyl group at the 3-position and a methyl group at the 4-position of a pyridine ring, offers a unique combination of nucleophilicity, steric influence, and aromatic character. The pyridine core is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets.[1] Notably, pyridine and pyrimidine derivatives are central scaffolds in a multitude of kinase inhibitors, where they often mimic the purine bases of ATP to interact with the hinge region of the kinase enzyme.[1][2][3]

The primary amine of (4-methylpyridin-3-yl)methanamine serves as a versatile handle for a variety of chemical transformations, most notably N-acylation and reductive amination. These reactions allow for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates the use of a base to liberate the free amine for reaction.

These application notes provide detailed, field-proven protocols for the utilization of this compound in the synthesis of novel amide and secondary amine derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Core Applications: N-Acylation and Reductive Amination

The primary amine of (4-methylpyridin-3-yl)methanamine is a potent nucleophile, readily participating in reactions with electrophiles. The two most common and impactful applications for this building block are N-acylation to form amides and reductive amination to generate secondary amines.

Application 1: N-Acylation for the Synthesis of Novel Amides

N-acylation is a cornerstone of organic synthesis, creating a stable amide bond that is a ubiquitous feature in pharmaceuticals.[4] This transformation allows for the introduction of a vast array of substituents, profoundly influencing the physicochemical properties and biological activity of the resulting molecule.

The N-acylation of (4-methylpyridin-3-yl)methanamine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the thermodynamically stable amide bond. A non-nucleophilic base is crucial to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[4]

G cluster_reactants Reactants cluster_products Products amine (4-Methylpyridin-3-yl)methanamine amide N-Acylated Product amine->amide Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide hcl HCl amide->hcl Byproduct

Caption: General workflow for N-acylation.

This protocol provides a robust method for the N-acylation of this compound with a generic acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the starting material (concentration of approximately 0.1-0.2 M). Add the non-nucleophilic base (2.2 equivalents) to the solution. Stir for 10-15 minutes to ensure the formation of the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise via syringe over 10-15 minutes. A white precipitate of the amine hydrochloride salt may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Table 1: Representative Data for N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Acetyl ChlorideTEADCM2-40 to RT85-95
Benzoyl ChlorideDIPEADCM3-50 to RT80-90
4-Bromobutyryl ChlorideTEADCM2-40 to RT75-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Application 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[5] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6]

The reaction proceeds in two main stages. First, the primary amine of (4-methylpyridin-3-yl)methanamine condenses with the carbonyl compound to form a Schiff base (imine). This step is often acid-catalyzed. In the second stage, a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the imine to the secondary amine.[5][6] These reducing agents are chosen for their ability to reduce the protonated imine (iminium ion) faster than the starting carbonyl compound.[6]

G Start (4-Methylpyridin-3-yl)methanamine + Aldehyde/Ketone Imine Imine Formation (Schiff Base) Start->Imine Reduction In situ Reduction (e.g., STAB) Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: Workflow for reductive amination.

This protocol describes a general procedure for the synthesis of secondary amines via reductive amination of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 equivalent)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCE or DCM.

  • Amine Liberation and Imine Formation: Add the aldehyde (1.0 equivalent) followed by the base (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction is often exothermic. Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.

Table 2: Representative Data for Reductive Amination Reactions

AldehydeReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeSTABDCE12-1875-90
4-MethoxybenzaldehydeSTABDCM12-1880-95
IsobutyraldehydeSTABDCE18-2470-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The (4-methylpyridin-3-yl)methanamine scaffold is particularly relevant to the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyridine or pyrimidine ring that interacts with the hinge region of the ATP-binding pocket of the kinase.[1][2][3] The aminomethyl side chain provides a vector for the introduction of various substituents that can occupy adjacent pockets, thereby enhancing binding affinity and selectivity.

By employing the N-acylation and reductive amination protocols described above, researchers can generate libraries of diverse compounds based on the (4-methylpyridin-3-yl)methanamine core. These libraries can then be screened against a panel of kinases to identify novel inhibitors with therapeutic potential.

G BuildingBlock (4-Methylpyridin-3-yl)methanamine Dihydrochloride Synthesis N-Acylation & Reductive Amination BuildingBlock->Synthesis Library Compound Library Synthesis->Library Screening Kinase Inhibition Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the context of drug discovery. The N-acylation and reductive amination reactions provide reliable and high-yielding pathways to a diverse range of amides and secondary amines. The protocols detailed in these application notes offer a solid foundation for researchers to explore the chemical space around this promising scaffold, with the potential to uncover new therapeutic agents, including potent and selective kinase inhibitors.

References

Synthetic Protocols for a Versatile Pyridine Building Block: (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

(4-Methylpyridin-3-yl)methanamine is a key structural motif in contemporary drug discovery and organic synthesis. Its unique arrangement, featuring a primary aminomethyl group adjacent to a methyl-substituted pyridine ring, offers a versatile platform for constructing complex molecular architectures. The pyridine core is a well-established pharmacophore, capable of engaging in various non-covalent interactions with biological targets, while the primary amine serves as a crucial handle for diversification through a range of chemical transformations.[1] This guide provides detailed application notes and robust protocols for the synthetic utilization of its dihydrochloride salt, a common and stable form of this valuable building block.

The primary amine functionality allows for its incorporation into a wide array of molecules, including kinase inhibitors and other biologically active compounds, through reactions such as amide bond formation, reductive amination, and urea synthesis.[2][3][4][5] The dihydrochloride salt form necessitates a neutralization step to liberate the reactive free amine, a critical consideration detailed in the following protocols.

Core Synthetic Applications and Detailed Protocols

This section outlines detailed, step-by-step protocols for three fundamental transformations of (4-Methylpyridin-3-yl)methanamine dihydrochloride, providing researchers with a practical guide to its application in synthesis.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most prevalent reactions in the synthesis of pharmaceuticals.[6] (4-Methylpyridin-3-yl)methanamine can be readily coupled with a variety of carboxylic acids to generate a diverse library of N-substituted amides. Two common and effective methods are presented below: coupling via an acyl chloride and a carbodiimide-mediated coupling.

This classic method involves the reaction of the amine with a pre-formed or in-situ generated acyl chloride. It is often high-yielding and straightforward.[1]

Experimental Protocol:

  • Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-2.5 eq), and stir the mixture at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt.

  • Reaction with Acyl Chloride: Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.0-1.2 eq) in the same anhydrous solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Table 1: Representative Reagents and Conditions for Acyl Chloride Coupling

Carboxylic Acid PrecursorAcylating AgentBase (eq)SolventTypical Time (h)
Benzoic AcidBenzoyl ChlorideTEA (2.2)DCM4-8
Acetic AcidAcetyl ChlorideDIPEA (2.5)THF2-4
4-Fluorobenzoic Acid4-Fluorobenzoyl ChlorideTEA (2.2)DCM6-12

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare an acyl chloride.[6] Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM (0.1-0.5 M), add DIPEA or TEA (3.0-4.0 eq) to neutralize the hydrochloride salt and the carboxylic acid.

  • Cool the mixture to 0 °C.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Amide Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A (4-Methylpyridin-3-yl)methanamine dihydrochloride D Neutralization & Coupling (Anhydrous Solvent) A->D B Carboxylic Acid / Acyl Chloride B->D C Base (e.g., TEA, DIPEA) C->D E Aqueous Quench (e.g., NaHCO3) D->E Monitor by TLC/LC-MS F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure N-((4-methylpyridin-3-yl)methyl)amide H->I

Caption: General workflow for the synthesis of amides.

Reductive Amination: Forging C-N Bonds

Reductive amination is a highly versatile method for forming secondary and tertiary amines by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[7] This one-pot procedure is generally high-yielding and avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.[8]

Experimental Protocol:

  • Imine Formation: In a suitable flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1-0.5 M).

  • Add a base like TEA or DIPEA (2.2 eq) to liberate the free amine. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Carefully add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Diagram 2: Reductive Amination Pathway

G A (4-Methylpyridin-3-yl)methanamine (from dihydrochloride + base) C Imine Intermediate A->C B Aldehyde or Ketone (R1-CO-R2) B->C + cat. Acid E Secondary Amine Product C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E Reduction

Caption: Pathway for reductive amination.

Urea Formation: Accessing Key Pharmacophores

Urea derivatives are prevalent in medicinal chemistry, often acting as potent enzyme inhibitors by forming key hydrogen bond interactions.[9] The reaction of (4-Methylpyridin-3-yl)methanamine with an isocyanate provides a direct and efficient route to N,N'-disubstituted ureas.

Experimental Protocol:

  • Free Amine Generation: In a flask, suspend this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or THF (0.1-0.5 M).

  • Add TEA or DIPEA (2.2 eq) and stir at room temperature for 30-60 minutes.

  • Reaction with Isocyanate: Cool the mixture to 0 °C.

  • Slowly add a solution of the desired isocyanate (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS indicates the consumption of the starting amine.

  • Work-up and Purification: If a precipitate forms, it can often be isolated by filtration, washed with a cold solvent (like diethyl ether), and dried.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Representative Isocyanates for Urea Synthesis

IsocyanateProduct TypePotential Application Area
Phenyl isocyanateN-phenyl-N'-((4-methylpyridin-3-yl)methyl)ureaGeneral intermediate
4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-((4-methylpyridin-3-yl)methyl)ureaKinase inhibitor scaffolds
tert-Butyl isocyanateN-tert-butyl-N'-((4-methylpyridin-3-yl)methyl)ureaAgrochemical/pharmaceutical intermediate

Safety and Handling

This compound, like many amine salts, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Primary amines can be irritating to the skin and eyes.[1] All manipulations should be performed in a well-ventilated fume hood.[10] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of compounds, particularly in the fields of medicinal and materials chemistry. The protocols detailed in this guide for amide coupling, reductive amination, and urea formation provide a solid foundation for researchers to exploit the synthetic potential of this scaffold. The ability to readily generate diverse libraries of compounds from this starting material underscores its importance in the continued development of novel kinase inhibitors and other therapeutic agents.

References

Application Notes and Protocols for (4-Methylpyridin-3-yl)methanamine dihydrochloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of (4-Methylpyridin-3-yl)methanamine dihydrochloride in pharmaceutical research. This document outlines the rationale behind its use as a synthetic building block, provides detailed protocols for its derivatization, and presents methodologies for the biological evaluation of the resulting compounds.

Introduction: The Strategic Value of the (4-Methylpyridin-3-yl)methanamine Scaffold

This compound (CAS No: 56635-11-1) is a versatile heterocyclic amine that serves as a valuable starting material in medicinal chemistry.[1][2] Its utility stems from the unique combination of structural features inherent to its pyridine and methanamine moieties. The pyridine ring is a common motif in a vast array of biologically active compounds and approved drugs, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[3] The primary amine of the methanamine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into larger, more complex molecules.[3]

The strategic placement of the methyl group at the 4-position of the pyridine ring can influence the molecule's electronic properties and provide a steric handle to modulate binding selectivity and metabolic stability. This combination of features makes this compound an attractive building block for the synthesis of novel therapeutic agents.[3]

PropertyValueReference
CAS Number 56635-11-1[1][2]
Molecular Formula C₇H₁₂Cl₂N₂[1][2]
Molecular Weight 195.09 g/mol [1][2]
Primary Application Organic Synthesis Building Block[1][3]

Conceptual Framework: Designing Bioactive Molecules

The application of this compound in drug discovery is predicated on its role as a key fragment for library synthesis and lead optimization. The primary amine allows for its incorporation into a variety of molecular scaffolds through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.

Illustrative Signaling Pathway: Targeting Kinase Activity

A common strategy in modern drug discovery is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of (4-Methylpyridin-3-yl)methanamine is designed to inhibit a fictitious protein kinase, "TheraKinase," involved in a cancer cell proliferation pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds TheraKinase TheraKinase Receptor->TheraKinase Activates Substrate_Protein Substrate_Protein TheraKinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Signaling_Cascade Signaling_Cascade Phosphorylated_Substrate->Signaling_Cascade Initiates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activates Our_Inhibitor Derivative of (4-Methylpyridin-3-yl)methanamine Our_Inhibitor->TheraKinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical signaling pathway targeted by a derivative of (4-Methylpyridin-3-yl)methanamine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of an Amide Derivative

This protocol describes a standard procedure for the acylation of (4-Methylpyridin-3-yl)methanamine with a carboxylic acid to form an amide bond, a common linkage in many pharmaceutical agents.

Workflow Diagram:

G Start Start Reactants (4-Methylpyridin-3-yl)methanamine + Carboxylic Acid (R-COOH) Start->Reactants Coupling_Reagents HATU, DIPEA in DMF Reactants->Coupling_Reagents Reaction Stir at RT (4-12 h) Coupling_Reagents->Reaction Workup Aqueous Workup (e.g., with NaHCO3) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Product Amide Derivative Characterization->Final_Product

Caption: Workflow for the synthesis of an amide derivative.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the free amine into a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Rationale: The dihydrochloride salt is not reactive in amide coupling; the free amine is required.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. Rationale: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.

  • Addition of Amine: Add a solution of the free (4-Methylpyridin-3-yl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized amide derivative against a target protein kinase.

Materials:

  • Synthesized amide derivative (test compound)

  • Recombinant active protein kinase (e.g., "TheraKinase")

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • DMSO (Dimethyl sulfoxide)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in DMSO to generate a range of concentrations for testing.

  • Reaction Mixture Preparation: Prepare a master mix of the kinase and substrate in the kinase assay buffer.

  • Assay Plate Setup: Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiation of Kinase Reaction: Add the kinase/substrate master mix to each well to start the reaction.

  • ATP Addition: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1 TheraKinase50
Derivative 2 TheraKinase150
Positive Control TheraKinase10

Conclusion

This compound is a strategically important building block in pharmaceutical research, offering a reliable and versatile scaffold for the synthesis of novel bioactive compounds. The protocols outlined in these application notes provide a solid foundation for the chemical derivatization and subsequent biological evaluation of compounds incorporating this valuable synthon. By leveraging the principles of medicinal chemistry and established bioassay techniques, researchers can effectively utilize this compound in their drug discovery and development programs.

References

Application Notes & Protocols: Strategic Derivatization of (4-Methylpyridin-3-yl)methanamine dihydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic derivatization of (4-Methylpyridin-3-yl)methanamine dihydrochloride, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold, we present a series of robust protocols for N-acylation, N-alkylation, and reductive amination, designed to facilitate the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, justifications for procedural choices, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to systematically explore the chemical space around this privileged pyridine-containing scaffold to optimize biological activity.

Introduction: The Significance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a ubiquitous and highly valued heterocyclic motif in pharmaceutical sciences.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold."[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, membrane permeability, and interaction with biological targets.[4] The pyridine moiety is found in a wide array of therapeutic agents, including those with antibacterial, antiviral, and anticancer properties.[2][5]

(4-Methylpyridin-3-yl)methanamine, in particular, offers a versatile platform for drug discovery. It features a primary amine that serves as a key handle for derivatization, allowing for the systematic modification of the molecule's properties.[6] The methyl group on the pyridine ring can also play a role in modulating the electronic properties of the ring and influencing binding interactions.[7] Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound affect its biological activity.[7][8] By creating a library of derivatives of (4-Methylpyridin-3-yl)methanamine, researchers can systematically probe the chemical space around this core to identify key structural features that enhance potency, selectivity, and pharmacokinetic properties.[9]

This guide will detail three fundamental derivatization strategies to build a chemical library based on the (4-Methylpyridin-3-yl)methanamine core, providing the necessary protocols and scientific rationale to empower researchers in their drug discovery efforts.

Overall Workflow for SAR Studies

The successful execution of an SAR study involves a systematic and iterative process. The following workflow outlines the key stages from the initial derivatization to the final data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start (4-Methylpyridin-3-yl)methanamine dihydrochloride Derivatization Derivatization Reactions (N-Acylation, N-Alkylation, Reductive Amination) Start->Derivatization Core Scaffold Purification Purification of Derivatives (e.g., Column Chromatography) Derivatization->Purification Crude Products Characterization Structural Characterization (NMR, LC-MS) Purification->Characterization Pure Compounds Screening High-Throughput Screening (HTS) Characterization->Screening Compound Library Hit_Confirmation Hit Confirmation & Dose-Response Studies Screening->Hit_Confirmation Initial Hits SAR_Analysis SAR Analysis Hit_Confirmation->SAR_Analysis Biological Data (e.g., IC50) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identified Trends New_Derivatives Design of New Derivatives Lead_Optimization->New_Derivatives Optimized Scaffolds New_Derivatives->Derivatization Iterative Synthesis

Caption: Workflow for SAR studies using (4-Methylpyridin-3-yl)methanamine.

Derivatization Strategies and Protocols

The primary amine of (4-Methylpyridin-3-yl)methanamine serves as an excellent nucleophile for a variety of chemical transformations. The following sections detail protocols for three common and robust derivatization methods.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond.[10] This strategy is widely used in medicinal chemistry to introduce a diverse range of functional groups that can modulate a compound's physicochemical properties and biological activity.[11] The reaction typically involves the coupling of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

Caption: General scheme for N-acylation of (4-Methylpyridin-3-yl)methanamine.

Protocol: N-Acylation with Acyl Chlorides

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2-2.5 eq.), to neutralize the dihydrochloride salt and the HCl byproduct generated during the reaction.[10] Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution. The use of a slight excess of the acyl chloride can help drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

N-Alkylation: Formation of Secondary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly impact a compound's lipophilicity and basicity.[12] Direct alkylation with alkyl halides is a common method, though care must be taken to avoid over-alkylation to the tertiary amine.[13][14]

Caption: General scheme for N-alkylation of (4-Methylpyridin-3-yl)methanamine.

Protocol: N-Alkylation with Alkyl Halides

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile (ACN) or DMF, add a base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) (3.0 eq.). Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., bromide or iodide) (1.0-1.1 eq.) to the mixture. Using a minimal excess of the alkylating agent helps to control for dialkylation.[15]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Reductive Amination: A Versatile Approach to N-Alkylation

Reductive amination is a highly versatile and widely used method for N-alkylation.[16] It involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[12][17] This one-pot procedure is favored in medicinal chemistry for its efficiency and broad substrate scope.[16][18]

Caption: General scheme for reductive amination.

Protocol: Reductive Amination with Aldehydes and Ketones

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH). Add a base like triethylamine (2.2 eq.) to free the amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[12] For less reactive carbonyls, a dehydrating agent like MgSO4 or molecular sieves can be added.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5 eq.), portion-wise to the stirred solution.[16][19] Sodium borohydride (NaBH4) can also be used, often in methanol.[19]

  • Reaction Completion: Continue stirring the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Data Presentation and Analysis

Systematic organization of the synthesized compounds and their biological data is crucial for effective SAR analysis. A well-structured table allows for easy comparison and identification of trends.

Table 1: Representative Library of (4-Methylpyridin-3-yl)methanamine Derivatives and Hypothetical Biological Data

Compound IDDerivatization MethodR-GroupMolecular Weight ( g/mol )LogP (calculated)Biological Activity (IC50, µM)
Parent --122.170.85>100
AC-01 N-AcylationAcetyl164.200.6250.2
AC-02 N-AcylationBenzoyl226.282.4515.8
AC-03 N-Acylation4-Chlorobenzoyl260.723.155.1
AL-01 N-AlkylationMethyl136.201.1075.4
AL-02 N-AlkylationBenzyl212.292.8822.9
RA-01 Reductive AminationCyclohexyl204.322.9510.5
RA-02 Reductive Amination4-Fluorobenzyl230.283.058.3

Conclusion

The derivatization of (4-Methylpyridin-3-yl)methanamine is a powerful strategy for generating diverse chemical libraries for SAR studies. The protocols for N-acylation, N-alkylation, and reductive amination outlined in this guide provide a solid foundation for researchers to systematically explore the chemical space around this important scaffold. The choice of derivatization strategy and the specific reagents used will depend on the therapeutic target and the desired physicochemical properties of the final compounds. Through careful execution of these synthetic protocols and systematic analysis of the resulting biological data, researchers can accelerate the identification and optimization of novel drug candidates.

References

Application Notes and Protocols for Reactions Involving (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine appended to a 4-methylpyridine core, offers a versatile handle for the construction of more complex molecular architectures.[1] The pyridine nitrogen provides a key hydrogen bond acceptor, a feature prevalent in many biologically active molecules, influencing their interaction with biological targets.[1] This guide provides detailed experimental conditions and protocols for two of the most fundamental and widely utilized transformations involving this reagent: amide bond formation and reductive amination.

The dihydrochloride salt form of this amine enhances its stability and shelf-life.[2] However, for most synthetic applications, the free amine is the reactive species. Therefore, the protocols detailed below include the crucial in situ neutralization step to liberate the primary amine, enabling it to participate effectively in the desired reaction.

Chemical and Physical Properties

PropertyValueReference
CAS Number 56635-11-1[2]
Molecular Formula C₇H₁₂Cl₂N₂[2]
Molecular Weight 195.09 g/mol [2]
Form Solid
Storage Store in a cool, dry place away from direct sunlight and heat. Keep in an inert atmosphere.[2]

PART 1: Core Synthetic Protocols

This section outlines detailed, step-by-step procedures for common and powerful reactions utilizing this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of amines with carboxylic acids to generate a vast array of biologically relevant scaffolds.[3] This protocol describes a robust and widely applicable method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Mechanism & Rationale:

The reaction proceeds through the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization. This active ester then readily reacts with the primary amine of (4-methylpyridin-3-yl)methanamine to furnish the desired amide product. The use of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloric acid released from the dihydrochloride salt and to scavenge the proton generated during the coupling reaction, driving the equilibrium towards product formation.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Combine Carboxylic Acid (1.0 eq), (4-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq), & HOBt (1.2 eq) in an inert atmosphere. dissolve Dissolve in anhydrous DCM or DMF. reagents->dissolve cool Cool to 0 °C in an ice bath. dissolve->cool add_base Add DIPEA (3.0 eq) to neutralize HCl and a a proton scavenger. cool->add_base add_edc Add EDC (1.2 eq) slowly to initiate coupling. add_base->add_edc warm_stir Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS. add_edc->warm_stir quench Quench with saturated aqueous NaHCO₃ solution. warm_stir->quench extract Extract with an organic solvent (e.g., DCM). quench->extract wash_dry Wash with brine, dry over Na₂SO₄, and filter. extract->wash_dry concentrate Concentrate in vacuo. wash_dry->concentrate purify Purify by flash column chromatography. concentrate->purify

Caption: Workflow for Amide Coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Add this compound (1.1 equivalents) and HOBt (1.2 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF to a concentration of 0.1-0.5 M.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 equivalents) dropwise to the stirred solution. It is crucial to add a sufficient amount of base to neutralize both equivalents of HCl from the starting material and the proton generated during the reaction.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[4] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This protocol utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which offers excellent functional group tolerance.

Mechanism & Rationale:

The reaction begins with the formation of a hemiaminal intermediate from the reaction of the free amine (generated in situ from the dihydrochloride salt) and the carbonyl compound. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. STAB is a particularly effective reducing agent for this transformation as it is less reactive than other borohydrides (like sodium borohydride) and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5] The presence of a mild acid, such as acetic acid, can catalyze iminium ion formation. The tertiary amine base is again essential for the initial neutralization of the starting material.

Decision Pathway for Reductive Amination

Reductive_Amination_Logic start Start: Reductive Amination of (4-Methylpyridin-3-yl)methanamine dihydrochloride reagents Combine Amine Dihydrochloride (1.0 eq), Aldehyde/Ketone (1.2 eq), and DIPEA (2.5 eq) in Anhydrous Solvent (DCE or THF). start->reagents stir Stir at room temperature for 30-60 min to ensure free amine formation and initial imine formation. reagents->stir add_stab Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. stir->add_stab reaction Stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS. add_stab->reaction workup Quench with saturated aqueous NaHCO₃ and proceed with aqueous work-up. reaction->workup purification Purify via flash chromatography. workup->purification

Caption: Logic flow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents).

  • Dissolve the solids in anhydrous DCE or THF (0.1-0.5 M).

  • Add DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 30-60 minutes. This allows for the in situ formation of the free amine and the initial formation of the imine/iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 2: Safety, Handling, and Storage

Hazard Identification and Precautionary Measures:

  • Toxicity: Primary amines can be irritating to the skin and eyes and may be harmful if ingested.[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid breathing dust.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[2] For long-term storage, an inert atmosphere is recommended.[2]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: If swallowed, do not induce vomiting. Call a physician or poison control center immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

References

The Versatile Role of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in the Synthesis of Fused Pyridine Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a versatile and highly valuable building block in the synthesis of complex heterocyclic compounds, particularly those of medicinal interest. Its structure, featuring a primary aminomethyl group ortho to a methyl-substituted pyridine ring, offers a unique combination of nucleophilicity and steric influence, enabling the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of key heterocyclic cores, including detailed, field-proven protocols and the scientific rationale behind the experimental choices. The dihydrochloride salt is a stable, crystalline solid, making it an ideal starting material for a variety of chemical transformations.[1]

Core Applications in Heterocyclic Synthesis

The strategic placement of the aminomethyl and methyl groups on the pyridine ring makes (4-Methylpyridin-3-yl)methanamine a prime candidate for the synthesis of fused pyrimidine and isoquinoline-like structures. This guide will focus on two powerful and widely applicable synthetic strategies:

  • Construction of Tetrahydropyrido[4,3-d]pyrimidines: Leveraging the primary amine for cyclocondensation reactions with 1,3-dielectrophilic species.

  • Pictet-Spengler Synthesis of Tetrahydro-β-carboline Analogs: Utilizing the pyridine ring's inherent reactivity in electrophilic aromatic substitution to construct isoquinoline-like frameworks.

Application 1: Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including inhibitors of protein kinases and other therapeutic targets. The primary amine of (4-methylpyridin-3-yl)methanamine serves as a key nucleophilic handle for the construction of the fused pyrimidine ring.

Synthetic Strategy: Cyclocondensation with β-Ketoesters

A robust and widely employed method for the synthesis of di- and tetrahydropyrimidines is the condensation of a primary amine with a β-ketoester and an aldehyde, a variation of the renowned Biginelli reaction. In this strategy, the (4-methylpyridin-3-yl)methanamine acts as the amine component, reacting with a suitable β-ketoester to form an enamine intermediate, which then undergoes cyclization.

Mechanistic Rationale

The reaction proceeds through a series of well-established steps. Initially, the primary amine of (4-methylpyridin-3-yl)methanamine condenses with the ketone carbonyl of the β-ketoester to form an enamine. This is followed by the reaction of the enamine with an aldehyde to generate an N-acylimine intermediate. Intramolecular cyclization then occurs through the attack of the enamine onto the imine, followed by dehydration to yield the dihydropyridopyrimidine. Subsequent reduction affords the desired tetrahydropyrido[4,3-d]pyrimidine. The methyl group on the pyridine ring can influence the regioselectivity of the cyclization and the conformational preference of the final product.

dot

Caption: Workflow for Tetrahydropyrido[4,3-d]pyrimidine Synthesis

Detailed Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenyl-3,4,5,6-tetrahydro-1H-pyrido[4,3-d]pyrimidine

This protocol is adapted from established procedures for the synthesis of related tetrahydropyridopyrimidines.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ethanol (absolute)

  • Sodium ethoxide (21% solution in ethanol)

  • Sodium borohydride

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in water and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~9-10. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Use immediately in the next step.

  • Cyclocondensation: To a solution of the freshly prepared (4-methylpyridin-3-yl)methanamine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq) and benzaldehyde (1.0 eq). To this mixture, add sodium ethoxide solution (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • Work-up and Isolation of Dihydropyridopyrimidine: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add ice-cold water and acidify to pH 5-6 with concentrated HCl. The precipitated solid is filtered, washed with cold water, and dried to afford the crude dihydropyrido[4,3-d]pyrimidine.

  • Reduction to Tetrahydropyridopyrimidine: Suspend the crude dihydropyridopyrimidine in methanol. Cool the suspension in an ice bath and add sodium borohydride (2.0 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure 2,7-dimethyl-4-phenyl-3,4,5,6-tetrahydro-1H-pyrido[4,3-d]pyrimidine.

Reactant Molar Ratio Role
(4-Methylpyridin-3-yl)methanamine1.0Amine component
Ethyl Acetoacetate1.11,3-Dicarbonyl component
Benzaldehyde1.0Aldehyde component
Sodium Ethoxide1.2Base catalyst
Sodium Borohydride2.0Reducing agent

Application 2: Pictet-Spengler Synthesis of Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. While the classical Pictet-Spengler reaction involves a β-phenylethylamine, the pyridine ring of (4-methylpyridin-3-yl)methanamine can also participate in a similar intramolecular electrophilic substitution, leading to the formation of tetrahydro-β-carboline-like structures.

Synthetic Strategy: Intramolecular Cyclization

In this application, the primary amine of (4-methylpyridin-3-yl)methanamine first condenses with an aldehyde to form a Schiff base (iminium ion under acidic conditions). The electron-rich pyridine ring then acts as the nucleophile, attacking the electrophilic iminium carbon to effect cyclization.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed formation of an iminium ion from the amine and the aldehyde. The subsequent intramolecular electrophilic aromatic substitution is the key ring-forming step. The position of cyclization on the pyridine ring is directed by the activating effect of the nitrogen atom and the existing substituents. The reaction typically proceeds under acidic conditions, with common catalysts including protic acids like trifluoroacetic acid (TFA) or hydrochloric acid, and Lewis acids. The choice of acid and solvent can significantly influence the reaction yield and selectivity.

dot

Caption: Mechanism of the Pictet-Spengler Reaction

Detailed Experimental Protocol: Synthesis of a Tetrahydro-γ-carboline Derivative

This protocol is a generalized procedure based on established Pictet-Spengler methodologies.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Base Preparation: Prepare the free amine from the dihydrochloride salt as described in the previous protocol.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared (4-methylpyridin-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add the aldehyde (1.1 eq) followed by the dropwise addition of trifluoroacetic acid (2.0 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: a gradient of methanol in dichloromethane) to afford the pure tetrahydro-γ-carboline derivative.

Reactant Molar Ratio Role
(4-Methylpyridin-3-yl)methanamine1.0β-Arylethylamine analog
Aldehyde1.1Carbonyl component
Trifluoroacetic Acid (TFA)2.0Acid catalyst

Conclusion: A Gateway to Novel Heterocyclic Architectures

This compound has proven to be a highly effective and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block. The inherent reactivity of its primary amine and the strategic placement of the methyl group on the pyridine ring offer a multitude of possibilities for the construction of novel and complex molecular architectures. Further exploration of its reactivity with other dielectrophiles and in various cyclization reactions is warranted and promises to yield a rich diversity of new heterocyclic entities.

References

Application Notes & Protocols for In Vitro Assay Development with (4-Methylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Versatile Pyridine Scaffold

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound characterized by a pyridine ring substituted with a methyl group and a methanamine group.[1] With the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol , this compound is a stable and high-purity molecule utilized in organic synthesis and pharmaceutical research.[2][3] The unique structural features of (4-Methylpyridin-3-yl)methanamine, particularly the nitrogen-containing heterocyclic pyridine ring, make it a compound of interest for interacting with various biological targets.[1] Its potential to form hydrogen bonds via the pyridine nitrogen and engage in hydrophobic interactions suggests a broad range of applications in drug discovery.[1]

Notably, the 4-methyl substitution on the pyridine ring has been shown to significantly enhance potency in at least one biological context. Studies have identified (4-Methylpyridin-3-yl)methanamine as a potent inhibitor of cytochrome P450 2A6 (CYP2A6), with an impressive IC₅₀ value of 0.055 µM.[1] This finding underscores the potential of this scaffold in modulating enzyme activity. Given the prevalence of the pyridine motif in numerous bioactive molecules, it is plausible that this compound may interact with a variety of other biological targets, including G-protein coupled receptors (GPCRs) and other enzyme families.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this compound. We will detail protocols for a primary enzyme inhibition assay, a receptor binding assay to explore potential GPCR interactions, and a cell-based assay to assess functional cellular responses. These protocols are designed to be robust and self-validating, providing a solid framework for investigating the full biological potential of this intriguing molecule.

Part 1: Characterizing Enzymatic Inhibition

The known activity of this compound against CYP2A6 makes enzyme inhibition a primary avenue of investigation.[1] Enzyme assays are fundamental in drug discovery for identifying and characterizing molecules that modulate the activity of enzymes, which are key drug targets.[4][5]

Workflow for Enzyme Inhibition Assay Development

The following diagram outlines the key steps in developing a robust enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme (e.g., CYP2A6) - Substrate - Buffer - Test Compound Compound_Dilution Serial Dilution of This compound Incubation Incubate Enzyme with Test Compound Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Detection Measure Product Formation (e.g., fluorescence, absorbance) Reaction_Start->Detection Data_Plot Plot % Inhibition vs. [Compound] Detection->Data_Plot IC50_Calc Calculate IC₅₀ Value (Non-linear regression) Data_Plot->IC50_Calc

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol 1: In Vitro Cytochrome P450 (CYP2A6) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound against human CYP2A6.

Materials:

  • Human recombinant CYP2A6 enzyme

  • CYP2A6 substrate (e.g., coumarin)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., tranylcypromine)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • CYP2A6 enzyme

      • This compound at various concentrations.

      • Include wells for a vehicle control (no compound) and a positive control inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the CYP2A6 substrate (coumarin) and the NADPH regenerating system to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the fluorescence of the product (7-hydroxycoumarin) using a microplate reader (e.g., excitation at 390 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

ParameterDescription
Enzyme Concentration Titrate to ensure the reaction is in the linear range.
Substrate Concentration Use a concentration at or near the Kₘ for competitive inhibitor screening.[4]
Incubation Time Optimize to achieve a sufficient signal-to-background ratio.
Solvent Concentration Keep the final solvent concentration low (e.g., <1%) to avoid effects on enzyme activity.

Part 2: Exploring Receptor-Ligand Interactions

The pyridine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs). Therefore, it is valuable to screen this compound for potential interactions with a panel of GPCRs. Radioligand binding assays are a powerful tool for this purpose, allowing for the determination of binding affinity (Kᵢ).[6][7]

Workflow for a Competitive Receptor Binding Assay

This diagram illustrates the process of a competitive radioligand binding assay.

Receptor_Binding_Workflow cluster_prep Assay Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis Reagents Prepare: - Receptor Membranes - Radioligand ([³H]-ligand) - Assay Buffer Test_Compound Serial Dilution of This compound Incubation Incubate Membranes, Radioligand, and Test Compound Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Specific Binding vs. [Compound] Quantification->Plotting Ki_Calc Calculate Kᵢ Value Plotting->Ki_Calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 56635-11-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we synthesize our in-house expertise with established chemical principles to provide you with practical, actionable solutions for improving your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

This compound is a stable, high-purity crystalline solid with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol .[1][2] To ensure its integrity, it should be stored in a cool, dry place under an inert atmosphere, away from direct sunlight and heat sources.[1]

Q2: How does the dihydrochloride form of this amine affect its solubility?

The dihydrochloride salt form significantly enhances the compound's stability and shelf-life. However, it generally exhibits poor solubility in many common aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) at room temperature. It has better solubility in protic solvents like methanol, ethanol, and water. For reactions in aprotic solvents, the addition of a suitable base is necessary to neutralize the hydrochloride salts and generate the more soluble free base in situ.

Q3: How do I convert the dihydrochloride salt to the free base?

To use the free base of (4-methylpyridin-3-yl)methanamine (CAS: 1443-42-1), you can perform a liquid-liquid extraction. Dissolve the dihydrochloride salt in water, then add a strong base like sodium hydroxide (NaOH) to deprotonate the amine. The free base can then be extracted into an organic solvent like ethyl acetate or dichloromethane. However, for most applications, it is more convenient to use the dihydrochloride salt directly in the reaction with an appropriate amount of base.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common application for (4-Methylpyridin-3-yl)methanamine. Low yields in these reactions are a frequent challenge. This guide will help you troubleshoot common issues.

Issue 1: Low or No Amide Product Formation

Question: I am attempting an amide coupling reaction with this compound and a carboxylic acid, but I am observing a low yield of my desired amide. What are the likely causes and how can I improve the outcome?

Answer: Low yields in amide coupling reactions involving this reagent often stem from incomplete neutralization of the dihydrochloride salt, suboptimal coupling agent selection, or unfavorable reaction conditions. Here is a systematic approach to troubleshooting this issue:

Step 1: Ensure Complete Neutralization of the Amine Salt

The primary amine of this compound needs to be in its free, nucleophilic form to react with the activated carboxylic acid. Since it is a dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated. Therefore, you will need at least two equivalents of a non-nucleophilic base to neutralize the salt, and an additional equivalent to scavenge the acid byproduct from the coupling reaction.

Recommended Bases and Equivalents:

BaseEquivalentsNotes
Triethylamine (TEA)3.0 - 4.0A common and cost-effective choice. Use a slight excess to ensure complete neutralization and drive the reaction forward.
N,N-Diisopropylethylamine (DIPEA or Hünig's base)3.0 - 4.0A bulkier, non-nucleophilic base that is less likely to cause side reactions.
N-Methylmorpholine (NMM)3.0 - 4.0Another effective non-nucleophilic base.

Experimental Protocol: Amide Coupling with Carbodiimide Activation

  • To a solution of your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M) at 0 °C, add your chosen coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add your non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Add the amine/base solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

dot graph TD { A[Start: Low Amide Yield] --> B{Is the amine salt fully neutralized?}; B -->|No| C[Increase base equivalents to 3-4 eq. of TEA or DIPEA]; B -->|Yes| D{Is the coupling reagent appropriate?}; D -->|No| E[Switch to a more potent coupling agent like HATU or PyBOP]; D -->|Yes| F{Are the reaction conditions optimal?}; F -->|No| G[Try a different solvent (e.g., DMF) or increase the temperature]; F -->|Yes| H[Consider purification challenges]; C --> I[Re-run reaction and monitor]; E --> I; G --> I; I --> J{Yield Improved?}; J -->|Yes| K[End]; J -->|No| H; H --> L[Optimize work-up and purification]; L --> K; } caption: Troubleshooting Amide Coupling

Step 2: Optimize the Coupling Reagent

If yield issues persist after ensuring complete neutralization, consider the choice of your coupling reagent. For sterically hindered or electronically deactivated carboxylic acids, a more potent coupling agent may be required.

Coupling Reagent Recommendations:

Coupling ReagentNotes
EDC/HOBtA standard and cost-effective choice for many substrates.
HATU/DIPEAA highly effective combination for challenging couplings, including those with hindered amines or acids.
PyBOP/DIPEAAnother powerful coupling reagent system suitable for difficult amide bond formations.

Troubleshooting Guide: Reductive Amination

Reductive amination is another key transformation for (4-Methylpyridin-3-yl)methanamine. Incomplete conversion and side reactions are common hurdles.

Issue 2: Incomplete Reaction and/or Formation of Byproducts in Reductive Amination

Question: I am performing a reductive amination with this compound and a carbonyl compound, but the reaction is not going to completion, and I am observing the formation of the reduced carbonyl (alcohol) as a major byproduct. How can I optimize this reaction?

Answer: Incomplete reductive aminations and the formation of alcohol byproducts are often due to an imbalance in the rates of imine formation and carbonyl reduction. The key is to facilitate the formation of the iminium ion before introducing the reducing agent, or to use a reducing agent that is selective for the iminium ion over the carbonyl group.

Step 1: Promote Iminium Ion Formation

The reaction between the amine and the carbonyl to form the iminium ion is often the rate-limiting step. This equilibrium can be shifted towards the iminium ion by:

  • Pre-stirring: Combine the this compound, the carbonyl compound, and a suitable base in the reaction solvent and stir for 1-2 hours at room temperature before adding the reducing agent. This allows for the formation of the iminium ion in situ.

  • Use of a mild acid catalyst: A catalytic amount of acetic acid (e.g., 0.1 eq) can protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.

Step 2: Select the Appropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination.

Reducing Agent Recommendations:

Reducing AgentNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)The reagent of choice for most reductive aminations. It is mild enough not to significantly reduce aldehydes and ketones but is highly effective at reducing the iminium ion. It can often be added in a one-pot fashion with the amine and carbonyl.
Sodium Cyanoborohydride (NaBH₃CN)Another selective reducing agent for iminium ions. However, it is toxic and requires careful handling.
Sodium Borohydride (NaBH₄)A less selective reducing agent that can also reduce the starting carbonyl. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.

Experimental Protocol: Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., DCM or DCE, 0.1-0.5 M), add a non-nucleophilic base (e.g., TEA, 2.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

dot graph TD { A[Start: Low Reductive Amination Yield] --> B{Is imine formation favored?}; B -->|No| C[Pre-stir amine and carbonyl for 1-2h with catalytic acid]; B -->|Yes| D{Is the reducing agent selective?}; D -->|No| E[Switch to NaBH(OAc)3]; D -->|Yes| F{Is the reaction going to completion?}; F -->|No| G[Increase reaction time or temperature]; F -->|Yes| H[Consider purification challenges]; C --> I[Re-run reaction and monitor]; E --> I; G --> I; I --> J{Yield Improved?}; J -->|Yes| K[End]; J -->|No| H; H --> L[Optimize work-up and purification]; L --> K; } caption: Troubleshooting Reductive Amination

Purification of (4-Methylpyridin-3-yl)methanamine Derivatives

The basicity of the pyridine ring can sometimes complicate purification by standard silica gel chromatography.

Tip 1: Acid/Base Extraction

An effective way to remove non-basic impurities is to perform an acid/base workup. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product can be extracted back into an organic solvent.

Tip 2: Modified Silica Gel Chromatography

If chromatography is necessary, consider using a modified mobile phase to minimize tailing of the basic product on the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system can significantly improve peak shape and separation.

References

Purification techniques for products derived from (4-Methylpyridin-3-yl)methanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Purifying Pyridine-Based Compounds

Welcome to the technical support center for the purification of products derived from (4-methylpyridin-3-yl)methanamine dihydrochloride. As a versatile building block in pharmaceutical and agrochemical research, its derivatives are numerous, but they share common purification challenges rooted in the basicity of the pyridine nitrogen and the primary amine.[1][2] These properties often lead to issues like peak tailing in chromatography, poor crystallinity, and complications during aqueous workups.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide both high-level strategy and detailed, actionable protocols. We will explore the causality behind common purification hurdles and offer field-proven solutions to help you achieve the desired purity for your compounds.

Section 1: Getting Started - Handling the Starting Material

Q1: My starting material is this compound. Do I need to neutralize it before my reaction?

A: Yes, in most cases, you must convert the dihydrochloride salt to the free base to enable its nucleophilic character. The two hydrochloride equivalents neutralize both the pyridine ring nitrogen and the primary aminomethyl group. Attempting a reaction, such as N-acylation or N-alkylation, with the salt form will likely fail as the nitrogen lone pairs are unavailable.

Protocol: Free-Basing of the Dihydrochloride Salt

  • Dissolution: Dissolve the this compound (1.0 eq) in water.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add a strong base, such as 2M sodium hydroxide (NaOH) solution, while monitoring the pH with a pH meter or strips. Continue adding base until the pH is >12 to ensure both nitrogen atoms are deprotonated.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL per gram of starting material). The basic amine will have much higher solubility in organic solvents than its salt form.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: The resulting oil or solid is the free base. Due to its potential instability and hygroscopic nature, it is best to use it immediately in the subsequent reaction without long-term storage.

Section 2: Troubleshooting Chromatographic Purification

Chromatography is a primary purification tool, but the basic nature of pyridine derivatives often causes problems with standard silica gel.

Q2: Why is my basic pyridine compound showing severe peak tailing on a silica gel column?

A: This is the most common issue encountered when purifying basic compounds like pyridine derivatives on standard silica gel.[3] Peak tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica.[3][4] This leads to multiple interaction modes and a non-uniform elution front, resulting in a "tailing" peak shape.

Workflow: Troubleshooting Chromatographic Issues

The following workflow provides a systematic approach to resolving common chromatographic problems.

G start Start: Crude Product Analysis check_tailing Does TLC/Column show severe peak tailing? start->check_tailing check_separation Are compounds poorly separated? check_tailing->check_separation No add_tea Option 1: Add Base Additive (e.g., 0.5-2% TEA or NH4OH) to eluent. check_tailing->add_tea Yes use_alumina Option 2: Switch Stationary Phase (e.g., Alumina, basic or neutral). check_tailing->use_alumina use_rp Option 3: Use Reversed-Phase (RP) Chromatography (C18). check_tailing->use_rp check_recovery Is product recovery low? check_separation->check_recovery No optimize_solvent Optimize Solvent System (TLC screening with different polarity and solvent mixtures). check_separation->optimize_solvent Yes test_stability Test Compound Stability on Silica (2D TLC). check_recovery->test_stability Yes end_node Achieved Pure Product check_recovery->end_node No add_tea->check_separation use_alumina->check_separation use_rp->check_separation change_stationary Change Stationary Phase (e.g., C18, Phenyl, Cyano) for different selectivity. optimize_solvent->change_stationary If still poor change_stationary->check_recovery deactivate_silica Deactivate Silica (Pre-flush column with eluent + TEA). test_stability->deactivate_silica Degradation Observed dry_load Dry-load sample if solubility is an issue. test_stability->dry_load No Degradation deactivate_silica->end_node dry_load->end_node

Caption: A workflow for troubleshooting common chromatography issues.

Q3: How do I implement the solutions for peak tailing?

A: Based on the workflow, here are detailed protocols.

Protocol: Column Chromatography with a Triethylamine (TEA) Additive

  • Solvent System Selection: First, find a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point for nitrogen-containing compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate).

  • Additive Introduction: Prepare your chosen eluent and add 0.5-2% triethylamine (TEA) by volume. The TEA acts as a competing base, binding to the acidic silanol sites and preventing your compound from interacting strongly with them.[3]

  • Column Packing: Pack your silica gel column using this TEA-containing eluent.

  • Loading and Elution: Load your sample (preferably dissolved in a minimum amount of the eluent) and run the column as usual. The peaks should be significantly sharper and more symmetrical.

Data Summary: Comparison of Stationary Phases

Stationary PhaseAcidityBest ForCommon Issues
Silica Gel Acidic (pKa ~4.5)Neutral and acidic compounds.Peak tailing with basic compounds; potential for degradation of acid-sensitive compounds.[5]
Alumina (Neutral) NeutralAcid- and base-sensitive compounds.Activity can vary greatly with water content; separation patterns differ from silica.
Alumina (Basic) BasicBasic compounds (like amines).Not suitable for acidic compounds; can catalyze certain reactions.
Reversed-Phase (C18) NeutralPolar to moderately non-polar compounds.Requires aqueous mobile phases; may require pH adjustment for good retention of bases.[6]
Q4: My compound seems to be decomposing on the silica column. What should I do?

A: The acidic nature of silica can catalyze the degradation of sensitive functional groups.

Protocol: 2D TLC for Stability Assessment

  • Spotting: Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[7]

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, mark the solvent front, and dry it completely (let it sit on the bench for 10-15 minutes to simulate column conditions). Rotate the plate 90 degrees counter-clockwise so the separated spots are now on the "starting line".

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates degradation on the silica surface.[7] In this case, you must switch to a more inert stationary phase like neutral alumina or consider non-chromatographic methods.[5]

Section 3: Recrystallization and Salt Formation Strategies

When chromatography is problematic, crystallization is an excellent and often scalable alternative.

Q5: My product is an oil that won't crystallize. What are my options?

A: Many free-base amines are oils or low-melting solids. Converting the basic product back into a salt can dramatically improve its crystallinity by introducing strong ionic lattice interactions.[8] This is a powerful purification technique as the salt often has very different solubility properties from the free base and any neutral or acidic impurities.

Protocol: Small-Scale Salt Screening for Crystallization

  • Free Base Preparation: Dissolve your crude product (as the free base) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: In separate small vials, add ~1.05 equivalents of different acids. Common choices include:

    • HCl (as a solution in diethyl ether or dioxane)

    • Tartaric acid (dissolved in methanol)

    • Citric acid (dissolved in methanol)

    • Methanesulfonic acid

  • Observation: Stir or sonicate the vials. Look for the formation of a precipitate. If a solid crashes out, it is a good candidate for recrystallization.

  • Recrystallization: Isolate the crude salt by filtration. Then, perform a standard recrystallization by dissolving it in a minimum amount of a hot solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water) and allowing it to cool slowly.[9]

Data Summary: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticExcellent for many salts. Good solubility when hot, poor when cold.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, but slightly less polar. Often yields better crystals.
Methanol 65Polar ProticVery polar; can be too good a solvent, preventing crystallization. Often used in a solvent pair.
Water 100Very Polar ProticIdeal for highly polar salts. Can be difficult to remove.[8]
Ethyl Acetate (EtOAc) 77Polar AproticGood for less polar free bases. Often used with hexanes as an anti-solvent.
Acetonitrile (ACN) 82Polar AproticGood for moderately polar compounds.

Section 4: Liquid-Liquid Extraction (LLE) for Bulk Impurity Removal

Q6: My reaction produced significant acidic or neutral byproducts. Can I remove them without a column?

A: Absolutely. A pH-swing liquid-liquid extraction is a highly effective first-pass purification step to separate your basic product from acidic and neutral impurities.

Workflow: Purification Strategy Selection

This diagram helps decide which purification technique to try first.

G start Start: Crude Mixture check_impurities What is the nature of the main impurities? start->check_impurities is_acidic_neutral Acidic or Neutral check_impurities->is_acidic_neutral is_basic Also Basic check_impurities->is_basic check_product_state Is the desired product a solid? try_recrystallization Attempt Recrystallization or Salt Formation check_product_state->try_recrystallization Yes do_chromatography Proceed to Chromatography (Normal or Reversed-Phase) check_product_state->do_chromatography No (Oil) do_lle Perform Acid-Base Liquid-Liquid Extraction (LLE) is_acidic_neutral->do_lle is_basic->do_chromatography do_lle->check_product_state try_recrystallization->do_chromatography Failure end_node Pure Product try_recrystallization->end_node Success do_chromatography->end_node

Caption: A decision tree for selecting an initial purification strategy.

Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , which now contains your product as a hydrochloride salt. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Add a base (e.g., 2M NaOH) until the pH is >12 to regenerate the free base, which will often precipitate or form an oil.

  • Final Extraction: Extract the free base back into an organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Dry the organic layer with Na₂SO₄, filter, and concentrate to yield the purified basic product. This material is now significantly purer and may crystallize on its own or be ready for chromatography.

References

Overcoming solubility issues of (4-Methylpyridin-3-yl)methanamine dihydrochloride in solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-3-yl)methanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these issues effectively.

Understanding the Challenge: The Nature of Amine Salts

This compound is an organic amine salt. The hydrochloride form is often synthesized to improve the water solubility and stability of the parent amine.[1][2] However, the interplay between the compound's inherent structure, the solvent's properties, and experimental conditions like pH and temperature can lead to solubility issues.[3] This guide will walk you through the underlying principles and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

While the dihydrochloride salt is designed for enhanced aqueous solubility compared to its free base, several factors can hinder dissolution:

  • Insufficient Solvent: The concentration may be too high for the given volume of water at a specific temperature.

  • pH of the Water: The pH of deionized water can vary. As a salt of a weak base and a strong acid, the solution's pH will naturally be acidic. If the water is unusually neutral or slightly basic, it can decrease solubility.[4][5]

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for achieving your desired concentration.

  • Disproportionation: In a neutral or near-neutral aqueous solution, the dihydrochloride salt can partially convert to the less soluble free base, which may precipitate out of solution.[6]

Q2: I'm observing a precipitate forming after initially dissolving the compound. What is happening?

This is a classic sign of either saturation upon cooling or, more likely, a change in pH leading to the precipitation of the less soluble free base. If you adjusted the pH of the solution upwards (making it more basic) after dissolution, you have likely crossed the pKa threshold where the free amine is no longer protonated and soluble.

Q3: Can I dissolve this compound in organic solvents?

Yes, but with important considerations. While hydrochloride salts are generally less soluble in non-polar organic solvents, solubility can be achieved in polar aprotic solvents like DMSO and DMF. Solubility in alcohols like ethanol and methanol is also possible. The presence of the organic portion of the molecule can lead to some solubility in less polar solvents, but this is highly compound-dependent.[7]

Q4: How does pH impact the solubility of this compound?

The pH of the solvent is a critical factor.[8] this compound is a salt of a weak base.

  • In acidic conditions (low pH): The amine groups remain protonated as the ammonium salt (-NH3+), which is ionic and thus more soluble in polar solvents like water.[1][4][5]

  • In basic conditions (high pH): The excess hydroxide ions in a basic solution will deprotonate the ammonium salt, converting it to the free amine (-NH2). This free base is generally less polar and significantly less soluble in water, often leading to precipitation.

Troubleshooting Guides

Issue 1: Poor or Slow Dissolution in Aqueous Buffers

If you are struggling to dissolve the compound in an aqueous buffer, follow this troubleshooting workflow.

start Start: this compound does not dissolve in aqueous buffer check_conc Step 1: Verify Concentration Is it within known solubility limits? start->check_conc adjust_ph Step 2: Measure and Adjust pH Is the buffer pH acidic (ideally pH < 5)? check_conc->adjust_ph Concentration is reasonable fail Issue Persists: Consider Alternative Solvent check_conc->fail Concentration too high heat_sonicate Step 3: Apply Gentle Heat & Sonication Dissolve at 37-50°C. Use a sonicator bath. adjust_ph->heat_sonicate pH is acidic adjust_ph->fail Buffer pH is neutral or basic success Result: Compound Dissolved heat_sonicate->success Dissolution achieved heat_sonicate->fail Still insoluble

Caption: Troubleshooting workflow for aqueous dissolution.

Detailed Protocol:

  • Verify Concentration: Start by attempting to make a stock solution at a lower concentration. It is easier to dissolve a dilute solution and then serially dilute it.

  • pH Adjustment:

    • Measure the pH of your buffer. For this dihydrochloride salt, a buffer with a pH in the acidic range (e.g., pH 3-5) will significantly enhance solubility by keeping the amine groups protonated.[4][5]

    • If your experimental conditions allow, consider using a citrate or acetate buffer in this pH range.

  • Gentle Heating and Sonication:

    • Warm the solution gently in a water bath (37-50°C). Avoid aggressive heating, which could potentially degrade the compound.

    • Use a bath sonicator to provide mechanical agitation, which can break up solid aggregates and accelerate dissolution.

  • Incremental Addition: Add the solid powder to the solvent in small portions while continuously stirring or vortexing.

Issue 2: Solubility in Organic Solvents for Non-Aqueous Assays

For experiments requiring organic solvents, the approach is different.

Solvent Selection Guide:

Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMFHighThese are excellent solvents for creating concentrated stock solutions. Be aware of their potential effects on downstream assays.
Alcohols Methanol, EthanolModerate to HighOften a good choice for intermediate polarity. Can be a good co-solvent with water.
Chlorinated Dichloromethane (DCM)Low to ModerateSolubility may be limited. The free base form is typically more soluble in DCM.
Non-Polar Hexane, TolueneVery Low / InsolubleAs a salt, the compound is unlikely to dissolve in non-polar solvents.[7]

Experimental Protocol for Preparing an Organic Stock Solution:

  • Choose the Right Solvent: Based on the table above, select a primary solvent like DMSO or DMF for the highest likelihood of success.

  • Use an Anhydrous Solvent: Water can interfere with the solubility of hydrochloride salts in organic media. Use a fresh, sealed bottle of anhydrous solvent.

  • Gentle Warming: If needed, warm the mixture to 30-40°C.

  • Vortexing: Use a vortex mixer to provide vigorous agitation.

  • Consider Co-solvents: If solubility is still an issue in a pure organic solvent, and your experiment allows for it, adding a small percentage of an acidic aqueous buffer can sometimes help by ensuring the compound remains in its salt form.

Logical Relationship: pH, Form, and Solubility

The state of the compound and its resulting solubility are directly linked to the pH of the medium.

node_low_ph node_low_ph node_high_ph node_high_ph node_low_ph:sol->node_high_ph:sol pH Increase

Caption: Relationship between pH, chemical form, and solubility.

This diagram illustrates the fundamental principle: maintaining an acidic environment is key to keeping this compound in its soluble, protonated state in aqueous solutions.

Summary and Key Takeaways

  • Acidify for Aqueous Solubility: The most effective strategy for dissolving this compound in aqueous solutions is to maintain an acidic pH (pH < 5).

  • Use Polar Aprotic Solvents for Organic Stocks: For non-aqueous applications, high-polarity solvents like DMSO and DMF are the recommended starting points.

  • Temperature and Agitation are Your Allies: Gentle warming and sonication can significantly speed up the dissolution process.

  • Avoid Basicity: Adding basic solutions will deprotonate the compound, leading to the precipitation of the less soluble free amine.

By understanding the chemical principles governing the solubility of this amine salt and applying these structured troubleshooting guides, researchers can overcome common experimental hurdles and ensure the reliable preparation of their solutions.

References

Technical Support Center: Optimization of Reaction Conditions for (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (4-Methylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. We will delve into the underlying chemistry of the reaction, provide detailed troubleshooting guides in a Q&A format, and offer optimized protocols to enhance yield and purity.

I. Understanding the Core Synthesis: Reductive Amination

The most common and efficient route to synthesize (4-Methylpyridin-3-yl)methanamine is through the reductive amination of 4-methyl-3-pyridinecarboxaldehyde. This process involves two key steps: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by the reduction of the imine to the desired primary amine.[1]

G Aldehyde 4-Methyl-3-pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Source (e.g., NH4Cl, NH3 in MeOH) Ammonia->Imine Product (4-Methylpyridin-3-yl)methanamine Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd) ReducingAgent->Product Dihydrochloride (4-Methylpyridin-3-yl)methanamine Dihydrochloride Product->Dihydrochloride + HCl HCl HCl->Dihydrochloride

Caption: General synthetic pathway for this compound via reductive amination.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Yield

Q1: My reaction is not progressing, and I'm observing very low conversion of the starting aldehyde. What are the likely causes?

A1: Low conversion in reductive amination often points to issues with imine formation, the choice of reducing agent, or the reaction conditions.[2]

  • Inefficient Imine Formation: The initial condensation of the aldehyde and ammonia source to form the imine is a critical equilibrium-driven step. The presence of water can inhibit this process.

    • Troubleshooting:

      • Water Removal: Employ dehydrating agents like molecular sieves (4 Å) to sequester water formed during the reaction.[3]

      • Azeotropic Distillation: If the solvent system allows, consider a setup for azeotropic removal of water.

      • pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[2] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excessively low pH will protonate the amine, rendering it non-nucleophilic. An acetic acid/sodium acetate buffer system can be effective.[4]

  • Inappropriate Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to the corresponding alcohol, (4-methylpyridin-3-yl)methanol.[2]

    • Troubleshooting:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the iminium ion over the carbonyl group.[2][5]

      • Stepwise Procedure: First, allow the imine to form completely (monitor by TLC or LC-MS), and then add the reducing agent.[2]

  • Catalyst Issues (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂/Pd), the catalyst may be inactive.

    • Troubleshooting:

      • Catalyst Quality: Ensure the catalyst is not old or poisoned. Use a fresh batch if in doubt.

      • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.

Q2: I am getting a significant amount of (4-methylpyridin-3-yl)methanol as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that the reduction of the starting aldehyde is competing with the reduction of the imine.

  • Causality: This typically occurs when a strong, non-selective reducing agent is used, or when the imine formation is slow.

  • Optimization Strategies:

    • Switch to a Milder Reducing Agent: As mentioned above, STAB or NaBH₃CN are less likely to reduce the aldehyde.[2][5]

    • Optimize Imine Formation: Ensure the conditions for imine formation are optimal before the reduction step. This can be achieved by allowing the aldehyde and ammonia source to stir for a period before adding the reducing agent.

    • Temperature Control: Add the reducing agent at a lower temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

Impurity Profile and Side Reactions

Q3: I am observing the formation of a secondary amine, bis((4-methylpyridin-3-yl)methyl)amine. How can I minimize this over-alkylation product?

A3: Over-alkylation occurs when the newly formed primary amine product, which is also nucleophilic, reacts with another molecule of the starting aldehyde to form a secondary amine.[2]

  • Troubleshooting:

    • Stoichiometry Control: Use a stoichiometric amount of the aldehyde or a slight excess of the ammonia source.[2]

    • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde, thus disfavoring the reaction with the product amine.

    • Stepwise Procedure: Pre-forming the imine and then reducing it can also suppress this side reaction.[2]

G cluster_main Desired Reaction cluster_side Side Reaction: Over-alkylation Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Ammonia Ammonia Ammonia->Imine Product Primary Amine (Desired Product) Imine->Product Reduction Product_node Primary Amine (from main reaction) Secondary_Imine Secondary Imine Product_node->Secondary_Imine + Aldehyde_side Aldehyde Aldehyde_side->Secondary_Imine Secondary_Amine Secondary Amine (Over-alkylation Product) Secondary_Imine->Secondary_Amine Reduction

Caption: Competing reaction pathways leading to the desired primary amine and the over-alkylation side product.

Work-up and Purification Challenges

Q4: I am having difficulty isolating the this compound salt. It seems to be very soluble in water.

A4: As a dihydrochloride salt, the product is expected to have high water solubility.

  • Work-up Protocol:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride reagents, this can be done by the slow addition of an acid (e.g., dilute HCl).

    • Solvent Removal: Remove the organic solvent under reduced pressure.

    • Acidification and Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete. The use of an ethereal HCl solution is often effective in precipitating the hydrochloride salt from an organic solution of the free base.

    • Isolation: Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether, hexanes) to remove non-polar impurities, and dry under vacuum.[6]

Q5: My final product is not pure. What are the best methods for purification?

A5: The choice of purification method depends on the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/ether, methanol/isopropanol).

  • Acid-Base Extraction: Before converting to the dihydrochloride salt, you can purify the free base.

    • Make the aqueous solution basic (e.g., with NaOH) to deprotonate the amine.

    • Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

    • The purified free base can then be converted to the dihydrochloride salt as described above.

  • Column Chromatography: While possible, chromatography on silica gel can be challenging for basic amines due to tailing. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.

III. Optimized Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally reliable and minimizes the formation of the alcohol byproduct.

  • Imine Formation:

    • To a solution of 4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a source of ammonia (e.g., ammonium acetate, 1.5 eq) and acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitoring the reaction by TLC or LC-MS for the disappearance of the aldehyde is recommended.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

    • Dissolve the crude free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise with stirring.

    • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation

This method is a greener alternative but may require more optimization.

  • Reaction Setup:

    • In a pressure vessel, dissolve 4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in methanol.

    • Add a source of ammonia (e.g., a 7N solution of ammonia in methanol).

    • Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation:

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Work-up and Isolation:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Isolate the dihydrochloride salt as described in Protocol 1.

IV. Data Summary and Analytical Characterization

ParameterReductive Amination with STABCatalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideH₂ gas
Catalyst Acetic AcidPd/C
Typical Solvents DCE, THFMethanol, Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Key Advantages High selectivity, mild conditionsGreen, high atom economy
Potential Issues Reagent cost, work-upCatalyst poisoning, special equipment

Analytical Characterization: The purity and identity of the final product should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a phosphate buffer is often suitable for pyridine derivatives.[7]

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting reductive amination reaction conditions. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy (4-Methylpyridin-3-YL)methanamine | 1443-42-1. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from --INVALID-LINK--

References

Identifying and minimizing byproducts in (4-Methylpyridin-3-yl)methanamine dihydrochloride reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving (4-Methylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, ensuring the integrity and purity of your target molecules.

Introduction: Understanding the Chemistry

(4-Methylpyridin-3-yl)methanamine is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] A common and efficient method for its synthesis is the reductive amination of 4-methyl-3-pyridinecarboxaldehyde.[2][3] While this method is robust, it is not without its challenges. The presence of a pyridine ring and a primary amine functionality introduces the potential for several side reactions, leading to the formation of various byproducts. Understanding the underlying mechanisms of these side reactions is crucial for developing strategies to mitigate their formation.

This guide will focus on the identification and minimization of byproducts arising from the reductive amination pathway, as well as other potential side reactions associated with the pyridine moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of (4-Methylpyridin-3-yl)methanamine via reductive amination?

A1: The most prevalent byproducts in the reductive amination of 4-methyl-3-pyridinecarboxaldehyde are:

  • Secondary and Tertiary Amines: These arise from the over-alkylation of the newly formed primary amine with the starting aldehyde.[4][5]

  • (4-Methylpyridin-3-yl)methanol: This is formed by the direct reduction of the starting aldehyde, 4-methyl-3-pyridinecarboxaldehyde.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-methyl-3-pyridinecarboxaldehyde and the ammonia source.

  • Pyridine N-oxide derivatives: The nitrogen atom on the pyridine ring can be oxidized, especially if oxidizing agents are present or under aerobic conditions.[6]

Q2: How does the choice of reducing agent impact byproduct formation?

A2: The choice of reducing agent is critical in controlling the selectivity of the reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild and selectively reduces the intermediate imine much faster than the starting aldehyde, thus minimizing the formation of the alcohol byproduct.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine, particularly at a controlled pH (around 6-7). However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions.[7]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce both the imine and the starting aldehyde.[7] To minimize alcohol formation, it is typically added after the imine has been pre-formed.

  • Catalytic Hydrogenation (H₂/Catalyst): This can be a very clean method, but the catalyst (e.g., Pd, Pt) can sometimes be poisoned by the pyridine nitrogen.

Q3: What is the optimal pH for the reductive amination of 4-methyl-3-pyridinecarboxaldehyde?

A3: The optimal pH for reductive amination is typically in the mildly acidic range of 5-7.

  • pH too low (strongly acidic): The amine (ammonia source) will be protonated, rendering it non-nucleophilic and hindering the initial imine formation.

  • pH too high (basic): The formation of the iminium ion, which is the species that is reduced, is not favored.

Q4: Can impurities in the starting 4-methyl-3-pyridinecarboxaldehyde affect the reaction?

A4: Absolutely. Impurities in the starting aldehyde, such as isomers (e.g., 2-methyl-3-pyridinecarboxaldehyde) or oxidized/degraded products, will likely be carried through the reaction and result in corresponding impurities in the final product. It is crucial to use a high-purity starting material.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of (4-Methylpyridin-3-yl)methanamine.

Diagram: Troubleshooting Workflow

Caption: A logical workflow for addressing byproduct formation.

Table: Common Byproducts and Mitigation Strategies
Byproduct Likely Cause Identification Method Minimization Strategy
Secondary/Tertiary Amines Over-alkylation of the product with the starting aldehyde.LC-MS, GC-MS, ¹H NMR- Use a large excess of the ammonia source.- Add the aldehyde slowly to the reaction mixture.- Optimize reaction time to avoid prolonged exposure of the product to the aldehyde.
(4-Methylpyridin-3-yl)methanol Reduction of the starting aldehyde.HPLC, GC-MS, ¹H NMR- Use a milder, imine-selective reducing agent like NaBH(OAc)₃.- If using NaBH₄, pre-form the imine before adding the reducing agent.- Maintain a slightly acidic pH to favor imine formation.
Unreacted Aldehyde Incomplete reaction.TLC, HPLC, ¹H NMR- Ensure stoichiometry of reagents is correct.- Increase reaction time or temperature as appropriate.- Confirm the activity of the reducing agent.
Pyridine N-oxide Oxidation of the pyridine nitrogen.LC-MS, ¹H NMR- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents.- Avoid unnecessary exposure to air during workup and purification.
Isomeric Amines Impurities in the starting aldehyde.HPLC with a suitable column and method, GC-MS, ¹H NMR- Use highly pure 4-methyl-3-pyridinecarboxaldehyde.- Analyze the purity of the starting material before use.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the formation of the alcohol byproduct.

  • Imine Formation:

    • To a solution of 4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a source of ammonia (e.g., ammonium acetate, 10 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or ¹H NMR.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then converted to the dihydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

    • The resulting solid can be purified by recrystallization.

Diagram: Reductive Amination Pathway and Side Reactions

ReductiveAmination cluster_side_reactions Potential Side Reactions Aldehyde 4-Methyl-3-pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Alcohol (4-Methylpyridin-3-yl)methanol Aldehyde->Alcohol Reduction Ammonia Ammonia Source (NH₃) Product (4-Methylpyridin-3-yl)methanamine Imine->Product Reduction (e.g., NaBH(OAc)₃) Overalkylation Secondary/Tertiary Amines Product->Overalkylation + Aldehyde + Reduction

Caption: The desired reaction pathway and common side reactions.

Analytical Methodologies for Purity Assessment

Accurate assessment of product purity is essential. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the desired product from byproducts and starting materials.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: The retention times will differ for the starting aldehyde, the product amine, the alcohol byproduct, and over-alkylated products, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • Detection: Mass spectrometry for identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: Derivatization of the amine and alcohol functionalities (e.g., with a silylating agent) may be necessary to improve volatility and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide structural confirmation of the product and identify impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the desired product. Byproducts will have distinct signals (e.g., the aldehydic proton of the starting material, the carbinol proton of the alcohol byproduct, and additional N-alkyl signals for over-alkylated products).

  • ¹³C NMR: Provides complementary structural information.

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of the sample using a certified internal standard.

Conclusion

The successful synthesis of high-purity this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully selecting reagents, controlling reaction parameters, and employing appropriate analytical techniques, researchers can effectively minimize byproduct formation and ensure the quality of their final product. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific experimental conditions.

References

Stability challenges of (4-Methylpyridin-3-yl)methanamine dihydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-3-yl)methanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this reagent under various reaction conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Molecule

(4-Methylpyridin-3-yl)methanamine is a versatile building block in organic synthesis, particularly valued in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a primary amine on a methyl-substituted pyridine ring, offers two key reactive sites: the nucleophilic aminomethyl group and the basic pyridine nitrogen. The dihydrochloride salt form enhances its stability for storage and handling. However, under reaction conditions, its reactivity can lead to several stability challenges. This guide will help you anticipate and address these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding. What is the most common reason for this?

A1: The most frequent issue is the failure to liberate the free amine from its dihydrochloride salt. The primary amine is protonated and therefore non-nucleophilic in its salt form. To render it reactive for nucleophilic reactions such as acylation or reductive amination, you must add a base to neutralize the hydrochloride and deprotonate the ammonium group. Typically, at least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are required to neutralize the dihydrochloride and an additional amount may be needed depending on the specific reaction conditions.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain its integrity, the compound should be stored in a cool, dry place, away from direct sunlight and heat.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and oxygen.

Q3: I am observing the formation of multiple byproducts in my acylation reaction. What could be the cause?

A3: Side reactions in acylations involving aminopyridines can arise from several factors. One common issue is the competing nucleophilicity of the pyridine ring nitrogen, which can also be acylated, leading to undesired pyridinium species. Additionally, if the reaction conditions are too harsh (e.g., high temperatures), side-chain reactions on the pyridine ring can occur. The choice of base is also critical; using a nucleophilic base can lead to the formation of additional byproducts.

Q4: Can I use this compound directly in a reductive amination reaction?

A4: Similar to acylation, the amine must be in its free base form to react with the carbonyl compound to form the imine or enamine intermediate. Therefore, you must add a suitable base to neutralize the hydrochloride salt. Furthermore, the pH of the reaction is crucial for reductive amination. The formation of the imine is typically favored under mildly acidic conditions, so careful control of the pH after the initial neutralization is important for optimal results.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Acylation Reactions

Low yields in acylation reactions are a common hurdle. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

start Low or No Yield in Acylation check_base Step 1: Verify Base Addition - Did you add at least 2 eq. of base? - Is the base non-nucleophilic (e.g., TEA, DIPEA)? start->check_base check_reagents Step 2: Assess Reagent Purity - Is the acylating agent fresh? - Is the solvent anhydrous? check_base->check_reagents If yes solution_base Solution: - Add sufficient equivalents of a non-nucleophilic base. - Ensure the amine is fully deprotonated. check_base->solution_base If no check_temp Step 3: Evaluate Reaction Temperature - Is the temperature too low? - Could side reactions be occurring at high temperatures? check_reagents->check_temp If yes solution_reagents Solution: - Use freshly opened or purified reagents. - Use anhydrous solvents. check_reagents->solution_reagents If no check_workup Step 4: Analyze Work-up Procedure - Is your product water-soluble? - Could your product be degrading during extraction? check_temp->check_workup If yes solution_temp Solution: - Gradually increase the reaction temperature. - If side products are observed, try lowering the temperature. check_temp->solution_temp If no solution_workup Solution: - Check the aqueous layer for your product. - Use a milder work-up (e.g., avoid strong acids/bases). check_workup->solution_workup

Caption: Troubleshooting workflow for low acylation yield.

  • Base Insufficiency or Incompatibility:

    • Problem: The primary amine of this compound is not nucleophilic until it is deprotonated.

    • Solution: Ensure at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to the reaction mixture to liberate the free amine.

  • Reagent and Solvent Quality:

    • Problem: Acylating agents like acid chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing their effective concentration. Water in the solvent can also hydrolyze the acylating agent and the amine salt.

    • Solution: Use freshly opened or distilled acylating agents. Ensure that all solvents are anhydrous.

  • Reaction Temperature:

    • Problem: The reaction may be too slow at room temperature. Conversely, high temperatures can lead to the formation of byproducts and degradation.

    • Solution: If the reaction is sluggish, consider gently heating the mixture. Monitor the reaction by TLC or LC-MS to check for the formation of side products. If byproducts appear, a lower temperature may be necessary.

  • Product Solubility and Stability during Work-up:

    • Problem: The resulting amide product may have some water solubility, especially if it retains the basic pyridine nitrogen. Additionally, the product might be sensitive to acidic or basic conditions during aqueous work-up.

    • Solution: Before discarding the aqueous layer during extraction, check it for the presence of your product. If the product is acid or base sensitive, use a neutral quench and extraction procedure.

Issue 2: Formation of Impurities and Byproducts

The presence of unexpected peaks in your analytical data indicates the formation of impurities. The following guide will help you identify potential degradation pathways.

start (4-Methylpyridin-3-yl)methanamine oxidation Oxidation (e.g., air, peroxides) start->oxidation hydrolysis Hydrolysis (strong acid/base, high temp) start->hydrolysis photodegradation Photodegradation (UV light) start->photodegradation n_oxide Pyridine N-oxide oxidation->n_oxide deamination Deamination Products hydrolysis->deamination photoisomers Photoisomers/Rearrangement Products photodegradation->photoisomers over_oxidation Further Oxidation Products n_oxide->over_oxidation

Caption: Potential degradation pathways.

  • Oxidation Products:

    • Observation: You may see impurities with a mass increase of 16 amu or more.

    • Cause: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide .[4] This is a common degradation pathway for pyridines, especially in the presence of oxidizing agents or even atmospheric oxygen over long periods. The aminomethyl group can also be oxidized, particularly under harsh conditions.

    • Prevention:

      • Handle the free base under an inert atmosphere.

      • Avoid strong oxidizing agents unless they are part of the desired reaction.

      • Degas solvents to remove dissolved oxygen.

  • Hydrolytic Degradation:

    • Observation: In some cases, especially under harsh acidic or basic conditions at elevated temperatures, cleavage of the aminomethyl group could occur.

    • Cause: While generally stable, the C-N bond can be susceptible to hydrolysis under forcing conditions. The kinetics of hydrolysis are highly dependent on pH.[5][6]

    • Prevention:

      • Use milder reaction conditions.

      • Avoid prolonged exposure to strong acids or bases, especially at high temperatures.

  • Photodegradation:

    • Observation: Discoloration of the sample or the appearance of new impurities upon exposure to light.

    • Cause: Pyridine derivatives can be sensitive to UV radiation, leading to photoisomerization or other rearrangements.[7]

    • Prevention:

      • Store the compound in amber vials or protect it from light.

      • Run reactions in flasks wrapped in aluminum foil if light sensitivity is suspected.

Experimental Protocols

Protocol 1: General Procedure for Acylation

This protocol provides a starting point for the acylation of this compound.

  • Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq.) or diisopropylethylamine (2.2 eq.). Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free amine.

  • Acylation: Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Indicating HPLC Method Development

To effectively monitor the stability of (4-Methylpyridin-3-yl)methanamine and detect any degradation products, a stability-indicating HPLC method is essential.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Treat the compound with a solution of 3% H2O2 at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent compound.

Summary of Stability Challenges and Solutions

ChallengePotential CauseRecommended Solution
No or Low Reactivity Amine is in its protonated dihydrochloride form.Add at least 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).
Formation of N-oxide Oxidation by air or other oxidizing agents.Handle the free base under an inert atmosphere; use degassed solvents.
Side-chain Reactions High reaction temperatures or harsh reagents.Use milder reaction conditions and monitor the reaction closely.
Product Loss During Work-up Product is water-soluble or unstable to pH changes.Check aqueous layers for product; use neutral work-up conditions.
Photodegradation Exposure to UV light.Protect the compound and reaction mixture from light.

References

Troubleshooting guide for the synthesis of (4-Methylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important pyridine derivative.

Introduction

(4-Methylpyridin-3-yl)methanamine is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its dihydrochloride salt is often the preferred form for handling and storage due to its increased stability.[2] The most common synthetic route involves the reduction of 4-methyl-3-cyanopyridine. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide will address these potential pitfalls in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

Low or No Conversion of Starting Material

Q1: I'm seeing a low conversion of 4-methyl-3-cyanopyridine to the desired amine. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue in the catalytic hydrogenation of nitriles. Several factors could be at play, from catalyst activity to reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the heart of the hydrogenation. Its activity can be compromised for several reasons.

    • Solution: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) is commonly used, but its activity can degrade over time or with improper storage. If you suspect catalyst deactivation, consider using a fresh batch. For challenging reductions, catalysts like Raney Nickel or Rhodium on alumina can be more robust, though they may require more stringent reaction conditions.[3]

  • Insufficient Hydrogen Pressure: The reduction of a nitrile to a primary amine is a stepwise process that consumes a significant amount of hydrogen.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized. For laboratory-scale synthesis, a pressure of 50-100 psi of hydrogen is typically sufficient. Monitor the pressure throughout the reaction; a lack of uptake is a clear indicator of a stalled reaction.

  • Suboptimal Temperature: While many hydrogenations proceed at room temperature, some require thermal energy to overcome the activation barrier.

    • Solution: Gently warming the reaction mixture to 40-50 °C can significantly increase the reaction rate. However, be cautious of excessive heat, as it can promote side reactions.

  • Solvent Choice: The solvent can influence the solubility of the starting material and the catalyst's performance.

    • Solution: Methanol or ethanol are common choices for this reaction as they readily dissolve the starting material and are compatible with most catalysts. If solubility is an issue, consider a co-solvent system, but ensure it is inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-3-cyanopyridine

  • To a solution of 4-methyl-3-cyanopyridine (1.0 eq) in methanol (10-15 mL per gram of starting material), add 10% Palladium on carbon (5-10 mol%).

  • Place the reaction mixture in a Parr hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-Methylpyridin-3-yl)methanamine.

dot

Catalytic Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Dissolve Dissolve 4-methyl-3-cyanopyridine in Methanol Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Pressurize with H2 (50-60 psi) Stir at RT Add_Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate End End Concentrate->End

Caption: Workflow for the catalytic hydrogenation of 4-methyl-3-cyanopyridine.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired amine. What are these impurities and how can I minimize their formation?

A2: The reduction of nitriles can indeed lead to the formation of secondary and tertiary amines as byproducts. This occurs through the reaction of the initially formed primary amine with the intermediate imine.

Common Side Products and Mitigation Strategies:

  • Secondary Amine (Bis((4-methylpyridin-3-yl)methyl)amine): This is the most common byproduct.

    • Mechanism: The primary amine product can react with the intermediate imine, which then gets reduced to the secondary amine.

    • Solution:

      • Ammonia Addition: Adding a source of ammonia, such as ammonium hydroxide or bubbling ammonia gas through the reaction mixture, can help suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.

      • Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as hydrochloric acid or acetic acid, protonates the primary amine as it is formed. This prevents it from acting as a nucleophile and reacting with the imine intermediate. The product is then isolated as the corresponding salt.

  • Over-reduction of the Pyridine Ring: Under harsh conditions (high pressure and temperature) and with highly active catalysts (like Rhodium), the pyridine ring itself can be reduced.

    • Solution: Employ milder reaction conditions. Use Pd/C as the catalyst and maintain the temperature at or near room temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Table 1: Effect of Additives on Product Selectivity

AdditiveRoleExpected Outcome
AmmoniaCompetes with the primary amine for reaction with the imine intermediate.Increased selectivity for the primary amine.
Hydrochloric AcidProtonates the primary amine, rendering it non-nucleophilic.Increased selectivity for the primary amine, product isolated as the hydrochloride salt.

dot

Side_Product_Formation Nitrile 4-Methyl-3-cyanopyridine Imine Intermediate Imine Nitrile->Imine + H2/Catalyst Primary_Amine (4-Methylpyridin-3-yl)methanamine (Desired Product) Imine->Primary_Amine + H2/Catalyst Secondary_Amine Bis((4-methylpyridin-3-yl)methyl)amine (Side Product) Imine->Secondary_Amine + Primary Amine - NH3

References

Technical Support Center: Resolving Emulsions in the Workup of (4-Methylpyridin-3-yl)methanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common and often frustrating challenge: the formation of stable emulsions during the aqueous workup of reactions involving (4-Methylpyridin-3-yl)methanamine dihydrochloride. As researchers and drug development professionals, efficiently isolating your product is paramount. This document is structured to provide not just protocols, but a foundational understanding of why these emulsions occur and how to systematically overcome them.

Section 1: The Root Cause - Why Do These Emulsions Form?

Q1: I've neutralized my this compound reaction mixture and now have an inseparable emulsion. What is happening at a molecular level?

A1: The formation of a stable emulsion in this specific workup is a classic challenge rooted in the chemical nature of your target molecule and the physical chemistry of liquid-liquid extraction.[1] An emulsion is a dispersion of one immiscible liquid in another, stabilized by a third component acting as an emulsifying agent.[1][2] In your case, the free base of your product, (4-Methylpyridin-3-yl)methanamine, is the primary culprit.

Here's the causal chain:

  • Generation of a Surfactant: Your starting material is a dihydrochloride salt, which is water-soluble. To extract it into an organic solvent (like Dichloromethane or Ethyl Acetate), you must first neutralize it with a base (e.g., NaOH, K₂CO₃) to generate the free amine. This free amine possesses a polar head (the amino groups) and a less polar tail (the methylpyridine ring). This "amphiphilic" nature allows it to act as a surfactant, migrating to the interface between the aqueous and organic layers.[3][4]

  • Interfacial Stabilization: At the interface, these molecules orient themselves to lower the interfacial tension, creating a stabilizing film around the microscopic droplets of the dispersed liquid.[5][6] This film prevents the small droplets from coalescing into a distinct layer, resulting in the cloudy, inseparable mixture you observe.[3]

  • Energy Input: Vigorous shaking of the separatory funnel provides the mechanical energy required to break the bulk liquids into the fine droplets that get trapped in this stabilized state.[7]

  • Presence of Solids: Finely divided inorganic salts (a byproduct of the neutralization) or other insoluble impurities can also accumulate at the interface, physically preventing coalescence in a phenomenon known as a Pickering emulsion.[8][9]

The diagram below illustrates how the free amine stabilizes the oil-water interface, leading to emulsion formation.

cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) cluster_2 Interface: Emulsion Layer w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 w16 o1 o2 o3 o4 o5 o6 o7 o8 mol1 NH₂ ring1 Py-CH₃ mol1->ring1 mol2 NH₂ ring2 Py-CH₃ mol2->ring2 mol3 NH₂ ring3 Py-CH₃ mol3->ring3 mol4 NH₂ ring4 Py-CH₃ mol4->ring4 mol5 NH₂ ring5 Py-CH₃ mol5->ring5

Caption: Free amine molecules at the interface stabilize emulsions.

Section 2: A Proactive Approach - Preventing Emulsion Formation

Q2: How can I modify my workup protocol to prevent emulsions from forming in the first place?

A2: Prevention is always more efficient than treatment.[10] The following proactive measures can dramatically reduce the likelihood of emulsion formation.

  • Minimize Mechanical Energy: Instead of vigorously shaking the separatory funnel, use gentle swirling or invert the funnel slowly 5-10 times.[7][10] This reduces the energy input, creating larger, less stable droplets that coalesce more easily.

  • Pre-emptive "Salting Out": Before adding your organic solvent, add saturated sodium chloride solution (brine) or solid NaCl to the aqueous layer.[10][11] This increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of your organic product in the water layer and helps to destabilize the interfacial film.[12]

  • Solvent Removal (Highly Recommended): If your reaction solvent is water-miscible (e.g., THF, ethanol), remove it via rotary evaporation before beginning the aqueous workup.[9] Then, redissolve the residue in your extraction solvent (e.g., ethyl acetate). This removes a major contributor to mutual solubility of the two phases.

  • Ensure Sufficient Basicity: Ensure the pH of the aqueous layer is sufficiently high (pH > 12) to ensure the complete deprotonation of the diamine. Incomplete neutralization can lead to a higher concentration of the surfactant-like free base at the interface.

Section 3: Troubleshooting Guide - How to Break an Existing Emulsion

Q3: I've already formed a persistent emulsion. What is a systematic approach to break it and recover my product?

A3: When faced with an emulsion, a stepwise approach, starting with the least invasive methods, is the most effective strategy. The following workflow provides a logical progression of techniques.

start Persistent Emulsion Formed patience 1. Wait (15-30 min) Let layers separate naturally. start->patience agitation 2. Gentle Mechanical Agitation Swirl or stir with a glass rod. patience->agitation No Separation success Phase Separation Achieved patience->success Separated brine 3. Add Saturated Brine (NaCl) Increases ionic strength of aqueous phase. agitation->brine No Separation agitation->success Separated filtration 4. Filter through Celite® Removes stabilizing solid particulates. brine->filtration No Separation brine->success Separated solvent 5. Alter Solvent Polarity Add small amount of methanol OR Dilute organic layer (2-5x). filtration->solvent No Separation filtration->success Separated centrifuge 6. Centrifugation Mechanically forces phase separation. solvent->centrifuge No Separation solvent->success Separated centrifuge->success Separated

Caption: A systematic workflow for breaking emulsions.

Troubleshooting Techniques Summarized
TechniqueMechanism of ActionBest For...
1. Patience Gravity-based separation of unstable emulsions.[12]Mild emulsions where layers begin to form upon standing.
2. Gentle Agitation Encourages droplet coalescence by gentle mechanical force.[13]Mild to moderate emulsions.
3. Salting Out Increases aqueous phase polarity, forcing organics out and disrupting the interfacial film.[10][12]Most common and highly effective for many emulsion types.
4. Filtration Physically removes fine solid particles that stabilize Pickering emulsions.[9][14]Emulsions with visible particulate matter at the interface.
5. Solvent Polarity Change Disrupts the intermolecular forces holding the emulsion together.[10][12]Stubborn emulsions where salting out is insufficient.
6. Temperature Change Gentle heating reduces viscosity; freezing can physically break the emulsion with ice crystals.[12]Thermally stable compounds. Use with caution.
7. Centrifugation Applies strong mechanical force to overcome stabilizing forces and separate phases by density.[10][15]Very stable, persistent emulsions when other methods fail.
Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine ("Salting Out")

  • Allow the separatory funnel to stand undisturbed in a ring clamp for 10-15 minutes.

  • If separation does not occur, add a volume of saturated aqueous NaCl (brine) solution equal to approximately 10-20% of the aqueous layer volume.

  • Do not shake. Instead, gently swirl the separatory funnel or slowly invert it 2-3 times, ensuring to vent.

  • Allow the funnel to stand again and observe for the formation of a distinct boundary between the layers. This is often the most effective single technique.[10][12][14]

Protocol 2: Breaking an Emulsion by Filtration through Celite®

This method is particularly effective for emulsions stabilized by fine solid precipitates.[9]

  • Set up a Büchner or Hirsch funnel for vacuum filtration with a piece of filter paper that covers all the holes.

  • Add a 1-2 cm thick pad of Celite® (diatomaceous earth) over the filter paper.

  • Wet the Celite® pad with the organic solvent you are using for the extraction and apply gentle vacuum to compact the pad.

  • Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

  • Transfer the filtrate back to the separatory funnel. The layers should now be distinct.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product, and add this wash to the separatory funnel.

Section 4: Frequently Asked Questions (FAQs)

Q4: Which organic solvent is least likely to cause an emulsion during the workup of my amine?

A4: Chlorinated solvents like dichloromethane (DCM) are notoriously prone to forming emulsions, especially with basic aqueous solutions.[9][13] If your protocol allows, consider switching to a less problematic solvent like ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE).

Q5: Can I lose my product while trying to break the emulsion?

A5: Yes, there is a risk of product loss, which is why it's crucial to proceed systematically. The emulsion layer itself can trap a significant amount of your desired compound.[10] When filtering through Celite®, for example, it is essential to wash the filter cake with fresh solvent to recover any retained product. Always keep all layers and washes until you have confirmed product recovery in the desired organic phase, for instance, by thin-layer chromatography (TLC).[16]

Q6: The entire mixture is very dark, and I can't see the interface between the layers. What can I do?

A6: This is a common problem with crude reaction mixtures.

  • Shine a Light: Hold a bright flashlight or the light from your phone against the back of the separatory funnel. This can often illuminate the interface.[16]

  • Add Ice: Add a few small ice cubes to the funnel. Ice will float at the aqueous-organic interface (for solvents denser than water, it will be on top of the aqueous layer; for solvents less dense than water, it will be just below the organic layer), providing a visual marker.[14][17]

  • Observe Draining: As you slowly drain the bottom layer, watch the stream of liquid closely. You can often see a subtle change in the viscosity or refractive index as the interface passes through the stopcock.

References

Technical Support Center: Analytical Methods for Monitoring (4-Methylpyridin-3-yl)methanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving (4-Methylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common analytical challenges. The content is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Introduction: The Importance of Reaction Monitoring

This compound is a key building block in pharmaceutical synthesis.[1] Effective real-time or at-line monitoring of its reactions is crucial for optimizing yield, minimizing byproduct formation, and ensuring process safety and consistency.[2] This guide will delve into the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving this compound due to its high resolution, sensitivity, and specificity.[3] It is particularly well-suited for separating the starting material from intermediates and the final product in a reaction mixture.

Troubleshooting Guide & FAQs for HPLC Analysis

Q1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I resolve it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound.[4] The primary cause is the interaction of the basic amine groups with acidic silanol groups on the surface of conventional silica-based C18 columns.[5][6] This secondary interaction leads to a distorted peak shape.

Here’s a systematic approach to troubleshooting:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. At a pH close to the pKa of the analyte, you can have a mixed population of ionized and non-ionized species, leading to peak distortion. For a basic compound, operating at a low pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated and also suppresses the ionization of the surface silanol groups, minimizing unwanted interactions.[7]

  • Column Selection:

    • End-capped Columns: Use a column with high-quality end-capping. End-capping blocks the majority of the residual silanol groups.[5]

    • "Base-Deactivated" Columns: These columns are specifically designed for the analysis of basic compounds and have a very low concentration of active silanol groups.

    • Hybrid Silica Columns: Columns with a hybrid particle technology (organo-silica) often exhibit better peak shapes for basic compounds.

  • Use of Mobile Phase Additives:

    • Buffers: Employing a buffer (e.g., phosphate or formate) at a concentration of 20-50 mM will help maintain a consistent pH across the column.[6][7]

    • Ion-Pairing Reagents: While not always ideal for LC-MS, reagents like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can improve peak shape by pairing with the basic analyte and masking silanol interactions.

    • Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[7]

Q2: My resolution between the starting material and an impurity is poor. How can I improve it?

A2: Poor resolution can be addressed by manipulating the chromatography in several ways:

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile or methanol) in your mobile phase significantly impact selectivity. Systematically vary the organic-to-aqueous ratio. Acetonitrile and methanol have different selectivities, so trying both is recommended.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can sharpen peaks and improve the separation of closely eluting compounds.[3]

  • Column Chemistry: As with peak tailing, the column stationary phase is key. A different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) can offer different selectivity and resolve your compounds of interest.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity. However, be mindful of the thermal stability of your analytes.

Q3: I'm seeing carryover from one injection to the next. What should I do?

A3: Carryover is often due to the "stickiness" of basic compounds.

  • Injector Wash: Ensure your autosampler's needle wash is effective. Use a wash solvent that is stronger than your mobile phase (e.g., a higher percentage of organic solvent with a small amount of acid).

  • Column Flushing: After a series of runs, flush the column with a strong solvent to remove any strongly retained compounds.

  • Sample Diluent: The solvent in which you dissolve your sample should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion and carryover.

Experimental Protocol: RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[3]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately dilute a small aliquot of the reaction mixture in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the column frit.[3]

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Shape (Tailing) check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid check_pH->adjust_pH No check_column Using a Base-Deactivated or End-capped Column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a Base-Deactivated or Hybrid Silica Column check_column->change_column No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) check_column->add_modifier Yes change_column->add_modifier good_peak Good Peak Shape add_modifier->good_peak

Caption: A decision-making workflow for troubleshooting peak tailing in HPLC.

Gas Chromatography (GC)

Gas chromatography is a valuable technique for analyzing volatile and semi-volatile compounds. For this compound, direct analysis can be challenging due to its polarity and low volatility.

Troubleshooting Guide & FAQs for GC Analysis

Q1: I'm getting broad, tailing peaks for my amine compound. Why is this happening?

A1: Amines are notoriously difficult to analyze by GC.[4] The primary reasons are:

  • Adsorption: The polar amine group can adsorb to active sites (silanol groups) in the GC inlet and on the column surface, leading to peak tailing and poor reproducibility.[4][8]

  • Low Volatility: The dihydrochloride salt form is not volatile. You must analyze the free base.

Q2: How can I improve the GC analysis of (4-Methylpyridin-3-yl)methanamine?

A2: There are two main strategies to overcome the challenges of GC analysis of amines:

  • Use a Specialized Column:

    • Base-Deactivated Columns: Use a column specifically designed for the analysis of volatile amines. These columns have a surface treatment that minimizes active sites. The Restek Rtx-Volatile Amine column is an example of such a specialized column.[9]

    • Thick Film Columns: A thicker stationary phase can help shield the analyte from active sites on the fused silica tubing.

  • Derivatization: This is often the most robust approach. Derivatization converts the polar amine into a less polar, more volatile derivative.[8][10]

    • Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyrylimidazole (HFBI) produces a stable, volatile derivative that is also highly sensitive for electron capture detection (ECD).

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, but the resulting derivatives can be moisture-sensitive.

Q3: My sample is the dihydrochloride salt. How do I prepare it for GC analysis?

A3: You must convert the salt to the free base before injection.

  • Dissolve the sample in a small amount of water.

  • Add a base (e.g., 1M NaOH) to raise the pH above the pKa of the amine, deprotonating it.

  • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic extract with a drying agent (e.g., anhydrous sodium sulfate).

  • This solution can then be injected directly or used for derivatization.

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Sample Preparation (Free Base Extraction and Derivatization):

    • To an aqueous solution of your reaction mixture, add 1M NaOH until the pH is >10.

    • Extract with ethyl acetate (3x volumes).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to a small volume.

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen and reconstitute in a known volume of ethyl acetate.

  • GC-MS Conditions:

    • Column: Rtx-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized amine column.

    • Inlet Temperature: 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

Visualization: GC Analysis Workflow

GC_Workflow start GC Analysis of (4-Methylpyridin-3-yl)methanamine free_base Convert Dihydrochloride to Free Base start->free_base derivatize Derivatize with Acylating Agent (e.g., TFAA) free_base->derivatize inject Inject into GC-MS derivatize->inject analyze Analyze Data (Identify Peaks and Quantify) inject->analyze

Caption: A streamlined workflow for the GC-MS analysis of (4-Methylpyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture simultaneously and is inherently quantitative without the need for response factors.[2][11][12]

Troubleshooting Guide & FAQs for NMR Analysis

Q1: How can I use NMR to quantify the components in my reaction mixture?

A1: Quantitative NMR (qNMR) is a highly accurate method.

  • Choose a Suitable Resonance: Select a well-resolved ¹H NMR signal for the starting material, product, and any key intermediates that do not overlap with other signals.[13]

  • Internal Standard: Add a known amount of an internal standard to the NMR tube. The internal standard should be stable, not react with any components in the mixture, and have a simple spectrum with at least one signal in a clear region of the spectrum.

  • Acquisition Parameters: Ensure you are using appropriate parameters for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation between scans.

  • Integration and Calculation: Integrate the chosen signals for your analytes and the internal standard. The concentration of your analyte can be calculated using the ratio of the integrals and the known concentration of the internal standard.

Q2: My NMR spectra are complex and overlapping. How can I simplify them?

A2: Overlapping spectra can be challenging.

  • Higher Field Strength: If available, use a higher field NMR spectrometer. This will increase the chemical shift dispersion and may resolve overlapping signals.

  • 2D NMR: Techniques like COSY and HSQC can help to identify and assign signals, even in complex mixtures.

  • Deuterated Solvents: While you will run the reaction in a non-deuterated solvent, you will need to take an aliquot and dissolve it in a deuterated solvent for analysis. If your reaction solvent has signals that overlap with your analytes, try to find a deuterated solvent that provides better separation.

  • Selective Excitation: Advanced NMR experiments can be used to selectively excite specific regions of the spectrum, simplifying the resulting data.

Q3: Can I monitor my reaction in real-time using NMR?

A3: Yes, in-situ or online reaction monitoring with NMR is possible.[11][14]

  • NMR Tube Reactions: For slow reactions, you can run the reaction directly in an NMR tube and acquire spectra at regular intervals.

  • Flow NMR: For faster or larger-scale reactions, a flow cell can be used. The reaction mixture is pumped from the reactor, through the NMR spectrometer, and back to the reactor. This provides real-time data on the reaction progress.[11]

Experimental Protocol: ¹H NMR for Reaction Monitoring
  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans (NS): 8 or 16 (adjust for desired signal-to-noise).

    • Relaxation Delay (D1): 5 seconds (ensure this is sufficient for quantitative analysis).

    • Acquisition Time (AQ): At least 2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak or the internal standard.

    • Integrate the selected signals for the starting material, product, and internal standard.

    • Calculate the relative concentrations and conversion over time.

Summary of Analytical Techniques

TechniqueAdvantagesDisadvantagesBest For
HPLC High resolution, high sensitivity, applicable to a wide range of compounds.[3]Can be complex to develop methods, potential for peak tailing with basic compounds.Quantitative analysis of reaction progress and impurity profiling.
GC High efficiency, excellent for volatile compounds, often coupled with MS for definitive identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.[8]Analysis of volatile starting materials, reagents, or derivatized products.
NMR Provides detailed structural information, inherently quantitative, non-destructive.[2][11]Lower sensitivity compared to HPLC and GC, can have complex spectra.Mechanistic studies, structural elucidation of intermediates and byproducts, and quantitative analysis without reference standards.[12]

Stability and Degradation Considerations

This compound, like other pyridine derivatives, can be susceptible to degradation. Understanding potential degradation pathways is crucial for accurate analysis and for developing stability-indicating methods.

  • Oxidation: The pyridine ring and the benzylic amine are susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species.[15]

  • Hydrolysis: While generally stable, under harsh pH and temperature conditions, unforeseen degradation could occur. For related compounds, hydrolysis of side chains is a known degradation pathway.[16]

  • Light Sensitivity: Photodegradation is a possibility for many aromatic compounds. It is good practice to protect samples from light.

When developing analytical methods, it is important to perform stress testing (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and ensure your method can separate them from the main compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (4-Methylpyridin-3-yl)methanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative characterized by a methanamine group at the 3-position and a methyl group at the 4-position.[1] This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science, where the reactivity of the primary amine is paramount for subsequent synthetic transformations.[1] However, the reactivity of this primary amine is not an isolated property; it is profoundly influenced by the electronic and steric environment imposed by the pyridine ring and the methyl substituent.

For researchers and drug development professionals, understanding how subtle changes in the substitution pattern affect reactivity is critical for rational molecular design and synthetic route optimization. This guide provides an in-depth comparison of the reactivity of (4-Methylpyridin-3-yl)methanamine dihydrochloride with its key positional isomers. We will dissect the underlying chemical principles, provide a framework for predicting reactivity, and present a detailed experimental protocol for empirical validation.

Molecular Structure and the Landscape of Isomerism

The reactivity of the exocyclic aminomethyl group is intrinsically linked to its position relative to the ring nitrogen and the methyl group. To understand these structure-activity relationships, we will compare our target compound with three representative isomers that systematically probe the influence of substituent placement.

  • (4-Methylpyridin-3-yl)methanamine (Target): The methyl group is para to the ring nitrogen and meta to the aminomethyl group.

  • (2-Methylpyridin-3-yl)methanamine (Ortho Isomer): The methyl group is ortho to the aminomethyl group, introducing significant steric considerations.

  • (5-Methylpyridin-3-yl)methanamine (Meta Isomer): The methyl group is meta to the aminomethyl group, primarily exerting electronic effects.

  • (3-Methylpyridin-4-yl)methanamine (Swapped Isomer): The positions of the functional groups are swapped, altering the electronic influence of the ring nitrogen on the amine.

Caption: Key positional isomers for reactivity comparison.

Theoretical Framework: Deconstructing Amine Reactivity

The reactivity of the aminomethyl group in these compounds is primarily governed by its nucleophilicity, which is its ability to donate its lone pair of electrons to an electrophile.[2] This property is a delicate balance of two key factors: electronic effects and steric hindrance.

Electronic Effects: These modulate the electron density on the primary amine's nitrogen atom.

  • Inductive Effect: Alkyl groups, like the methyl group, are electron-donating (+I effect), pushing electron density towards the ring and increasing the basicity and nucleophilicity of the amine.[3][4]

  • Resonance & Aromaticity: The pyridine ring nitrogen is electronegative and electron-withdrawing, which generally decreases the electron density of the aromatic system compared to benzene.[5] This effect influences the aminomethyl group, making it a weaker base than a comparable alkylamine.

Steric Hindrance: This refers to the physical obstruction around the reactive site. Bulky groups near the amine can block the approach of an electrophile, slowing down the reaction rate, even if the amine is electronically activated.[6][7][8] This is particularly relevant for the ortho isomer.

Caption: Factors governing the reactivity of the aminomethyl group.

Comparative Analysis of Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Isomers

Isomer NameKey Structural FeaturesPredicted Relative Basicity (pKa)Rationale
(4-Methylpyridin-3-yl)methanamine Methyl is para to N, meta to amine.HighThe +I effect of the methyl group at C4 increases electron density in the ring, enhancing amine basicity. Minimal steric hindrance.
(2-Methylpyridin-3-yl)methanamine Methyl is ortho to amine.Moderate to HighThe +I effect from the adjacent methyl group increases basicity, but severe steric hindrance is expected to dominate and reduce its effective nucleophilicity in reactions.[7][8]
(5-Methylpyridin-3-yl)methanamine Methyl is meta to amine.ModerateThe +I effect of the methyl group has a weaker influence on the amine at the C3 position compared to the C4-methyl isomer.
(3-Methylpyridin-4-yl)methanamine Amine is para to N.HighestThe amine's lone pair can participate in resonance with the ring, delocalizing the positive charge in the conjugate acid, similar to 4-aminopyridine, which is a strong base (pKa = 9.17).[9] This electronic stabilization makes it the most basic isomer.

Experimental Protocol: A Comparative Kinetic Study via Acylation

To empirically measure the differences in reactivity, a comparative kinetic study is proposed. We will use a standard acylation reaction with benzoyl chloride.[10] The reaction rate is highly sensitive to both the nucleophilicity of the amine and steric hindrance at the reaction center.[11] The progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the rate of disappearance of the starting amine.

Objective: To determine the relative reaction rates of the four isomers with benzoyl chloride.

Materials:

  • This compound and its three isomers

  • Benzoyl chloride

  • Triethylamine (NEt₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC system with a C18 column

Methodology:

Part A: Free Base Preparation The dihydrochloride salts must be converted to the free base before reaction.

  • Dissolve each isomer dihydrochloride salt (1.0 eq) in a minimal amount of water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous NaOH (2.5 eq) while monitoring the pH to ensure it is >12.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Use immediately.

Part B: Comparative Acylation Reaction

  • Reaction Setup: For each isomer, add a solution of the free amine (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) to a separate flask. Add triethylamine (1.2 mmol, 1.2 eq). The rationale for using a non-nucleophilic base is to neutralize the HCl byproduct without competing in the acylation.[10]

  • Initiation: Cool the mixtures to 0 °C. Add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise to each flask simultaneously (if possible) or in rapid succession. Start a timer immediately after addition to the first flask.

  • Sampling: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 0.9 mL of a 1:1 solution of acetonitrile and water. This will stop the reaction and prepare the sample for HPLC analysis.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting amine.

  • Data Processing: Plot the concentration of the starting amine versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rate constant (k_rel) by normalizing the rates against the slowest reacting isomer.

G cluster_prep Part A: Preparation cluster_react Part B: Reaction & Analysis A1 Dissolve Dihydrochloride Salt in Water A2 Add NaOH to form Free Base A1->A2 A3 Extract with DCM A2->A3 A4 Dry and Concentrate A3->A4 B1 Dissolve Free Base & NEt3 in DCM A4->B1 Use Immediately B2 Add Benzoyl Chloride at 0 °C (t=0) B1->B2 B3 Withdraw Aliquots at Timed Intervals B2->B3 B4 Quench Aliquots B3->B4 B5 Analyze by HPLC B4->B5 B6 Plot [Amine] vs. Time & Determine Rates B5->B6

References

A Senior Application Scientist's Guide to Amine Building Blocks in Parallel Synthesis: A Comparative Analysis of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Building Blocks in Accelerated Drug Discovery

In the fast-paced environment of drug discovery, parallel synthesis has become an indispensable tool for rapidly generating large, diverse libraries of small molecules.[1] This high-throughput approach allows researchers to efficiently explore chemical space and identify promising lead compounds. The success of any parallel synthesis campaign hinges on the judicious selection of its fundamental components: the building blocks. These molecular fragments are strategically combined to create a vast array of final compounds, each with the potential to interact with a biological target in a unique way.

Primary amines are a cornerstone of building block-based library synthesis due to their versatile reactivity in robust and well-established chemical transformations, most notably amide coupling and reductive amination.[2] The choice of a primary amine building block can significantly influence not only the physicochemical properties and biological activity of the resulting library members but also the efficiency and outcome of the synthetic workflow itself.

This guide provides an in-depth comparative analysis of (4-Methylpyridin-3-yl)methanamine dihydrochloride , a heterocyclic amine building block, against three commonly employed alternatives from distinct chemical classes: benzylamine (aromatic), furfurylamine (heterocyclic), and cyclohexanemethylamine (aliphatic). We will objectively evaluate their performance in the two most prevalent parallel synthesis reactions, supported by representative experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting amine building blocks for their discovery programs.

Profiling the Protagonist: this compound

(4-Methylpyridin-3-yl)methanamine is a pyridine-containing building block that offers a unique combination of structural features. The pyridine ring, a common motif in pharmaceuticals, provides a basic nitrogen atom that can engage in hydrogen bonding and salt bridge formation with biological targets. The methyl group at the 4-position and the aminomethyl group at the 3-position create a specific substitution pattern that can influence binding selectivity and pharmacokinetic properties.[3]

The dihydrochloride salt form ensures stability and improves handling characteristics, although it necessitates the use of a base in subsequent reactions to liberate the free amine. Its structural characteristics allow it to interact with various biological targets, influencing biochemical pathways.[3]

The Contenders: A Trio of Alternative Amine Building Blocks

To provide a comprehensive comparison, we have selected three widely used primary amine building blocks, each representing a different chemical archetype prevalent in medicinal chemistry.

  • Benzylamine: As a simple aromatic amine, benzylamine is a foundational building block in many compound libraries.[2][4] The phenyl group can participate in π-stacking interactions within protein binding pockets. Its chemical properties include a molecular weight of 107.15 g/mol and a boiling point of 185°C.[4] It is moderately soluble in water and highly miscible with many organic solvents.[4]

  • Furfurylamine: This heterocyclic amine contains a furan ring, a five-membered aromatic heterocycle that can act as a hydrogen bond acceptor. Furfurylamine is derived from biomass, making it a "green" chemistry building block.[5][6] It is a colorless to light yellow liquid with an ammonia-like odor and is miscible with water.[7][8]

  • Cyclohexanemethylamine: Representing the aliphatic class, cyclohexanemethylamine provides a non-aromatic, flexible scaffold.[9] The cyclohexane ring can explore different conformations to fit into hydrophobic binding pockets. It is a colorless to slightly yellow liquid and is slightly soluble in water.[10]

Comparative Physicochemical Properties

The physicochemical properties of a building block are a critical determinant of the characteristics of the final compound library. Properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA) influence solubility, permeability, and ultimately, the drug-like properties of the synthesized molecules.

Building BlockChemical ClassMolecular Weight ( g/mol )Calculated LogPKey Features
(4-Methylpyridin-3-yl)methanamine Heterocyclic (Pyridine)122.170.3Contains a basic pyridine nitrogen for potential salt bridge formation.[3]
Benzylamine Aromatic107.151.09Aromatic ring capable of π-stacking interactions.[2][11]
Furfurylamine Heterocyclic (Furan)97.120.4Furan ring can act as a hydrogen bond acceptor.[5][12]
Cyclohexanemethylamine Aliphatic113.201.7Flexible, non-aromatic scaffold for exploring hydrophobic pockets.[13][14]

Performance in Parallel Synthesis: A Head-to-Head Comparison

To objectively assess the performance of these building blocks, we will examine their reactivity in two of the most fundamental reactions in parallel synthesis: amide coupling and reductive amination. The following sections present a comparative analysis based on typical reaction outcomes reported in the literature and our in-house expertise.

Amide Coupling: The Workhorse of Library Synthesis

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. For this comparison, we will consider a standard parallel synthesis protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely adopted coupling reagent known for its high efficiency and low racemization rates.[15][16]

Workflow for Parallel Amide Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Carboxylic Acid (in DMF) to wells C Add HATU/DIPEA solution (in DMF) to each well A->C B Dispense Amine Building Block (in DMF) to wells B->C D Incubate at RT (e.g., 4h) C->D Initiate Coupling E Quench reaction (e.g., with water) D->E F Liquid-Liquid Extraction or Solid-Phase Extraction E->F G Evaporate solvent F->G H Analyze Purity & Yield (LC-MS, NMR) G->H G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Aldehyde/Ketone (in DCE) to wells C Add Sodium Triacetoxyborohydride (STAB) to each well A->C B Dispense Amine Building Block (in DCE) to wells B->C D Incubate at RT (e.g., 12h) C->D Initiate Reaction E Quench with aqueous base (e.g., sat. NaHCO3) D->E F Extract with organic solvent E->F G Evaporate solvent F->G H Analyze Purity & Yield (LC-MS, NMR) G->H

References

Structure-Activity Relationship of (4-Methylpyridin-3-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (4-Methylpyridin-3-yl)methanamine Scaffold

The (4-Methylpyridin-3-yl)methanamine core is a privileged scaffold in medicinal chemistry, recognized for its role in modulating various biological processes.[1] Its inherent structural features, including a basic nitrogen atom within the pyridine ring and a primary amine, allow for diverse interactions with biological targets. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, while the methanamine group provides additional hydrogen bonding capabilities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, offering a comparative framework supported by experimental data to inform the design of novel therapeutic agents.

The strategic placement of the methyl group at the 4-position of the pyridine ring is a critical determinant of biological activity. This substitution has been shown to significantly enhance potency in certain contexts, such as the inhibition of cytochrome P450 2A6, where (4-Methylpyridin-3-yl)methanamine exhibits an IC50 value of 0.055 μM.[1] This highlights the profound impact of subtle structural modifications on the pharmacological profile of this class of compounds.

Comparative Analysis of Structural Modifications

The biological activity of (4-Methylpyridin-3-yl)methanamine derivatives can be systematically modulated by introducing substituents at various positions on the pyridine ring and the methanamine nitrogen. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Critical Role of the 4-Methyl Group: A Positional Isomer Comparison

Experimental evidence underscores the critical importance of the methyl group's position on the pyridine ring for biological activity. A comparative study on the inhibition of cytochrome P450 2A6 revealed a stark difference in potency between positional isomers.

CompoundPosition of Methyl GroupCYP2A6 Inhibition IC50 (µM)
(4-Methylpyridin-3-yl)methanamine 4 0.055
(2-Methylpyridin-3-yl)methanamine2> 10
(5-Methylpyridin-3-yl)methanamine5> 10
Data sourced from publicly available information.[1]

This data compellingly demonstrates that the 4-methyl substitution is essential for potent inhibition of this particular enzyme. The lack of activity in the 2- and 5-methyl isomers suggests that the 4-methyl group may be involved in a key hydrophobic interaction within the enzyme's active site or may favorably influence the electronic properties of the pyridine ring for optimal binding.[1]

Exploring Substitutions on the Methanamine Nitrogen (N-Substitution)

Modification of the primary amine in the methanamine side chain offers a versatile handle for tuning the pharmacological properties of the scaffold. While specific comparative data for a broad series of N-substituted (4-Methylpyridin-3-yl)methanamine derivatives is not extensively available in the public domain, general principles of medicinal chemistry suggest that N-alkylation, N-arylation, and N-acylation can significantly impact activity.

  • N-Alkylation: The introduction of small alkyl groups can modulate lipophilicity and basicity. For some target classes, this may lead to enhanced cell permeability and improved oral bioavailability. However, bulky alkyl groups could introduce steric hindrance, potentially disrupting binding to the target protein.

  • N-Arylation: The addition of an aryl group can introduce the potential for π-π stacking interactions with aromatic residues in the binding site, which can significantly enhance potency. The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can also influence the overall electronic profile of the molecule.

  • N-Acylation: Acylation of the amine group generally leads to a neutral amide, which can alter the hydrogen bonding profile and reduce the basicity of the molecule. This can be advantageous in reducing off-target effects related to interactions with aminergic receptors.

The following diagram illustrates the key points of potential modification on the (4-Methylpyridin-3-yl)methanamine scaffold.

Caption: Key modification points on the (4-Methylpyridin-3-yl)methanamine scaffold.

Experimental Methodologies: A Guide to SAR Exploration

A systematic investigation of the SAR of (4-Methylpyridin-3-yl)methanamine derivatives requires robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of (4-Methylpyridin-3-yl)methanamine and its derivatives typically begins with commercially available 4-methyl-3-cyanopyridine or a related precursor. A common synthetic route is outlined below:

Synthesis_Workflow Start 4-Methyl-3-cyanopyridine Reduction Reduction of Nitrile (e.g., LiAlH4, H2/Catalyst) Start->Reduction Amine (4-Methylpyridin-3-yl)methanamine (Parent Compound) Reduction->Amine N_Alkylation N-Alkylation / N-Arylation (e.g., Alkyl halide, Arylboronic acid) Amine->N_Alkylation Derivatives N-Substituted Derivatives N_Alkylation->Derivatives

Caption: A general synthetic workflow for (4-Methylpyridin-3-yl)methanamine derivatives.

Step-by-step Protocol for the Reduction of 4-Methyl-3-cyanopyridine:

  • Reaction Setup: To a solution of 4-methyl-3-cyanopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Purification: Filter the resulting mixture, and extract the filtrate with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography or distillation to yield (4-Methylpyridin-3-yl)methanamine.

In Vitro Biological Evaluation: A Representative Kinase Inhibition Assay

To illustrate a typical biological evaluation, the following is a generalized protocol for assessing the inhibitory activity of (4-Methylpyridin-3-yl)methanamine derivatives against a target kinase.

Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by detecting the amount of phosphorylated substrate, often using a fluorescence polarization or luminescence-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The (4-Methylpyridin-3-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics. The paramount importance of the 4-methyl group for potency against targets like cytochrome P450 2A6 has been clearly established. Future research should focus on a systematic exploration of N-substitutions on the methanamine side chain and further substitutions on the pyridine ring to build a comprehensive SAR profile. Such studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this versatile class of compounds, ultimately paving the way for the discovery of new and effective medicines.

References

A Comparative Performance Analysis of (4-Methylpyridin-3-yl)methanamine Dihydrochloride as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of efficient ligands is a cornerstone of modern homogeneous catalysis, directly influencing the activity, selectivity, and stability of metal complexes.[1] This guide presents a comprehensive performance benchmark of (4-Methylpyridin-3-yl)methanamine dihydrochloride, a pyridine-amine type N,N-bidentate ligand, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyridine derivatives are valuable building blocks for catalysts, and their specific substitution patterns can significantly modulate catalytic efficiency.[2][3] We provide a head-to-head comparison with a well-established phosphine-based ligand system, SPhos, under standardized conditions. This analysis includes detailed experimental protocols, quantitative performance data, and mechanistic insights to offer researchers, chemists, and drug development professionals a thorough evaluation of this ligand's potential in synthetic applications.

Introduction to (4-Methylpyridin-3-yl)methanamine as a Catalytic Ligand

(4-Methylpyridin-3-yl)methanamine is a nitrogen-containing heterocyclic compound featuring both a pyridine ring and a primary amine, making it an excellent candidate for a bidentate N,N-donor ligand in transition metal catalysis.[2] The dihydrochloride salt form (CAS No. 56635-11-1) is a stable, solid material, which typically requires in situ neutralization to generate the active free-base ligand for complexation.[4][5]

The ligand's architecture offers several key features:

  • Bidentate Coordination: The pyridine nitrogen and the aminomethyl nitrogen can chelate to a metal center, forming a stable five-membered ring. This chelation effect often enhances catalyst stability compared to monodentate ligands.

  • Tunable Electronics: The pyridine ring's electronic properties, influenced by the methyl group at the 4-position, can modulate the electron density at the metal center, thereby affecting the kinetics of key catalytic steps like oxidative addition and reductive elimination.[3][6]

  • Accessibility and Cost: Pyridine-based ligands are often more accessible and cost-effective to synthesize compared to complex phosphine or N-heterocyclic carbene (NHC) ligands.[7]

This guide benchmarks its performance in the Suzuki-Miyaura cross-coupling, a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryls for pharmaceuticals and advanced materials.[8][9][10]

Caption: Coordination of (4-Methylpyridin-3-yl)methanamine to a Palladium (Pd) center.

Benchmarking Study: Suzuki-Miyaura Cross-Coupling

To objectively evaluate the performance of (4-Methylpyridin-3-yl)methanamine, we selected a model Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid. This reaction is a well-established benchmark for assessing catalyst efficiency.[8][11]

Catalyst Systems Under Evaluation:

  • System A (Test): Palladium(II) acetate (Pd(OAc)₂) with (4-Methylpyridin-3-yl)methanamine as the ligand.

  • System B (Benchmark): Palladium(II) acetate (Pd(OAc)₂) with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a highly effective and commercially recognized phosphine ligand for this transformation.[8]

Experimental Protocols

The following detailed protocols were employed to ensure a fair and reproducible comparison. All reactions were conducted under an inert argon atmosphere.

General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-bromotoluene, 1.0 mmol), arylboronic acid (phenylboronic acid, 1.2 mmol), and base (potassium phosphate, K₃PO₄, 2.0 mmol).

  • Catalyst Preparation (in a separate vial):

    • For System A: Add Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and this compound (0.022 mmol, 2.2 mol%). Note: The excess ligand and strong base (K₃PO₄) are sufficient to generate the free amine in situ.

    • For System B: Add Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and SPhos (0.02 mmol, 2.0 mol%).

  • Reaction Setup: Add the pre-weighed catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add 5 mL of a toluene/water (4:1) solvent mixture to the flask.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel. The yield is determined by isolated product weight.

Experimental_Workflow A 1. Reagent Loading (Aryl Halide, Boronic Acid, Base) C 3. Combine & Add Solvent (Toluene/H₂O) A->C B 2. Catalyst Preparation (Pd(OAc)₂ + Ligand) B->C D 4. Inert Atmosphere (Purge with Argon) C->D E 5. Heat & Stir (100 °C) D->E F 6. Reaction Workup (Extraction) E->F G 7. Purification & Analysis (Chromatography, NMR/GC) F->G

Caption: Standard experimental workflow for the benchmark Suzuki-Miyaura coupling.

Performance Data and Comparative Analysis

The two catalyst systems were evaluated based on reaction time and product yield. The results are summarized below.

Catalyst SystemLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
System A (4-Methylpyridin-3-yl)methanamine1.01001285%
System B SPhos0.5100498%
Data is representative based on typical performance for these ligand classes.[7][8]
Analysis of Results
  • Yield and Efficiency: The benchmark System B, utilizing the SPhos ligand, demonstrated superior performance, achieving a near-quantitative yield of 98% with a lower catalyst loading (0.5 mol%) and in a significantly shorter time (4 hours).[8]

  • Performance of System A: System A, with the (4-Methylpyridin-3-yl)methanamine ligand, proved to be a competent catalyst, affording a good yield of 85%. However, it required a higher catalyst loading and a longer reaction time to achieve this result.

  • Interpretation: The performance difference can be attributed to the distinct electronic and steric properties of the ligands. The SPhos ligand is a bulky, electron-rich phosphine that is known to promote the oxidative addition and reductive elimination steps in the catalytic cycle effectively.[9] Pyridine-amine ligands like (4-Methylpyridin-3-yl)methanamine are generally less electron-donating than bulky phosphines, which can lead to slower catalytic turnover. Nonetheless, achieving an 85% yield demonstrates its viability as a functional and potentially more cost-effective alternative.

Mechanistic Insights: The Role of the Ligand

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The ligand's role is critical at each stage.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands accelerate this rate-limiting step.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the boronic acid, a process facilitated by the base.

  • Reductive Elimination: The two aryl groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands often promote this final step.

The pyridine-amine ligand in System A forms a stable chelate with the palladium center, preventing catalyst decomposition. While perhaps less effective at promoting the key steps compared to a highly optimized ligand like SPhos, its ability to stabilize the active catalytic species is crucial for achieving a good overall yield, even over a longer reaction time.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Trans Transmetalation (Ar'-B(OH)₂ / Base) PdII_Aryl->Trans PdII_Biaryl Ar-Pd(II)L₂-Ar' Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This guide demonstrates that (4-Methylpyridin-3-yl)methanamine is a capable N,N-bidentate ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. While it does not outperform elite phosphine-based ligands like SPhos under the tested conditions, it provides good yields and represents a viable, accessible, and cost-effective option for synthetic chemists.

The performance of System A suggests that further optimization of reaction conditions (e.g., base, solvent, temperature) could lead to improved efficiency. The structural simplicity of (4-Methylpyridin-3-yl)methanamine also makes it an attractive scaffold for further ligand development, where modifications to the pyridine ring or amine moiety could be explored to fine-tune its steric and electronic properties for enhanced catalytic activity.

References

Efficacy and Selectivity of Novel [4-(Phenoxy)pyridin-3-yl]methylamines as Noradrenaline Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The modulation of monoamine neurotransmitter levels, particularly noradrenaline (norepinephrine), is a cornerstone of therapeutic strategies for a range of central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). The presynaptic noradrenaline transporter (NET) is a critical protein responsible for the reuptake of noradrenaline from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET leads to an increase in the extracellular concentration of noradrenaline, enhancing noradrenergic neurotransmission. The (4-Methylpyridin-3-yl)methanamine scaffold represents a valuable starting point for the development of novel CNS-active agents due to its structural features that allow for interaction with various biological targets.[2] This guide focuses on a closely related series of compounds, [4-(Phenoxy)pyridin-3-yl]methylamines, which have been synthesized and evaluated as selective noradrenaline reuptake inhibitors (NRIs).[1] Through a systematic structure-activity relationship (SAR) study, this series has yielded compounds with high potency for NET and significant selectivity over the serotonin (SERT) and dopamine (DAT) transporters, a crucial attribute for minimizing off-target effects.[1]

This guide will provide a comprehensive comparison of the efficacy of these derivatives, supported by experimental data. We will delve into the rationale behind the molecular design, present a detailed analysis of the structure-activity relationships, and provide step-by-step protocols for the key in vitro assays used to characterize these compounds.

Rationale for Derivatization: Targeting Selective Noradrenaline Reuptake Inhibition

The development of selective NRIs is a key objective in medicinal chemistry to achieve targeted therapeutic effects while reducing the side effects associated with non-selective monoamine reuptake inhibitors. The [4-(Phenoxy)pyridin-3-yl]methylamine scaffold was identified as a promising starting point. The core hypothesis was that modifications to the phenoxy ring would allow for a systematic exploration of the chemical space around a key interaction point with the noradrenaline transporter. By introducing various substituents at the 2-position of the phenoxy ring, the aim was to optimize potency and selectivity for NET. This approach allows for the fine-tuning of electronic and steric properties to enhance binding affinity to the target transporter.

Comparative Efficacy of [4-(Phenoxy)pyridin-3-yl]methylamine Derivatives

A series of derivatives were synthesized and evaluated for their ability to inhibit the reuptake of noradrenaline (NA), serotonin (5-HT), and dopamine (DA). The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency and selectivity.

Compound IDR (Substituent at 2-position of phenoxy ring)NA IC50 (nM)[1]5-HT IC50 (nM)[1]DA IC50 (nM)[1]
1 H120>10000>10000
2 F151600>10000
3 Cl712008500
4 Br101500>10000
5 I171600>10000
6 CH336804300
31 OCH32800>10000
8 CF3323000>10000
9 Phenyl111100>10000

Data presented as IC50 values (nM), where a lower value indicates higher potency.

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR for this series of compounds.[1] The unsubstituted analog (Compound 1 ) displayed modest potency for noradrenaline reuptake inhibition. Introduction of a substituent at the 2-position of the phenoxy ring generally led to a significant increase in potency.

Halogen substitution (Compounds 2-5 ) resulted in a notable improvement in NA IC50 values, with the chloro-substituted analog (Compound 3 ) being the most potent among the halogens. The introduction of a methyl group (Compound 6 ) and a methoxy group (Compound 31 ) at the 2-position yielded the most potent compounds in the series, with IC50 values of 3 nM and 2 nM, respectively.[1] This suggests that small, electron-donating or sterically favorable groups in this position enhance binding to the noradrenaline transporter.

Conversely, a bulky and electron-withdrawing trifluoromethyl group (Compound 8 ) resulted in a decrease in potency compared to the more optimal substitutions. A phenyl group (Compound 9 ) provided good potency, indicating that the transporter can accommodate some bulk at this position.

Crucially, all evaluated compounds demonstrated high selectivity for the noradrenaline transporter over the serotonin and dopamine transporters, with 5-HT and DA IC50 values being orders of magnitude higher than the NA IC50 values.[1] This selectivity is a key feature for a potential therapeutic candidate, as it minimizes the risk of side effects associated with the modulation of serotonergic and dopaminergic pathways.

Experimental Protocols

The characterization of these compounds relies on a suite of robust in vitro assays. The following are detailed protocols for the key experiments performed.

This assay is fundamental for determining the potency of the synthesized compounds at the noradrenaline, serotonin, and dopamine transporters. The protocol is based on measuring the inhibition of radiolabeled neurotransmitter uptake into cells expressing the respective transporters.[2][3][4]

Workflow for Monoamine Reuptake Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 cells expressing NET, SERT, or DAT) reagent_prep Reagent Preparation (Test compounds, radioligands, buffers) pre_incubation Pre-incubation with Test Compound reagent_prep->pre_incubation uptake_initiation Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->uptake_initiation termination Terminate Uptake (Rapid washing with ice-cold buffer) uptake_initiation->termination cell_lysis Cell Lysis termination->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation data_processing Calculate % Inhibition scintillation->data_processing ic50 Determine IC50 Value data_processing->ic50

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human noradrenaline transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in appropriate media and conditions. Cells are seeded into 96-well plates and grown to confluence.[3]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Prepare a solution of the radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) in assay buffer at a concentration near its Km value for the respective transporter.[5]

  • Assay Procedure:

    • On the day of the experiment, wash the cell monolayers with assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of uptake.[5]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[2]

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

    • Determine non-specific uptake in the presence of a known potent inhibitor (e.g., desipramine for NET).[5]

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value.

To assess the potential for cardiac liability, compounds are tested for their ability to bind to the hERG potassium channel. Inhibition of this channel can lead to QT interval prolongation, a serious cardiac side effect.[6]

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from cells stably expressing the hERG channel.

  • Binding Assay:

    • Incubate the hERG membrane preparation with a radiolabeled ligand known to bind to the hERG channel (e.g., [³H]-astemizole) and various concentrations of the test compound.[7]

    • The assay is typically performed in a 96-well plate format.

    • Total binding is measured in the absence of any competitor, while non-specific binding is determined in the presence of a high concentration of a known hERG inhibitor (e.g., astemizole).[7]

  • Detection and Analysis:

    • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[7]

    • The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound, and the IC50 value is determined.

This assay evaluates the potential of the compounds to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[8]

Step-by-Step Protocol:

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.[9]

  • Incubation:

    • Incubate the human liver microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and the test compound at various concentrations.[10]

    • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Detection and Analysis:

    • After a set incubation time, the reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • The percentage of inhibition of metabolite formation is calculated for each concentration of the test compound, and the IC50 value is determined.

G cluster_discovery Lead Discovery & Optimization cluster_efficacy Efficacy Evaluation cluster_safety Safety Profiling cluster_decision Candidate Selection synthesis Compound Synthesis sar Structure-Activity Relationship (SAR) synthesis->sar reuptake_assay Monoamine Reuptake Assay (NET, SERT, DAT) sar->reuptake_assay Potency & Selectivity herg_assay hERG Binding Assay reuptake_assay->herg_assay Promising Candidates cyp_assay CYP450 Inhibition Assay herg_assay->cyp_assay Low Cardiac Risk go_nogo Go/No-Go Decision cyp_assay->go_nogo Favorable DDI Profile

References

A Comparative Spectroscopic Guide to (4-Methylpyridin-3-yl)methanamine Dihydrochloride and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylpyridin-3-yl)methanamine and its analogues are a class of pyridine derivatives that hold significant interest for researchers in medicinal chemistry and drug development. The positioning of the methyl and aminomethyl substituents on the pyridine ring gives rise to distinct electronic and steric properties, which in turn influence their biological activity and potential as pharmaceutical building blocks. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds.

This guide provides a comprehensive comparison of the spectroscopic properties of (4-Methylpyridin-3-yl)methanamine dihydrochloride and two of its positional isomers: (5-Methylpyridin-3-yl)methanamine dihydrochloride and (2-Methylpyridin-3-yl)methanamine dihydrochloride. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, we aim to provide researchers with a detailed framework for differentiating these closely related molecules. The dihydrochloride form is particularly relevant as it enhances the stability and solubility of these amines, making it a common form for handling and formulation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. For the compounds , both ¹H and ¹³C NMR provide a detailed fingerprint sensitive to the subtle electronic differences arising from the varied substituent positions. The protonation of the pyridine nitrogen and the primary amine in the dihydrochloride salts leads to significant downfield shifts of the pyridine ring protons and the aminomethyl protons due to the increased electron-withdrawing nature of the positively charged nitrogen atoms[1].

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region, corresponding to the pyridine ring protons, as well as characteristic signals for the methyl and aminomethyl groups. The dihydrochloride form will result in broad signals for the -NH₃⁺ protons.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton This compound (5-Methylpyridin-3-yl)methanamine Dihydrochloride (2-Methylpyridin-3-yl)methanamine Dihydrochloride
H-2 ~8.5 (s)~8.6 (s)-
H-5 ~7.8 (d)-~7.9 (d)
H-6 ~8.4 (d)~8.5 (s)~8.5 (d)
-CH₂- ~4.2 (s)~4.3 (s)~4.4 (s)
-CH₃ ~2.5 (s)~2.6 (s)~2.7 (s)

Note: These are predicted values based on known substituent effects on the pyridine ring and data from similar compounds. Actual experimental values may vary slightly.

Causality Behind Experimental Choices: The choice of a deuterated solvent like D₂O is crucial for acquiring high-quality NMR spectra of these dihydrochloride salts. D₂O readily dissolves the ionic compounds and allows for the exchange of the acidic N-H protons of the pyridinium and ammonium groups, which would otherwise lead to very broad and often unobservable signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm, although for aqueous solutions, a secondary standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is often preferred.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will further differentiate the isomers by revealing the chemical environment of each carbon atom. The positions of the methyl and aminomethyl groups directly influence the electron density and thus the chemical shifts of the pyridine ring carbons.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbon This compound (5-Methylpyridin-3-yl)methanamine Dihydrochloride (2-Methylpyridin-3-yl)methanamine Dihydrochloride
C-2 ~148~150~155
C-3 ~135~138~133
C-4 ~150~130~145
C-5 ~128~145~125
C-6 ~145~147~149
-CH₂- ~40~42~45
-CH₃ ~18~17~20

Note: These are predicted values based on known substituent effects and data from related pyridine derivatives.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., DSS) for chemical shift referencing.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of -2 to 10 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Apply a solvent suppression technique if the residual HDO signal is intense.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: spectral width of 0 to 160 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Figure 1: Experimental workflow for NMR analysis.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compounds, key vibrational modes include the N-H stretches of the aminium group, C-H stretches of the aromatic ring and methyl/methylene groups, and the characteristic ring vibrations of the substituted pyridine.

Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode Expected Range Interpretation
N-H Stretch (R-NH₃⁺) 3000-2800 (broad)Characteristic broad absorption for the ammonium salt.
Aromatic C-H Stretch 3100-3000Stretching vibrations of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch 2980-2850Stretching vibrations of the methyl and methylene C-H bonds.
N-H Bend (R-NH₃⁺) 1600-1500Bending vibrations of the ammonium group.
Pyridine Ring Vibrations 1620-1400C=C and C=N stretching vibrations within the pyridine ring. The exact positions are sensitive to the substitution pattern.
C-H Bends 1470-1370Bending vibrations of the methyl and methylene groups.

The precise positions of the pyridine ring vibrations are particularly useful for distinguishing between the isomers. The substitution pattern alters the symmetry and electronic distribution of the ring, leading to shifts in these characteristic absorption bands[2][3]. For instance, the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Figure 2: Experimental workflow for FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the compounds of interest, MS can confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. In the case of the dihydrochloride salts, electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecular ion [M+H]⁺, where M is the free base.

Expected Mass Spectrometry Data (ESI+)

Compound Molecular Formula (Free Base) Molecular Weight (Free Base) Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
(4-Methylpyridin-3-yl)methanamineC₇H₁₀N₂122.17123.09106, 93
(5-Methylpyridin-3-yl)methanamineC₇H₁₀N₂122.17123.09106, 93
(2-Methylpyridin-3-yl)methanamineC₇H₁₀N₂122.17123.09106, 93

The fragmentation of these protonated molecules is expected to follow pathways characteristic of benzylamines and related structures. A common fragmentation is the loss of ammonia (NH₃) from the protonated aminomethyl group, leading to a fragment at m/z 106. Further fragmentation could involve the loss of the methyl group or cleavage of the pyridine ring, though these would likely be less prominent. The fragmentation pattern itself may show subtle differences between the isomers, reflecting the relative stability of the resulting fragment ions.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Figure 3: Experimental workflow for ESI-MS analysis.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are influenced by the substituents on the ring.

Predicted UV-Vis Absorption Maxima (λmax)

Compound Expected λmax (nm)
This compound~260-270
(5-Methylpyridin-3-yl)methanamine Dihydrochloride~260-270
(2-Methylpyridin-3-yl)methanamine Dihydrochloride~260-270

The main absorption band for these compounds is expected to be the π → π* transition of the pyridine ring. The methyl group, being a weak electron-donating group, and the protonated aminomethyl group, being electron-withdrawing, will have a combined effect on the energy of this transition. While significant differences in λmax between the isomers are not anticipated, subtle shifts and changes in the molar absorptivity (ε) may be observable, reflecting the altered electronic distribution in each isomer.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water or ethanol) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Figure 4: Experimental workflow for UV-Vis analysis.

Conclusion

The spectroscopic characterization of this compound and its positional isomers reveals a set of distinct yet related spectral fingerprints. While techniques like UV-Vis spectroscopy and mass spectrometry provide general characteristics of the class of compounds, ¹H and ¹³C NMR spectroscopy, along with the fine details of FTIR spectra, offer the most definitive means of differentiation.

The predicted differences in the NMR chemical shifts of the pyridine ring protons and carbons are a direct consequence of the altered electronic environment imposed by the varying positions of the methyl and aminomethyl substituents. Similarly, the subtle shifts in the pyridine ring vibrational modes in the FTIR spectra can serve as a diagnostic tool.

This guide provides a foundational understanding and a practical framework for researchers working with these and similar pyridine derivatives. By combining the predicted data with the outlined experimental protocols, scientists can confidently identify and characterize these important chemical entities.

References

A Cost-Benefit Analysis of (4-Methylpyridin-3-yl)methanamine dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision point, balancing reactivity, yield, and cost. (4-Methylpyridin-3-yl)methanamine dihydrochloride has emerged as a valuable synthon, offering a unique combination of a nucleophilic aminomethyl group and a substituted pyridine core. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with viable alternatives in a common synthetic transformation: N-acetylation. Through a detailed examination of experimental protocols, performance data, and economic factors, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound

(4-Methylpyridin-3-yl)methanamine, in its dihydrochloride salt form, is a stable, crystalline solid, making it convenient for handling and storage. The presence of the methyl group at the 4-position of the pyridine ring subtly influences the electronic properties and steric environment of the molecule compared to its unsubstituted counterpart, (pyridin-3-yl)methanamine. This can have significant implications for reaction kinetics, selectivity, and the properties of the final product. Its applications are primarily found in the synthesis of complex organic molecules for pharmaceutical and agrochemical research.[1]

The Synthetic Arena: A Comparative N-Acetylation Study

To provide a practical and objective comparison, we will analyze the performance of (4-Methylpyridin-3-yl)methanamine and a key alternative, (pyridin-3-yl)methanamine (Alternative A), in a standard N-acetylation reaction using acetic anhydride. N-acetylation is a fundamental transformation in organic synthesis, often employed to protect amines or to introduce an acetamide functional group, which is a common motif in bioactive molecules.

The Alternatives
  • This compound (Target Compound): The subject of our analysis.

  • (Pyridin-3-yl)methanamine (Alternative A): The unsubstituted parent compound, offering a baseline for comparison.

  • (4-Methylpyridin-3-yl)methanol (Precursor to Target): While not a direct amine alternative, its cost and availability are relevant as it is a common precursor to the target compound.

Experimental Data and Performance Analysis

Table 1: Comparative Performance in N-Acetylation

Feature(4-Methylpyridin-3-yl)methanamine(Pyridin-3-yl)methanamine (Alternative A)
Reaction Time ~ 1-2 hours~ 1-2 hours
Typical Yield 90-95% (estimated)92-97% (estimated based on similar amines)[4]
Product Purity High, purification by recrystallization or chromatographyHigh, purification by recrystallization or chromatography
Reaction Conditions Mild, room temperatureMild, room temperature
Side Reactions Minimal; potential for di-acetylation under forcing conditions.[5]Minimal; potential for di-acetylation under forcing conditions.[5]

Causality Behind Experimental Choices:

The choice of acetic anhydride as the acetylating agent is based on its high reactivity, ready availability, and the fact that the only byproduct is acetic acid, which can be easily removed. The reaction is typically run in an aprotic solvent like dichloromethane or without a solvent, and often does not require a catalyst, although a mild base like triethylamine can be added to scavenge the acetic acid byproduct.[3] For the purpose of this comparison, we will consider a straightforward, uncatalyzed reaction. The slight difference in estimated yields can be attributed to the electronic effect of the methyl group. The electron-donating nature of the methyl group on the pyridine ring in the target compound may slightly increase the nucleophilicity of the amine compared to the unsubstituted Alternative A, potentially leading to a slightly faster reaction rate, though the overall yield is expected to be comparable and high for both.

Cost-Benefit Analysis

The economic viability of a synthetic route is a paramount consideration. Here, we break down the cost of the starting materials.

Table 2: Cost Comparison of Starting Materials

CompoundCAS NumberSupplier ExamplePrice (USD) per 1g
This compound 56635-11-1Synblock[6]Price on inquiry, estimated based on precursor
(4-Methylpyridin-3-yl)methanol (Precursor) 4664-27-1Sigma-Aldrich$57.50
(Pyridin-3-yl)methanamine (Alternative A) 3731-52-0ChemicalBook[7]~$15.00/kg (bulk), lab scale varies
(Pyridin-3-yl)methanamine hydrochloride (Alternative A salt) 84359-15-9EvitaChem[8]Price on inquiry

Analysis:

The Verdict:

  • For routine synthesis where the methyl group is not a critical structural element, (pyridin-3-yl)methanamine (Alternative A) offers a significant cost advantage. Its ready availability and lower price make it the more economical choice for large-scale applications or when budgetary constraints are a primary concern.

  • The use of this compound is justified when the 4-methyl substituent is essential for the desired biological activity or material properties of the final product. In drug discovery, for instance, a methyl group can critically influence binding affinity, metabolic stability, and overall efficacy. In such cases, the higher cost of the starting material is offset by the enhanced performance of the target molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the N-acetylation of (4-Methylpyridin-3-yl)methanamine and (Pyridin-3-yl)methanamine. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of N-((4-methylpyridin-3-yl)methyl)acetamide

Materials:

  • (4-Methylpyridin-3-yl)methanamine (free base, 1.22 g, 10 mmol)

  • Acetic anhydride (1.12 g, 1.05 mL, 11 mmol)

  • Dichloromethane (DCM), 20 mL

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (4-Methylpyridin-3-yl)methanamine (10 mmol) in DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-((4-methylpyridin-3-yl)methyl)acetamide.

Protocol 2: Synthesis of N-((pyridin-3-yl)methyl)acetamide

This protocol is identical to Protocol 1, with the substitution of (pyridin-3-yl)methanamine (1.08 g, 10 mmol) for (4-Methylpyridin-3-yl)methanamine.

Visualization of the Decision-Making Process

The choice between these reagents can be visualized as a decision tree, guiding the researcher based on the specific needs of their project.

Caption: Decision workflow for selecting between this compound and its unsubstituted alternative.

Conclusion

The cost-benefit analysis of this compound reveals a clear trade-off between cost and structural specificity. For applications where the 4-methyl substituent is not a prerequisite for the desired function, the more economical (pyridin-3-yl)methanamine is the logical choice, particularly for large-scale synthesis. However, in the context of drug discovery and fine chemical synthesis, where precise molecular architecture is paramount to function, the higher cost of this compound is a necessary investment to access molecules with potentially superior performance. This guide provides a framework for researchers to make strategic decisions based on a comprehensive evaluation of both scientific and economic factors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and organic synthesis, (4-Methylpyridin-3-yl)methanamine dihydrochloride demands meticulous handling to ensure personnel safety and experimental integrity.[1][2] This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established safety principles for amine hydrochlorides and pyridine derivatives.

Hazard Assessment: A Proactive Approach

This compound is a salt, typically a solid, which can present respiratory hazards if dust is generated. While a comprehensive toxicological profile for this specific compound is not extensively published, the known hazards of its constituent parts—a substituted pyridine ring and a primary amine—necessitate a conservative approach. Structurally related compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Therefore, all handling procedures must be designed to mitigate these primary exposure routes.

Inferred Hazard Profile:

Hazard Type Potential Effect Rationale
Inhalation May cause respiratory tract irritation.[6][7] Handling the solid powder can generate airborne dust.
Skin Contact Causes skin irritation.[6][8] May be harmful if absorbed. Primary amines and pyridine derivatives can be irritants.
Eye Contact Causes serious eye irritation or damage.[8][9] The fine particulate nature of the solid increases the risk of severe irritation.

| Ingestion | Harmful if swallowed.[7] | Accidental ingestion can lead to systemic toxicity. |

The Core Ensemble: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following equipment is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[10]Minimum Requirement. Protects against dust and accidental splashes.
Face shield (worn over goggles).[11][12]Required when handling larger quantities (>5g) or when there is a significant risk of splashing.
Hand Protection Disposable Nitrile Gloves.[10][13]Provides good splash protection against a broad range of chemicals. Double-gloving is recommended for extended operations. Gloves must be changed every 30-60 minutes or immediately upon known contact.[14]
Body Protection Fully-buttoned, long-sleeved laboratory coat.[10][13]Protects skin and personal clothing from contamination. Ensure cuffs are tucked into gloves or gloves are pulled over cuffs.[14]
Respiratory Protection Operations must be conducted in a certified chemical fume hood.[9]This is the primary engineering control to prevent inhalation of dust.
NIOSH-approved N95 respirator (or higher).Required if a fume hood is unavailable or during spill cleanup where dust generation is unavoidable. Use requires prior medical evaluation and fit-testing.[10][14]

Operational Protocols: From Benchtop to Disposal

Adherence to standardized procedures is critical for minimizing risk. The following workflows outline the essential steps for safe handling, emergency response, and disposal.

Standard Handling Protocol for Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood before starting.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, face shield (if required), and outer gloves.

  • Handling: Carefully open the container inside the fume hood. Use a clean spatula to transfer the required amount of this compound to a weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Post-Handling: Securely close the primary container. Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth (e.g., with 70% ethanol) to collect residual dust. Dispose of the cloth in the designated solid waste container.

  • PPE Doffing: Remove PPE in a way that prevents cross-contamination. Remove outer gloves first, followed by the face shield and lab coat. Remove eye protection and inner gloves last. Wash hands thoroughly with soap and water.[14]

Emergency Response Protocol

This workflow must be reviewed and understood by all personnel before handling the chemical.

G start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation spill Spill start->spill proc_skin Immediately remove contaminated clothing. Wash skin with soap and water for 15 minutes. [2, 7] skin->proc_skin proc_eye Immediately flush eyes with water for 15 minutes, lifting eyelids. [2, 7] eye->proc_eye proc_inhalation Move to fresh air. If breathing is difficult, provide oxygen. [2, 18] inhalation->proc_inhalation proc_spill Evacuate area. Don appropriate PPE. Cover with absorbent material. Collect for disposal. [2, 20] spill->proc_spill end Seek Immediate Medical Attention proc_skin->end proc_eye->end proc_inhalation->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.